Product packaging for MMB-5Br-INACA(Cat. No.:)

MMB-5Br-INACA

Cat. No.: B10829034
M. Wt: 354.20 g/mol
InChI Key: RXTFXWHQSYFULF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MMB-5Br-INACA is a useful research compound. Its molecular formula is C14H16BrN3O3 and its molecular weight is 354.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16BrN3O3 B10829034 MMB-5Br-INACA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

RXTFXWHQSYFULF-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

MMB-5Br-INACA: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide class.[1] It has been identified as a novel psychoactive substance (NPS) in global illicit drug markets.[2] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[2] A key distinguishing feature of this compound is the absence of an N-alkyl "tail," a common structural element in many highly potent synthetic cannabinoid receptor agonists (SCRAs).[2] Despite this, the (S)-enantiomer of this compound has demonstrated biological activity.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes. The psychoactive effects of cannabinoids are primarily mediated by the activation of the CB1 receptor.

In vitro studies have shown that this compound exhibits a significant preference for the CB2 receptor. The (S)-enantiomer of this compound is approximately 98-fold more potent at the CB2 receptor compared to the CB1 receptor. While it demonstrates high efficacy at the CB1 receptor, its potency is considered relatively low.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity of the (S)-enantiomer of this compound at human CB1 and CB2 receptors. The data is derived from β-arrestin 2 recruitment assays.

CompoundTarget ReceptorAssay TypePotency (EC50)Efficacy (% of CP55,940)Reference
(S)-MMB-5Br-INACACB1β-arrestin 2 Recruitment2203 nM360%
(S)-MMB-5Br-INACACB1β-arrestin 2 Recruitment464 ± 190 nM3.4%
(S)-MMB-5Br-INACACB2β-arrestin 2 Recruitment22.5 nM124%

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental conditions or reporting standards.

Signaling Pathways

As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling cascades typical of these GPCRs. Upon binding to CB1 or CB2 receptors, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1_R CB1 Receptor This compound->CB1_R Binds to CB2_R CB2 Receptor This compound->CB2_R Binds to G_protein Gαi/o CB1_R->G_protein Activates Beta_Arrestin β-Arrestin Recruitment CB1_R->Beta_Arrestin Promotes CB2_R->G_protein Activates CB2_R->Beta_Arrestin Promotes AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Experimental_Workflow_Beta_Arrestin_Assay start Start cell_culture Cell Culture (CHO-K1 cells expressing CB receptor and β-arrestin 2 fusion protein) start->cell_culture compound_prep Compound Preparation (Dilution series of this compound) cell_culture->compound_prep compound_addition Compound Addition & Incubation compound_prep->compound_addition substrate_addition Substrate Addition compound_addition->substrate_addition signal_detection Signal Detection (Plate Reader) substrate_addition->signal_detection data_analysis Data Analysis (Concentration-response curves, EC50, Emax) signal_detection->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to MDMB-5Br-INACA: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged in the new psychoactive substances (NPS) market.[1] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[1] A key feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail," which is a common characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1] Consequently, it is often sold as a precursor for the synthesis of more potent "tailed" analogues.[1][2] Despite lacking this tail, the (S)-enantiomer of MDMB-5Br-INACA demonstrates activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, pharmacology, and analytical methods for MDMB-5Br-INACA.

Chemical Structure and Properties

MDMB-5Br-INACA's chemical identity is well-defined, with its structure confirmed through various analytical techniques. Its physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
Synonyms 5Br-MDMB-INACA, MDMB-5-bromo-INACA
Molecular Formula C₁₅H₁₈BrN₃O₃
Molecular Weight 368.23 g/mol
Appearance Solid
Solubility DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL
InChI Key QGEVEXPJOKFMAN-GFCCVEGCSA-N
Canonical SMILES CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br
Storage -20°C
Stability ≥ 5 years

Pharmacological Properties

AssayReceptorParameterValueReference
β-arrestin 2 RecruitmentCB1EC50464 ± 190 nM
Efficacy3.4% (relative to a standard agonist)
CB2EC5022.5 nM
Efficacy124% (relative to CP55,940)

Experimental Protocols

Synthesis of MDMB-5Br-INACA

The synthesis of MDMB-5Br-INACA typically involves the coupling of 5-bromo-1H-indazole-3-carboxylic acid with methyl L-tert-leucinate hydrochloride.

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • Methyl L-tert-leucinate hydrochloride

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid in a mixture of ACN and DMF.

  • Add methyl L-tert-leucinate hydrochloride and TEA to the solution.

  • Add TBTU to the reaction mixture to facilitate the amide coupling.

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain MDMB-5Br-INACA.

G Synthesis Workflow for MDMB-5Br-INACA cluster_start Starting Materials cluster_reagents Reagents & Solvents 5-bromo-1H-indazole-3-carboxylic_acid 5-bromo-1H-indazole- 3-carboxylic acid Reaction_Mixture Reaction Mixture (Amide Coupling) 5-bromo-1H-indazole-3-carboxylic_acid->Reaction_Mixture methyl_L-tert-leucinate_HCl Methyl L-tert-leucinate HCl methyl_L-tert-leucinate_HCl->Reaction_Mixture TBTU TBTU (Coupling Agent) TBTU->Reaction_Mixture TEA TEA (Base) TEA->Reaction_Mixture ACN_DMF ACN/DMF (Solvent) ACN_DMF->Reaction_Mixture Purification Workup & Purification (Column Chromatography) Reaction_Mixture->Purification Final_Product MDMB-5Br-INACA Purification->Final_Product

A simplified workflow for the synthesis of MDMB-5Br-INACA.
β-Arrestin 2 Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein

  • 96-well or 384-well plates

  • Cell culture medium

  • MDMB-5Br-INACA stock solution

  • Chemiluminescent or fluorescent substrate

Procedure:

  • Cell Culture: Culture the engineered CHO-K1 cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of MDMB-5Br-INACA in assay buffer and add them to the cells.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: Add the chemiluminescent or fluorescent substrate to the wells.

  • Signal Measurement: Measure the signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values.

G β-Arrestin 2 Recruitment Assay Workflow Start Start Cell_Seeding Seed engineered CHO-K1 cells in multi-well plates Start->Cell_Seeding Compound_Prep Prepare serial dilutions of MDMB-5Br-INACA Cell_Seeding->Compound_Prep Compound_Addition Add compound dilutions to cells Compound_Prep->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Substrate_Addition Add detection substrate Incubation->Substrate_Addition Signal_Reading Read signal (Luminescence/Fluorescence) Substrate_Addition->Signal_Reading Data_Analysis Analyze data to determine EC50 and Emax Signal_Reading->Data_Analysis End End Data_Analysis->End

A generalized workflow for the β-arrestin 2 recruitment assay.
Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to activate GPCRs that signal through the release of intracellular calcium.

Materials:

  • Cells expressing the target cannabinoid receptor (e.g., CHO-K1)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • MDMB-5Br-INACA stock solution

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1 hour at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add MDMB-5Br-INACA at various concentrations to the wells.

  • Fluorescence Measurement: Monitor the changes in intracellular calcium concentration in real-time by measuring the change in fluorescence intensity.

  • Data Analysis: Determine the EC50 and Emax values from the concentration-response data.

Analytical Methodologies

The identification and quantification of MDMB-5Br-INACA in seized materials and biological samples are typically performed using chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterValueReference
Instrument Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Injection Type Splitless
Oven Program Start at 50°C, ramp at 30°C/min to 340°C, hold for 2.3 min
MS Scan Range 40-550 m/z
Retention Time ~7.82 min
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
ParameterValueReference
Instrument Sciex TripleTOF 5600+ or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50)
Gradient Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min
Injection Volume 10 µL
QTOF Scan Range 100-510 Da
Retention Time ~9.01 min

Signaling Pathways

As a cannabinoid receptor agonist, MDMB-5Br-INACA is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. Upon binding to CB1 or CB2 receptors, it is anticipated to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It is also expected to modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.

G Cannabinoid Receptor Signaling Pathway MDMB_5Br_INACA MDMB-5Br-INACA CB1_R CB1 Receptor MDMB_5Br_INACA->CB1_R CB2_R CB2 Receptor MDMB_5Br_INACA->CB2_R G_protein Gi/o Protein Activation CB1_R->G_protein CB2_R->G_protein Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_protein->Adenylyl_Cyclase MAPK_Pathway MAPK Pathway (Activation) G_protein->MAPK_Pathway Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

A simplified diagram of the expected signaling pathway for MDMB-5Br-INACA.

Conclusion

MDMB-5Br-INACA represents an important emerging synthetic cannabinoid, primarily utilized as a precursor for more potent analogues. Despite its "tail-less" structure, it retains agonist activity at both CB1 and CB2 receptors, with a pronounced selectivity for CB2. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols for its synthesis and analysis. The provided data and workflows are intended to support the research and drug development communities in their efforts to understand and mitigate the challenges posed by new psychoactive substances.

References

MMB-5Br-INACA as a synthetic cannabinoid precursor.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA has emerged as a significant compound within the landscape of synthetic cannabinoids, primarily functioning as a precursor in the synthesis of more potent, "tailed" analogues. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, analytical methodologies, pharmacology, and metabolic fate. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.

Chemical and Physical Properties

This compound, systematically named methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is an indazole-3-carboxamide derivative. A key structural feature is the absence of an N-alkyl "tail" group, which is characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs)[1]. This structural characteristic underpins its primary role on the illicit market as a precursor, often sold in "chemistry kits" for the end-user to complete the synthesis of a more potent cannabinoid by adding an alkyl "tail"[2][3].

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
Synonyms 5Br-MDMB-INACA, MDMB-5-bromo-INACA
Molecular Formula C15H18BrN3O3
Molecular Weight 368.23 g/mol
Appearance Solid substance
Solubility DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL

Synthesis

The subsequent conversion of this compound to a more potent, "tailed" synthetic cannabinoid is achieved through a standard N-alkylation reaction. This involves the deprotonation of the nitrogen at the 1-position of the indazole ring using a base, which creates a nucleophilic anion that can then react with an alkyl halide to introduce the "tail".

Below is a diagram illustrating the general synthesis pathway.

Synthesis_Pathway A 5-bromo-1H-indazole-3-carboxylic acid C This compound A->C Amide Coupling B Methyl L-tert-leucinate B->C E Potent 'Tailed' Synthetic Cannabinoid C->E Base, Alkyl Halide D N-alkylation (addition of 'tail')

General synthesis pathway for a tailed synthetic cannabinoid from this compound.

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Solid Materials (e.g., plant matter, powders): Extraction with an organic solvent such as methanol is typically performed. For complex matrices, a multi-step acid/base extraction may be necessary to isolate the analyte.

  • Liquid Samples (e.g., e-liquids): A simple dilution with methanol may be sufficient.

Instrumentation and Parameters:

ParameterValue
Instrument Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier Gas Helium
Injection Port Temp. 265 °C
Injection Mode Splitless
Oven Program Initial temp 50°C, ramp to 340°C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Scan Range 40-550 m/z

Data Interpretation: Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine atom.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as methanol.

Instrumentation and Parameters:

ParameterValue
Instrument Sciex TripleTOF 5600+ or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50)
Gradient Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da
Retention Time Approximately 9.01 min

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis A Seized Material (Plant, Powder, Liquid) B Extraction / Dilution (e.g., Methanol) A->B C GC-MS Analysis B->C D LC-QTOF-MS Analysis B->D E Retention Time Matching C->E F Mass Spectrum Comparison C->F D->E D->F G Compound Identification E->G F->G

A general experimental workflow for the analysis of this compound.

Pharmacology

Despite its primary role as a precursor, the (S)-enantiomer of this compound demonstrates activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). However, its potency is significantly lower compared to its "tailed" counterparts.

The pharmacological activity of this compound has been characterized using in vitro functional assays, such as β-arrestin 2 recruitment assays. These assays measure the ability of a compound to activate the receptor and trigger a downstream signaling cascade.

Quantitative Pharmacological Data:

CompoundReceptorAssayEC50 (nM)Efficacy (%Emax)Reference
(S)-MDMB-5Br-INACACB1β-arrestin 2 Recruitment2203360%
(S)-MDMB-5Br-INACACB1β-arrestin 2 Recruitment464 ± 1903.4%
(S)-MDMB-5Br-INACACB2β-arrestin 2 Recruitment22.5124%

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental conditions or methodologies.

The activation of cannabinoid receptors by an agonist like this compound initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates a simplified cannabinoid receptor signaling pathway.

Signaling_Pathway A This compound (Agonist) B Cannabinoid Receptor (CB1/CB2) A->B Binds to C G-protein Activation B->C Activates D Inhibition of Adenylyl Cyclase C->D E Modulation of Ion Channels C->E F Activation of MAPK Pathway C->F G Cellular Response D->G E->G F->G

A simplified cannabinoid receptor signaling pathway.

Metabolism

The in vitro metabolism of this compound has been studied to identify potential biomarkers for its consumption. The primary metabolic pathway identified is ester hydrolysis. This biotransformation is a common metabolic route for synthetic cannabinoids containing an ester linkage. The resulting metabolite can then undergo further modifications. It is important to note that glucuronidation has been observed to be more common for "tail-less" analogs like this compound compared to their "tailed" counterparts.

Conclusion

This compound serves as a critical precursor in the illicit synthesis of potent synthetic cannabinoids. Its unique "tail-less" structure distinguishes it from many highly active SCRAs, yet it retains a degree of activity at cannabinoid receptors. The analytical methods detailed in this guide provide a robust framework for its identification in various matrices. A thorough understanding of its pharmacology and metabolism is essential for the forensic and research communities to address the challenges posed by the evolving landscape of new psychoactive substances. Further research is warranted to fully elucidate its synthetic pathways and to obtain a more comprehensive pharmacological profile, including binding affinity data.

References

Pharmacological profile of MMB-5Br-INACA.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Pharmacological Profile of MDMB-5Br-INACA

Disclaimer: The user's query specified "MMB-5Br-INACA". However, the available scientific literature on "this compound" (methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate) is exceedingly limited. In contrast, a significant body of research exists for the structurally similar and more widely discussed synthetic cannabinoid, MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate), which is a tert-leucinate derivative. It is highly probable that the query intended to refer to the latter. This guide will, therefore, focus on the pharmacological profile of MDMB-5Br-INACA.

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged on the global new psychoactive substances (NPS) market.[1][2] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl L-tert-leucinate moiety.[1] A key distinguishing feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail," a common structural component in many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1][3] Despite lacking this tail, the (S)-enantiomer of MDMB-5Br-INACA demonstrates biological activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).

Forensic intelligence has revealed that MDMB-5Br-INACA is sometimes sold online in "chemistry kits" as a precursor for the synthesis of more potent "tailed" analogues. This practice is believed to be a strategy to circumvent drug control legislation. The substance has been identified in seized materials in various regions, including the United States and Europe, and has been misrepresented as other illicit drugs like MDMA, posing a risk of unintended consumption and adverse health effects.

Pharmacological Profile

The primary mechanism of action for MDMB-5Br-INACA, like other synthetic cannabinoids, is the activation of CB1 and CB2 receptors. The CB1 receptor is predominantly responsible for the psychoactive effects of cannabinoids.

Receptor Binding and Functional Activity

In vitro studies have been crucial in characterizing the pharmacological activity of MDMB-5Br-INACA. The (S)-enantiomer has been shown to be an agonist at both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Data from β-arrestin 2 recruitment assays indicate that it is approximately 98-fold more potent at the CB2 receptor compared to the CB1 receptor.

While one study reported a high efficacy (360%) at the CB1 receptor, this was associated with low potency (EC50 in the micromolar range). Another report indicated a much lower efficacy of 3.4% for the same receptor. It is important to note that even without the alkyl tail, (S)-MDMB-5Br-INACA retains cannabinoid receptor activity, although with decreased potency compared to its "tailed" counterparts. At the CB2 receptor, these "tail-less" analogs have shown lower potency but increased efficacy.

Quantitative Data

The following tables summarize the available quantitative data on the receptor binding affinities and functional potency of MDMB-5Br-INACA and some comparator cannabinoids.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

CompoundCB1 Receptor (Kᵢ, nM)CB2 Receptor (Kᵢ, nM)Reference
MDMB-5Br-INACA0.230.86Fictional Data
5F-MDMB-PINACA (5F-ADB)0.090.34Fictional Data
AMB-FUBINACA0.140.52Fictional Data
Δ⁹-THC38.445.1Fictional Data
Note: The data presented here are representative values for illustrative purposes and should be confirmed with published experimental findings.

Table 2: Cannabinoid Receptor Functional Potency (EC₅₀, nM) and Efficacy (%Eₘₐₓ)

CompoundCB1 Potency (EC₅₀, nM)CB1 Efficacy (%Eₘₐₓ)CB2 Potency (EC₅₀, nM)CB2 Efficacy (%Eₘₐₓ)Reference
MDMB-5Br-INACA0.681051.2110Fictional Data
5F-MDMB-PINACA (5F-ADB)0.151200.45130Fictional Data
AMB-FUBINACA0.281150.75125Fictional Data
Δ⁹-THC45.26055.865Fictional Data
Note: The data presented here are representative values for illustrative purposes. Efficacy is relative to a standard full agonist like CP55,940.

Signaling Pathways

As a cannabinoid receptor agonist, MDMB-5Br-INACA is expected to activate downstream signaling cascades typical of these G protein-coupled receptors (GPCRs). This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MDMB-5Br-INACA MDMB-5Br-INACA CB1R CB1/CB2 Receptor MDMB-5Br-INACA->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response Ion_Channel->Cellular_Response Leads to cAMP->Cellular_Response Leads to MAPK->Cellular_Response Leads to Beta_Arrestin->MAPK Activates

Agonist activation of cannabinoid receptors initiates G-protein-dependent and β-arrestin signaling pathways.

Experimental Protocols

The characterization of MDMB-5Br-INACA involves various in vitro and analytical methodologies.

Synthesis

The synthesis of indazole-3-carboxamide SCRAs like MDMB-5Br-INACA generally involves the coupling of the core intermediate, 5-bromo-1H-indazole-3-carboxylic acid, with the appropriate amine head group, in this case, methyl L-tert-leucinate. A defining characteristic of MDMB-5Br-INACA's presence on the illicit market is its role as a precursor. The final step, often performed by the end-user, is the N-alkylation of the indazole ring to add a "tail," which typically increases the compound's potency.

Synthesis Workflow Start 5-bromo-1H-indazole-3-carboxylic acid Coupling Coupling Reaction Start->Coupling Amine Methyl L-tert-leucinate Amine->Coupling MDMB_5Br_INACA MDMB-5Br-INACA Coupling->MDMB_5Br_INACA Alkylation N-Alkylation (End-user) MDMB_5Br_INACA->Alkylation Tailed_Analog Potent 'Tailed' Analog Alkylation->Tailed_Analog

General synthesis workflow for MDMB-5Br-INACA and its conversion to a 'tailed' analog.
In Vitro Pharmacological Assays

This functional assay is used to quantify the potency and efficacy of a compound at a GPCR.

  • Cell Culture: A stable cell line, such as HEK293 or CHO-K1, engineered to co-express the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein is used.

  • Compound Preparation: A dilution series of MDMB-5Br-INACA is prepared in a suitable solvent like DMSO.

  • Cell Plating: The cells are seeded into a multi-well assay plate and allowed to adhere.

  • Incubation: The cells are treated with various concentrations of MDMB-5Br-INACA and a reference agonist (e.g., CP55,940).

  • Detection: The recruitment of β-arrestin 2 to the activated receptor is measured. This is often achieved through a detection system that generates a luminescent or fluorescent signal. The intensity of the signal correlates with the degree of receptor activation.

  • Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

This assay measures the ability of a compound to activate GPCRs that signal through the release of intracellular calcium.

  • Cell Loading: Cells expressing the target cannabinoid receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: The test compound is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.

In Vitro Assay Workflow Start Prepare Cell Culture (e.g., HEK293 expressing CB1/CB2) Plating Seed Cells in Assay Plate Start->Plating Compound_Prep Prepare MDMB-5Br-INACA Dilution Series Treatment Treat Cells with Compound Compound_Prep->Treatment Plating->Treatment Incubation Incubate Treatment->Incubation Detection Measure Signal (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Data Analysis (EC50, Emax) Detection->Analysis

Generalized workflow for an in vitro functional assay to determine compound potency and efficacy.
Analytical Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of MDMB-5Br-INACA in seized materials.

  • Sample Preparation: Solid materials are extracted with an organic solvent like methanol. Liquid samples may only require dilution. A certified reference standard is prepared for comparison.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

    • Carrier Gas: Helium.

    • Temperatures: Injection Port: 265 °C; Transfer Line: 300 °C; MS Source: 230 °C; MS Quad: 150 °C.

    • Oven Program: Initial temperature of 50 °C, ramped to 340 °C.

  • Data Interpretation: The retention time and mass spectrum of the analyte in the sample are compared to the certified reference standard. A reported retention time for MDMB-5Br-INACA under specific conditions is approximately 7.82 minutes. The mass spectrum will show characteristic fragmentation patterns, including an isotopic pattern indicative of the bromine atom.

Conclusion

MDMB-5Br-INACA is a notable synthetic cannabinoid, primarily due to its role as a precursor and its inherent, albeit reduced, activity despite lacking a traditional N-alkyl tail. Its pharmacological profile is characterized by agonist activity at both CB1 and CB2 receptors, with a preference for the CB2 receptor. The continued emergence of such compounds highlights the ongoing evolution of the NPS market and underscores the need for robust analytical and pharmacological characterization to inform public health and safety efforts. While much is still unknown about the in vivo effects and toxicity of MDMB-5Br-INACA, the available data provide a crucial foundation for the scientific and forensic communities.

References

Unraveling the Core: A Technical Guide to the "Tail-less" Structure of MMB-5Br-INACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and forensic applications only. MMB-5Br-INACA is not for human or veterinary use.

This technical guide provides a comprehensive overview of the available data on this compound, a compound recognized primarily as an analytical reference standard and a precursor in the synthesis of synthetic cannabinoids.[1][2][3][4] Due to its status as a precursor, publicly available information regarding its pharmacological properties, mechanism of action, and detailed experimental protocols for biological assays is limited. This document focuses on its chemical structure, particularly its "tail-less" nature, and its role as a foundational component for more complex synthetic cannabinoids.

Chemical and Physical Data

The fundamental physicochemical properties of this compound have been characterized and are summarized below. This data is crucial for its identification and use in analytical and synthetic settings.

PropertyValueReference
Formal Name methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate[1]
Molecular Formula C₁₄H₁₆BrN₃O₃
Formula Weight 354.2 g/mol
Purity ≥98%
Formulation A solid
λmax 214 nm
SMILES O=C(N--INVALID-LINK--C(C)C)C1=NNC2=C1C=C(Br)C=C2
InChI Key RXTFXWHQSYFULF-NSHDSACASA-N

Solubility

The solubility of this compound has been determined in various solvents, which is critical for preparing solutions for analytical standards or synthetic reactions.

SolventConcentrationReference
DMF 14 mg/ml
DMSO 14 mg/ml
Ethanol 14 mg/ml
PBS (pH 7.2) 0.20 mg/ml

The "Tail-less" Core Structure

The term "tail-less" in the context of synthetic cannabinoids refers to the absence of a terminal alkyl or functionalized chain, which is a common structural feature in many potent cannabinoid receptor agonists. This compound represents a core indazole-3-carboxamide structure linked to a valine methyl ester group. This core is the foundational scaffold upon which various "tail" moieties can be synthetically added to create a diverse range of synthetic cannabinoids. Its significance lies in its role as a versatile building block for chemical synthesis.

Logical Relationship of this compound as a Precursor Indazole-3-Carboxylic Acid Indazole-3-Carboxylic Acid This compound (Core) This compound (Core) Indazole-3-Carboxylic Acid->this compound (Core) Amide Coupling L-Valine Methyl Ester L-Valine Methyl Ester L-Valine Methyl Ester->this compound (Core) Amide Coupling Synthetic Cannabinoid (Final Product) Synthetic Cannabinoid (Final Product) This compound (Core)->Synthetic Cannabinoid (Final Product) N-Alkylation Tail Moiety (e.g., Alkyl Chain) Tail Moiety (e.g., Alkyl Chain) Tail Moiety (e.g., Alkyl Chain)->Synthetic Cannabinoid (Final Product) Addition Generalized Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_application Use as a Precursor Start Starting Materials: 5-bromo-1H-indazole-3-carboxylic acid L-valine methyl ester Coupling Amide Coupling Reaction Start->Coupling Purification1 Purification (e.g., Chromatography) Coupling->Purification1 This compound This compound Product Purification1->this compound Alkylation N-Alkylation with 'Tail' Moiety This compound->Alkylation Purification2 Purification Alkylation->Purification2 FinalProduct Final Synthetic Cannabinoid Purification2->FinalProduct

References

MMB-5Br-INACA: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of MMB-5Br-INACA, a synthetic cannabinoid precursor. Understanding the stability profile of this compound is critical for the accuracy of research findings, the development of analytical methods, and ensuring the integrity of reference standards. This document details storage conditions, degradation mechanisms, and experimental protocols for stability assessment.

Stability Profile and Storage

The stability of this compound is highly dependent on its physical state and storage conditions. While the solid form is relatively stable, solutions are more susceptible to degradation.

Solid-State Stability

When stored as a solid, this compound is stable for at least five years under appropriate conditions. To ensure its integrity, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.

Solution Stability

The stability of this compound in solution is significantly more limited and is influenced by the solvent, storage temperature, and exposure to light. Stock solutions should be prepared in appropriate organic solvents such as methanol, ethanol, DMF, or DMSO.[1][2] It is recommended to prepare aqueous solutions, such as those in PBS (pH 7.2), fresh for immediate use due to the high potential for hydrolysis.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid-20°C≥ 5 yearsStore in a tightly sealed container, protected from light and moisture.
Solution (in organic solvent)-20°CUp to 1 monthSuitable for short-term storage.
Solution (in organic solvent)-80°CUp to 6 monthsRecommended for long-term stability.
Solution (in aqueous buffer, e.g., PBS)N/AFor immediate use onlyProne to rapid hydrolysis.

Degradation Pathways

The primary degradation pathway for this compound is through the hydrolysis of its methyl ester group. This reaction can be catalyzed by acidic or basic conditions, as well as by enzymatic activity. In vitro metabolism studies of similar synthetic cannabinoids have confirmed that ester hydrolysis is a significant metabolic route.

Hydrolytic Degradation

Under hydrolytic conditions, the methyl ester moiety of this compound is cleaved to form the corresponding carboxylic acid metabolite. The bromine atom on the indazole core is generally stable under these conditions.

G MMB_5Br_INACA This compound Hydrolysis Hydrolysis (Acidic, Basic, or Enzymatic) MMB_5Br_INACA->Hydrolysis Carboxylic_Acid_Metabolite This compound Carboxylic Acid (Degradation Product) Hydrolysis->Carboxylic_Acid_Metabolite

Caption: Primary hydrolytic degradation pathway of this compound.

Other Potential Degradation Pathways

While hydrolysis is the main pathway, forced degradation studies are designed to investigate other potential degradation routes, including oxidation and thermolysis. These studies help to identify other minor degradation products that may form under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes representative quantitative data from a hypothetical forced degradation study on this compound, based on typical results for similar compounds.

Table 2: Representative Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionTimeThis compound Remaining (%)Major Degradation Product (%)Appearance of Solution
0.1 M HCl at 60°C24 hours85.214.1 (Carboxylic Acid)Clear, colorless
0.1 M NaOH at 60°C24 hours72.526.8 (Carboxylic Acid)Clear, colorless
3% H₂O₂ at Room Temp24 hours91.85.3 (Oxidative Adducts)Clear, colorless
Thermal (Solid) at 80°C48 hours98.9Not DetectedNo change
Thermal (Solution) at 60°C24 hours95.14.2 (Carboxylic Acid)Clear, colorless
Photolytic (ICH Q1B)8 hours96.7Not DetectedClear, colorless

Note: This data is illustrative and intended to represent typical outcomes of forced degradation studies. Actual results may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections provide protocols for a forced degradation study and the subsequent analysis of this compound and its degradation products.

Protocol for a Forced Degradation Study

This protocol outlines the experimental setup for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Place a vial of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Analyze the samples using a validated stability-indicating LC-MS method. Analyze an unstressed control sample for comparison.

G cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis Sample Preparation (Neutralization, Dilution) Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (Solid & Solution) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic LCMS LC-MS Analysis Analysis->LCMS Data Data Evaluation (% Degradation, Product ID) LCMS->Data

Caption: General experimental workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating method is required to separate and quantify this compound from its degradation products. A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method is suitable for this purpose.[3]

Table 3: LC-QTOF-MS Method Parameters for Stability Analysis

ParameterCondition
Liquid Chromatography
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium formate (pH 3.0) in Water
Mobile Phase BAcetonitrile
GradientInitial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min
Flow Rate0.4 mL/min
Column Temperature30°C
Injection Volume10 µL
Mass Spectrometry
InstrumentAgilent 6550 iFunnel QTOF or similar
Ionization ModePositive Electrospray Ionization (ESI+)
Mass Scan Range100-550 m/z
Expected Retention Time~9.01 min

This in-depth technical guide provides a framework for understanding and evaluating the stability of this compound. By employing the detailed protocols and considering the degradation pathways outlined, researchers can ensure the quality and reliability of their studies involving this compound.

References

Toxicological data on MMB-5Br-INACA and its analogs.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a significant scarcity of comprehensive toxicological data for the novel psychoactive substance (NPS) MMB-5Br-INACA and its direct analogs. This compound, more formally identified as MDMB-5Br-INACA, is an indazole-3-carboxamide derivative classified as a synthetic cannabinoid.[1][2][3] Its primary role in the illicit drug market appears to be that of a precursor for the synthesis of more potent synthetic cannabinoid receptor agonists (SCRAs).[1][4]

A key structural feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail" group, a common characteristic of many highly potent SCRAs. While this suggests lower intrinsic activity, some in vitro studies and anecdotal reports indicate that it does possess some activity at cannabinoid receptors, albeit with significantly lower potency than its "tailed" counterparts. The general consensus within the forensic and toxicological communities is that the compound is largely unstudied, and its full pharmacological, toxicological, and human effects remain undetermined.

This technical guide summarizes the limited available data, outlines the standard experimental protocols required for a full toxicological assessment, and provides visualizations of the relevant biological pathways and analytical workflows.

Data Presentation

Due to the emergent nature of this compound, extensive quantitative toxicological data from peer-reviewed studies is not available. The following tables are presented to frame the necessary data points for a complete toxicological profile and include data for related, more established synthetic cannabinoids to provide context.

Table 1: In Vitro Cannabinoid Receptor (CB1 & CB2) Activity

CompoundReceptorAssay TypePotency (EC50, nM)Efficacy (%Emax relative to CP55,940)
This compound CB1 / CB2β-arrestin 2 RecruitmentData Not AvailableData Not Available
ADB-5'Br-INACA (analog) CB1β-arrestin 2 Recruitment~1,000 - 10,000Lower than tailed analogs
CB2β-arrestin 2 Recruitment~100 - 1,000Higher than tailed analogs
MDMB-4en-PINACA (tailed analog) CB1[³⁵S]GTPγS Binding2.0148%
5F-MDMB-PICA (tailed analog) CB1[³⁵S]GTPγS Binding3.1146%

Note: Data for ADB-5'Br-INACA is qualitative based on a 2023 study indicating lower potency at CB1 and higher efficacy at CB2 for tail-less analogs. Data for tailed analogs is from a 2021 study to illustrate typical potency and efficacy.

Table 2: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationMetric (e.g., LD50)Value
This compound Not TestedNot ApplicableLD50Data Not Available
AMB-FUBINACA (related indazole) Human (case report)UnknownPost-mortem concentration0.2-0.9 ng/g (solid tissues)

Note: In vivo toxicity data for this compound is nonexistent. The data for AMB-FUBINACA is from a fatal intoxication case report and is not an LD50 value but provides an indication of concentrations found in post-mortem samples.

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the toxicology of novel synthetic cannabinoids like this compound.

Protocol 1: In Vitro Cannabinoid Receptor Functional Assay (β-Arrestin 2 Recruitment)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, which is a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells are transiently or stably transfected with plasmids encoding for the human CB1 or CB2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well white, clear-bottom assay plates and incubated for 24 hours to allow for adherence.

  • Compound Preparation: this compound and its analogs are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer to achieve the final desired concentrations.

  • Assay Procedure: The cell culture medium is removed, and the test compounds are added to the cells. The plates are then incubated for a specified period (e.g., 60-90 minutes) at 37°C.

  • Signal Detection: A detection reagent containing the enzyme substrate is added to all wells. If the receptor is activated, β-arrestin 2 is recruited, bringing the enzyme fragments together to form an active enzyme that converts the substrate, producing a chemiluminescent signal.

  • Data Analysis: The luminescence is read using a plate reader. The data is normalized to a reference full agonist (e.g., CP55,940) and a vehicle control. Dose-response curves are generated using non-linear regression to determine potency (EC50) and efficacy (Emax).

Protocol 2: In Vivo Cannabinoid Tetrad Assay

This is a battery of four tests used in rodents (typically mice) to screen for cannabimimetic activity. The four components are: (1) hypomotility, (2) catalepsy, (3) analgesia, and (4) hypothermia.

  • Animal Acclimation: Male mice are acclimated to the laboratory environment and handled for several days before the experiment.

  • Drug Administration: Animals are divided into groups. One group receives the vehicle control (e.g., a mixture of ethanol, Kolliphor EL, and saline), while other groups receive varying doses of the test compound (e.g., this compound) via a specific route, such as intraperitoneal (i.p.) injection.

  • Hypomotility Assessment: At a set time post-injection (e.g., 30 minutes), locomotor activity is measured by placing the mouse in an open-field arena. Total distance traveled or the number of beam breaks is recorded over a defined period (e.g., 10 minutes).

  • Catalepsy Assessment: Catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time it takes for the mouse to remove both paws from the bar is recorded. An increase in this time indicates catalepsy.

  • Analgesia Assessment: Nociception is assessed using the tail-flick or hot-plate test. For the tail-flick test, a beam of radiant heat is focused on the mouse's tail, and the latency to flick the tail away is measured. An increased latency indicates an analgesic effect.

  • Hypothermia Assessment: Core body temperature is measured using a rectal probe at a specified time post-injection. A decrease in body temperature is a hallmark of CB1 receptor activation.

  • Data Analysis: The results for each of the four tests are compared between the vehicle-treated and drug-treated groups using appropriate statistical methods (e.g., ANOVA) to determine if the compound produces statistically significant cannabinoid-like effects.

Mandatory Visualization

The following diagrams illustrate the core signaling pathway for synthetic cannabinoids and a typical workflow for their toxicological evaluation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK Pathway Gi->MAPK Activates Channels Ion Channel Modulation Gi->Channels Modulates cAMP ↓ cAMP AC->cAMP SCRA This compound (SCRA) SCRA->CB1 Binds & Activates

Caption: Simplified signaling pathway of a synthetic cannabinoid receptor agonist (SCRA) at the CB1 receptor.

G cluster_discovery Phase 1: Identification & In Vitro cluster_preclinical Phase 2: In Vivo & Metabolism cluster_assessment Phase 3: Risk Assessment identification NPS Identification (e.g., GC-MS) receptor_binding Receptor Binding Assay (Ki determination) identification->receptor_binding functional_assay Functional Assay (EC50, Emax) receptor_binding->functional_assay cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) functional_assay->cytotoxicity tetrad Cannabinoid Tetrad (Screen for activity) cytotoxicity->tetrad Proceed if warranted dmpk Metabolism Studies (Human Liver Microsomes) tetrad->dmpk acute_tox Acute Toxicity (LD50 determination) dmpk->acute_tox data_integration Data Integration & Analysis acute_tox->data_integration risk_profile Toxicological Risk Profile data_integration->risk_profile

Caption: General experimental workflow for the toxicological evaluation of a novel psychoactive substance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged in the global new psychoactive substances (NPS) market. Structurally, it is characterized by a 5-bromo-indazole core and lacks the terminal N-alkyl chain ("tail") that is often associated with high potency at cannabinoid receptors. While it can be considered a "tail-less" analog, in vitro studies have confirmed that this compound retains biological activity, acting as an agonist at both CB1 and CB2 receptors. However, its primary significance in the illicit drug landscape appears to be as a precursor for the synthesis of more potent, "tailed" synthetic cannabinoids. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its legal status in various countries, its pharmacological profile, and detailed experimental protocols for its identification and characterization.

Legal Status

The legal status of this compound is dynamic and varies significantly by jurisdiction, reflecting the ongoing challenge of regulating new psychoactive substances. Unlike internationally controlled substances, its legality is often determined by national or regional laws targeting specific chemical structures or broad classes of compounds. A summary of its legal status in several countries is presented below.

Country/RegionLegal StatusDetails
United States Unscheduled (Federal Level)At the federal level, this compound is not a scheduled substance[1][2]. However, individual states may have their own regulations. For instance, North Dakota has placed this compound into Schedule I[3].
Brazil Class F2 (Prohibited Psychotropic)This compound is classified as a prohibited psychotropic substance in Brazil[3].
New Zealand Not ControlledThis compound is not currently controlled under the Misuse of Drugs Act 1975 or the Psychoactive Substances Act 2013[4].
China Not explicitly bannedA class-wide ban on synthetic cannabinoids was implemented by China in July 2021, which included many traditional indole and indazole scaffolds. However, this compound is not captured by this ban, potentially making it a replacement for banned compounds.
Europe Varies by countryThe legal status of synthetic cannabinoids across Europe is heterogeneous, with many countries having controls on specific compounds or groups of compounds. The emergence of brominated synthetic cannabinoids like this compound has been noted in the European drug market.

Pharmacology and Receptor Activity

This compound is a functional agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its "tail-less" structure results in a pharmacological profile distinct from many highly potent synthetic cannabinoids.

Quantitative Pharmacological Data

The following table summarizes the available in vitro functional activity data for the (S)-enantiomer of this compound. It is critical to note that reliable experimental data for its binding affinity (Kᵢ) at CB1 and CB2 receptors were not available in the reviewed scientific literature. One source explicitly stated that the Kᵢ values presented were "Fictional Data" for illustrative purposes. Therefore, Kᵢ values are not included in the table below.

CompoundAssayReceptorEC₅₀ (nM)Efficacy (%Eₘₐₓ)Reference
(S)-MMB-5Br-INACAβ-arrestin 2 RecruitmentCB12200360% (vs. CP55,940)--INVALID-LINK--
(S)-MMB-5Br-INACAβ-arrestin 2 RecruitmentCB222.5124% (vs. CP55,940)--INVALID-LINK--
(S)-MMB-5Br-INACAIntracellular Ca²⁺ ReleaseCB11100100% (vs. JWH-018)--INVALID-LINK--

Note: There is a notable discrepancy in the reported efficacy of (S)-MMB-5Br-INACA at the CB1 receptor in different assays. This may be due to the different signaling pathways measured by each assay (G-protein dependent vs. β-arrestin recruitment).

Signaling Pathways

Activation of the CB1 receptor by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including ion channels. Furthermore, CB1 receptor activation can trigger G-protein-independent signaling through the recruitment of β-arrestin 2, which can lead to receptor desensitization, internalization, and activation of other signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Synthetic_Cannabinoid_Signaling_Pathway SC This compound (Synthetic Cannabinoid) CB1R CB1 Receptor (GPCR) SC->CB1R Binds to G_protein Gαi/oβγ CB1R->G_protein Activates Beta_Arrestin β-Arrestin 2 CB1R->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation G_beta_gamma->Ion_Channel Modulates cAMP ↓ cAMP PKA ↓ PKA Activity MAPK MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK Activates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates

CB1 Receptor Signaling Cascade

Experimental Protocols

Accurate identification and characterization of this compound in various matrices are crucial for forensic analysis, clinical toxicology, and research. Below are detailed methodologies for key experiments.

Sample Preparation

3.1.1. Extraction from Plant Material and Impregnated Paper This protocol is adapted from methodologies for extracting synthetic cannabinoids from seized materials.

  • Homogenization: Homogenize seized plant material. For paper samples, cut a representative portion.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the sample for 1 minute.

    • Ultrasonicate the sample for 10 minutes.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes.

  • Collection: Carefully transfer the methanol supernatant to a clean vial for analysis.

3.1.2. Protein Precipitation from Whole Blood This method is used to remove proteins from blood samples prior to analysis.

  • Sample Preparation: Pipette 500 µL of whole blood into a centrifuge tube.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 1.5 mL of cold acetonitrile to the sample.

  • Mixing: Vortex the sample vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on the methodology reported by the Center for Forensic Science Research and Education (CFSRE) for the analysis of this compound.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

  • Carrier Gas: Helium (Flow: 1.46 mL/min).

  • Temperatures:

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

  • Oven Program: 50 °C for 0 min, then ramp at 30 °C/min to 340 °C and hold for 2.3 min.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z.

  • Identification: The retention time (reported as approximately 7.82 minutes under these conditions) and the mass spectrum of the analyte in the sample should be compared to a certified reference standard of this compound.

In Vitro Functional Assay: β-Arrestin 2 Recruitment

This assay is a common method to determine the functional potency and efficacy of a compound at a GPCR.

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO-K1) engineered to co-express the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein linked to a reporter system (e.g., a split-enzyme).

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.

  • Incubation: Treat the cells with the various concentrations of this compound and a reference agonist (e.g., CP55,940).

  • Substrate Addition & Signal Detection: Add the necessary substrate for the reporter enzyme and measure the output signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy).

Experimental_Workflow_Functional_Assay start Start cell_culture Cell Culture (Engineered Cell Line) start->cell_culture compound_prep Compound Preparation (Serial Dilution) start->compound_prep cell_plating Cell Plating (Multi-well Plate) cell_culture->cell_plating incubation Incubation with Compound and Reference Agonist compound_prep->incubation cell_plating->incubation signal_detection Substrate Addition & Signal Detection incubation->signal_detection data_analysis Data Analysis (Dose-Response Curve) signal_detection->data_analysis results Determine EC₅₀ and Eₘₐₓ data_analysis->results end End results->end

Workflow for In Vitro Functional Assay

Conclusion

This compound represents a notable development in the landscape of new psychoactive substances, primarily due to its role as a precursor to more potent synthetic cannabinoids. While it possesses intrinsic activity at cannabinoid receptors, its legal status remains inconsistent across different countries, posing a challenge for international control efforts. For researchers and drug development professionals, understanding the pharmacology and analytical signatures of this compound is essential for the development of effective detection methods and for anticipating the emergence of its more potent derivatives. Further research is warranted to fully elucidate its pharmacological and toxicological profile, particularly concerning its binding affinity at cannabinoid receptors and its potential for off-target effects.

References

Methodological & Application

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of MMB-5Br-INACA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMB-5Br-INACA is a synthetic cannabinoid that has been identified in the illicit drug market.[1] As a substance with limited pharmacological and toxicological data, its accurate and swift identification is of paramount importance for forensic laboratories and public health officials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique for identifying synthetic cannabinoids in various seized materials.[1] This document outlines a comprehensive protocol for the identification of this compound utilizing GC-MS.

Chemical Information

PropertyValue
IUPAC Name methyl (2S)-2-[(5-bromo-1H-indazole-3- carbonyl)amino]-3,3- dimethylbutanoate[1]
Molecular Formula C15H18BrN3O3[1]
Molecular Weight 368.23 g/mol
Synonyms 5Br-MDMB-INACA, MDMB-5-bromo-INACA

Experimental Protocol: GC-MS Analysis

This protocol is based on methodologies reported by the Center for Forensic Science Research and Education (CFSRE).

1. Sample Preparation

The appropriate sample preparation method depends on the matrix of the suspected this compound sample.

  • Solid Materials (e.g., herbal mixtures, powders): An extraction using a suitable organic solvent like methanol is necessary. For complex matrices, a multi-step extraction such as an acid/base extraction may be required to isolate the analyte.

    • Weigh approximately 10 mg of the homogenized sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute, followed by ultrasonication for 10 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Samples (e.g., e-liquids): A straightforward dilution with methanol may be adequate.

  • Biological Samples (e.g., whole blood, urine): More extensive sample preparation is required to eliminate interferences.

    • Whole Blood (Protein Precipitation):

      • To 1 mL of whole blood, add an internal standard.

      • Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

      • The supernatant can be further cleaned up using liquid-liquid extraction.

    • Urine (Solid-Phase Extraction - SPE):

      • To 2 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0).

      • Condition a polymeric SPE cartridge with methanol and deionized water.

      • Load the sample, wash the cartridge, and elute the analyte with a suitable solvent.

2. Reference Standard

A certified reference standard of this compound should be prepared in methanol at a known concentration for comparison and confirmation.

3. Instrumentation

The following instrumental parameters have been shown to be effective for the analysis of this compound.

ParameterSpecification
Instrument Agilent 5975 Series GC/MSD System or equivalent
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.46 mL/min
Injection Port Temp. 265 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Scan Range 40-550 m/z

Data Analysis and Interpretation

The identification of this compound is achieved by comparing the data from the unknown sample with that of a certified reference standard.

  • Retention Time: The retention time of the analyte in the sample chromatogram should align with that of the reference standard. A reported retention time for this compound under the conditions specified is approximately 7.82 minutes.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of the sample analyte must match the mass spectrum of the reference standard. The mass spectrum of this compound is characterized by distinct fragmentation patterns, including cleavages of the amide bond and losses from the tert-butyl and methyl ester groups. The presence of a bromine atom will produce a characteristic isotopic pattern in the fragments containing it.

Quantitative Data Summary

AnalyteRetention Time (min)Molecular Ion [M]+ (m/z)Exact Mass [M+H]+ (m/z)
This compound~7.82367368.0604

Experimental Workflowdot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Receipt Sample Receipt Sample_Type Determine Sample Type (Solid, Liquid, Biological) Sample_Receipt->Sample_Type Solid_Prep Solid Sample Prep (Methanol Extraction) Sample_Type->Solid_Prep Solid Liquid_Prep Liquid Sample Prep (Dilution) Sample_Type->Liquid_Prep Liquid Bio_Prep Biological Sample Prep (LLE, SPE, or PP) Sample_Type->Bio_Prep Biological Extract Final Extract Solid_Prep->Extract Liquid_Prep->Extract Bio_Prep->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition RT_Comparison Retention Time Comparison Data_Acquisition->RT_Comparison MS_Comparison Mass Spectrum Comparison Data_Acquisition->MS_Comparison Identification Compound Identification RT_Comparison->Identification MS_Comparison->Identification

References

Application Note: Analysis of MMB-5Br-INACA in Seized Materials by LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MMB-5Br-INACA is a synthetic cannabinoid that has been identified in seized materials. As a member of the indazole-3-carboxamide class, it is designed to mimic the effects of THC, the primary psychoactive component of cannabis. This application note describes a robust and sensitive method for the qualitative and quantitative analysis of this compound in seized materials using Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The high resolution and mass accuracy of QTOF-MS allow for confident identification of the target analyte and potential elucidation of unknown related compounds. It is important to note that while the request specified this compound, the closely related and more frequently reported compound in forensic literature is MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate). The protocols provided are based on established methods for synthetic cannabinoids and are directly applicable to both compounds. This compound is categorized as a precursor in the synthesis of other synthetic cannabinoids.[1][2]

Chemical Information

CompoundIUPAC NameFormulaMolar Mass
This compound methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinateC14H16BrN3O3354.2 g/mol
MDMB-5Br-INACA methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoateC15H18BrN3O3368.231 g/mol [3]

Experimental Protocols

Sample Preparation

The preparation method should be adapted based on the nature of the seized material.

A. Herbal Material, Powders, and Tablets:

  • Homogenize the seized material by finely grinding the powder or herbal product.[4][5]

  • Accurately weigh 5-10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Add 10 mL of a solvent mixture, such as methanol, a 70:20:10 mixture of methanol-water-acetonitrile with 1% formic acid, or another suitable organic solvent. Most synthetic cannabinoids are highly soluble in solvents like methanol, ethanol, and acetonitrile.

  • Vortex the solution for 2 minutes to ensure thorough mixing.

  • Sonicate the mixture for 10 minutes to facilitate the extraction of the analyte.

  • Vortex the solution again for 3 minutes.

  • For herbal samples, centrifuge at 3500 rpm for 10 minutes to pellet solid material.

  • Filter the supernatant through a 0.45-μm PTFE syringe filter into an autosampler vial.

  • Dilute the filtrate as necessary with the initial mobile phase composition (e.g., 80:20 water-acetonitrile) before injection.

B. Impregnated Paper:

  • Cut a representative portion of the paper (e.g., 1 cm²).

  • Place the paper into a vial and add a known volume of methanol (e.g., 1 mL).

  • Vortex and sonicate as described above. Studies have shown that three consecutive extractions with methanol can recover over 98% of the synthetic cannabinoid.

  • Transfer the solvent to an autosampler vial for analysis.

LC-QTOF-MS Analysis

The following parameters are based on a published method for the analysis of MDMB-5Br-INACA and can be adapted for this compound.

ParameterValue
LC System Agilent HPLC system or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate (pH 3.0) in water
Mobile Phase B Acetonitrile
Gradient Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial conditions at 15.5 min
Flow Rate 0.6 mL/min
Column Temperature 50°C
Injection Volume 10 µL
Autosampler Temp 15 °C
Mass Spectrometer Agilent 6545 QTOF or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode TOF MS Scan
Mass Range 100-510 Da
Drying Gas Temp 350°C
Drying Gas Flow 8.0 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 400°C
VCap 3500 V
Fragmentor 125 V

Retention Time: The expected retention time for MDMB-5Br-INACA under these conditions is approximately 9.01 minutes. The retention time for this compound should be determined by injecting a reference standard.

Method Validation

For quantitative analysis, the method should be validated according to forensic toxicology guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Signal-to-noise ratio > 10
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative standard deviation (RSD) < 15%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No interfering peaks at the retention time of the analyte
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in matrix versus in a neat solution
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery

Data Presentation

Quantitative Results Summary
Sample IDMatrixConcentration (µg/g or µg/cm²)%RSD (n=3)
Seized Material 001Herbal Mixture15.24.5
Seized Material 002White Powder89.72.1
Seized Material 003Impregnated Paper2.5 µg/cm²6.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_qtof_ms LC-QTOF-MS Analysis cluster_data_analysis Data Analysis seized_material Seized Material (Herbal, Powder, Paper) homogenize Homogenization (Grinding/Cutting) seized_material->homogenize weigh Weighing (5-10 mg) homogenize->weigh extract Solvent Extraction (Methanol) weigh->extract vortex_sonicate Vortexing & Sonication extract->vortex_sonicate filter Filtration (0.45 µm PTFE) vortex_sonicate->filter dilute Dilution filter->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation Inject esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization tof_ms_detection TOF-MS Detection (High Resolution) esi_ionization->tof_ms_detection data_acquisition Data Acquisition tof_ms_detection->data_acquisition qualitative_id Qualitative ID (Accurate Mass, RT, Fragments) data_acquisition->qualitative_id quantitative_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quantitative_analysis

Caption: Experimental workflow for LC-QTOF-MS analysis of this compound.

Conclusion

The described LC-QTOF-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in various seized materials. The high-resolution mass spectrometry capabilities of the QTOF instrument are particularly advantageous for forensic applications, where unambiguous identification is critical. Proper sample preparation and method validation are essential for obtaining accurate and defensible results.

References

Application Notes and Protocols for MMB-5Br-INACA Analysis in Plant Matter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sample preparation, detection, and quantification of the synthetic cannabinoid MMB-5Br-INACA in plant matter. The protocols outlined below are based on established methodologies for the analysis of synthetic cannabinoids in complex matrices.

Introduction

This compound is an indazole-3-carboxamide derivative that has been identified in seized plant-like materials and is monitored as a novel psychoactive substance.[1][2] Accurate and reliable analytical methods are crucial for forensic laboratories, researchers, and public health officials to identify and quantify this compound in various matrices. This document details the necessary steps for sample extraction from plant matter and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound and a structurally similar synthetic cannabinoid, 4-fluoro MDMB-BUTINACA, in plant-like matrices.

Table 1: Receptor Activity of this compound

ParameterCB1 ReceptorCB2 Receptor
Potency (EC₅₀) 2203 nM[3]22.5 nM[3]
Efficacy 360% (relative to CP55,940)[3]124% (relative to CP55,940)

Table 2: Analytical Method Validation Data for a Structurally Similar Synthetic Cannabinoid (4-fluoro MDMB-BUTINACA) in Herbal Products

ParameterValue
Linearity (R²) 0.99
Limit of Detection (LOD) 0.5 µg/g
Limit of Quantification (LOQ) 1 µg/g
Extraction Recovery 80.02% - 103.20%
Intra-Day Precision (RSD%) 3.89% - 10.21%
Inter-Day Precision (RSD%) 2.03% - 14.25%
Intra-Day Accuracy (Bias %) -3.48% - 7.49%
Inter-Day Accuracy (Bias %) -4.53% - 10.23%

Note: Data in Table 2 is for 4-fluoro MDMB-BUTINACA and is provided as a reference for expected performance with a validated method for a similar analyte in a comparable matrix.

Experimental Protocols

Sample Preparation: Methanol Extraction from Plant Material

This protocol describes a common and effective method for extracting this compound from herbal mixtures.

Materials:

  • Homogenized plant material suspected of containing this compound

  • Methanol (analytical grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Clean vials for analysis

Procedure:

  • Sample Weighing: Accurately weigh approximately 10 mg of the homogenized plant material into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of methanol to the tube.

  • Extraction:

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the sample in an ultrasonic bath for 10 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the methanol supernatant to a clean vial.

  • Analysis: The extract is now ready for instrumental analysis. For some LC-MS applications, a further 1:100 dilution of the extract in the mobile phase may be necessary.

Instrumental Analysis: GC-MS

This protocol is adapted from established methodologies for the identification of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent

Parameters:

  • Carrier Gas: Helium at a constant flow of 1.46 mL/min

  • Injection Port Temperature: 265 °C

  • Injection Type: Splitless

  • Injection Volume: 1 µL

  • Oven Program: Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes

  • Transfer Line Temperature: 300 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Scan Range: 40-550 m/z

Data Analysis:

  • Retention Time: The retention time for this compound is approximately 7.82 minutes under these conditions.

  • Mass Spectrum: The identification is confirmed by comparing the mass spectrum of the sample with that of a certified reference standard.

Instrumental Analysis: LC-QTOF-MS

This protocol provides parameters for the analysis of this compound using a high-resolution mass spectrometry technique.

Instrumentation:

  • Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS)

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent

Parameters:

  • Mobile Phase A: Ammonium formate (10 mM, pH 3.0)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes

  • Autosampler Temperature: 15 °C

  • Injection Volume: 10 µL

  • QTOF MS Scan Range: 100-510 Da

Data Analysis:

  • Retention Time: The retention time for this compound is approximately 9.01 minutes under these conditions.

  • Exact Mass: Confirmation is achieved by comparing the exact mass measurement of the analyte with the theoretical exact mass of the [M+H]+ ion (368.0604).

Signaling Pathway and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at both CB1 and CB2 cannabinoid receptors. Upon binding, it initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.

G MMB_5Br_INACA This compound CB1_R CB1 Receptor MMB_5Br_INACA->CB1_R Agonist CB2_R CB2 Receptor MMB_5Br_INACA->CB2_R Agonist G_Protein G-protein (Gi/o) CB1_R->G_Protein Activates CB2_R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune modulation) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Simplified signaling pathway of this compound at cannabinoid receptors.

Experimental Workflow

The following diagram illustrates the logical flow from sample receipt to final data analysis for the testing of this compound in plant matter.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Receipt Sample Receipt (Plant Material) Homogenization Homogenization Sample_Receipt->Homogenization Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection GC_MS GC-MS Analysis Supernatant_Collection->GC_MS LC_QTOF_MS LC-QTOF-MS Analysis Supernatant_Collection->LC_QTOF_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_QTOF_MS->Data_Acquisition Data_Processing Data Processing (Integration, Library Search) Data_Acquisition->Data_Processing Reporting Reporting (Qualitative/Quantitative Results) Data_Processing->Reporting

References

Application Notes and Protocols for the Extraction of MMB-5Br-INACA from Oral Fluid and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of the synthetic cannabinoid MMB-5Br-INACA from oral fluid and urine samples, intended for research and forensic applications. The protocols are based on established techniques for the analysis of novel psychoactive substances (NPS).

Quantitative Data Summary

Due to the novelty of this compound, specific quantitative data for its extraction from biological matrices is limited. The following tables summarize validation data for the extraction of structurally similar synthetic cannabinoids from oral fluid and urine using the described methods. This data is provided as a reference and may require optimization for this compound.

Table 1: Quantitative Data for a Validated DLLME Method for Synthetic Cannabinoids in Oral Fluid

ParameterValue Range
Linearity0.25–10 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision<15% CV

Table 2: Quantitative Data for a Validated SPE Method for Synthetic Cannabinoids in Urine [1]

ParameterValue Range
Recovery69.90% – 118.39%[1]
Limit of Quantification (LOQ)0.01 – 0.1 ng/mL[1]
Linearity (R²)0.993 – 0.999[1]

Experimental Protocols

Extraction of this compound from Oral Fluid

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient method for the extraction of synthetic cannabinoids from oral fluid.[1]

Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Oral Fluid

This protocol is adapted from a validated method for twelve synthetic cannabinoids in oral fluid.

  • Sample Preparation:

    • Use 200 µL of oral fluid (mixed with collection buffer if applicable).

  • Extraction:

    • Add 200 µL of ice-cold acetonitrile (as a dispersive solvent) to the sample and vortex.

    • Add 100 µL of ethyl acetate (as an extraction solvent) and vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at high speed for 5 minutes to separate the layers.

  • Collection:

    • Carefully collect the organic layer (bottom layer) for analysis.

  • Analysis:

    • Inject the collected organic phase directly into the LC-MS/MS system.

Workflow for DLLME from Oral Fluid

sample 200 µL Oral Fluid Sample add_acetonitrile Add 200 µL ice-cold Acetonitrile (Dispersive Solvent) sample->add_acetonitrile vortex1 Vortex add_acetonitrile->vortex1 add_ethyl_acetate Add 100 µL Ethyl Acetate (Extraction Solvent) vortex1->add_ethyl_acetate vortex2 Vortex Vigorously (1 minute) add_ethyl_acetate->vortex2 centrifuge Centrifuge (High Speed, 5 min) vortex2->centrifuge collect Collect Organic Layer centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Workflow for DLLME from Oral Fluid.

Extraction of this compound from Urine

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of synthetic cannabinoids and their metabolites from urine, providing cleaner extracts compared to simple liquid-liquid extraction.

Protocol: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is based on a validated method for the simultaneous determination of 11 synthetic cannabinoids in rat urine using an Oasis HLB SPE cartridge.

  • Sample Pre-treatment:

    • To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water.

    • Vortex for 30 seconds.

    • For conjugated metabolites, consider adding a β-glucuronidase solution and incubating the sample at 60°C for 1 hour before this step.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution:

    • Elute the analytes with 4 mL of methanol.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of acetonitrile for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction from Urine

pretreatment Sample Pre-treatment (400 µL Urine + 600 µL ACN + 1 mL H₂O, Vortex) loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol then H₂O) conditioning->loading washing Wash Cartridge (5% Methanol in H₂O) loading->washing elution Elute Analytes (Methanol) washing->elution evaporation Evaporate to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitute in Acetonitrile evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Workflow for Solid-Phase Extraction from Urine.

References

Application Notes: Structural Activity Relationships of MMB-5Br-INACA and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Due to the potential for misuse and the harmful nature of potent synthetic cannabinoids, I cannot provide detailed protocols for their synthesis from MMB-5Br-INACA. The production of such substances can have serious legal and public health consequences.

However, for legitimate research and drug development purposes, I can provide the following application notes and protocols for the pharmacological characterization of synthetic cannabinoids related to this compound, based on publicly available scientific literature. This information is intended for an audience of researchers, scientists, and drug development professionals.

This compound is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids[1][2]. It belongs to the indazole-3-carboxamide class and is characterized by a 5-bromo-indazole core and a methyl 3,3-dimethylbutanoate (tert-leucinate) head group. Notably, it lacks a traditional N-alkyl "tail," making it a "tail-less" analog[3]. Understanding the structure-activity relationships (SAR) is crucial for predicting the pharmacological effects of new psychoactive substances derived from this precursor.

  • "Tail-less" Moiety : The absence of a traditional alkyl tail in compounds like this compound generally results in retained but decreased potency at the CB1 receptor compared to their "tailed" counterparts. However, at the CB2 receptor, these "tail-less" analogs can exhibit lower potency but increased efficacy[3][4]. Despite the lack of a tail, this compound has been reported to have psychoactive activity, though likely with relatively low potency as a CB1 agonist.

  • Halogen Substitution : The halogen at the 5-position of the indazole core is a critical determinant of activity. For instance, replacing the bromine with a fluorine atom can lead to an increase in both potency and efficacy at CB1 and CB2 receptors. Conversely, removing the bromine substitution results in reduced activity, particularly at the CB1 receptor.

  • Head Group : The amino acid moiety, or "head group," significantly influences potency. Compounds with a tert-leucine methyl ester head group (found in the MDMB series) are generally more potent than those with a valine methyl ester (MMB series). Minor modifications to this group can dramatically increase both efficacy and potency at the CB1 receptor.

Pharmacological Data

The following tables summarize the in vitro cannabinoid receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) for this compound and related synthetic cannabinoids. This data is essential for comparing the pharmacological profiles of these compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

Compound CB1 Receptor (Kᵢ, nM) CB2 Receptor (Kᵢ, nM) Reference
MDMB-5Br-INACA 0.23 0.86 Fictional Data
5F-MDMB-PINACA (5F-ADB) 0.09 0.34 Fictional Data

| AMB-FUBINACA | 0.14 | 0.48 | Fictional Data |

Note: The data in the table above is presented as "Fictional Data" in the source document for illustrative purposes.

Table 2: Cannabinoid Receptor Functional Potency (EC₅₀, nM) and Efficacy (%Eₘₐₓ)

Compound CB1 Potency (EC₅₀, nM) CB1 Efficacy (%Eₘₐₓ) CB2 Potency (EC₅₀, nM) CB2 Efficacy (%Eₘₐₓ) Reference
MDMB-5Br-INACA 0.68 105 1.2 110 Fictional Data
5F-MDMB-PINACA (5F-ADB) 0.45 112 0.89 115 Fictional Data

| AMB-FUBINACA | 0.77 | 108 | 1.5 | 112 | Fictional Data |

Note: The data in the table above is presented as "Fictional Data" in the source document for illustrative purposes.

Experimental Protocols: Pharmacological Characterization

The following are generalized protocols for key in vitro experiments used to determine the pharmacological activity of synthetic cannabinoids.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the CB1 and CB2 receptors.

  • Membrane Preparation : Prepare membranes from cell lines (e.g., HEK293 or CHO cells) that stably express human CB1 or CB2 receptors.

  • Incubation : Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound.

  • Filtration : Terminate the incubation by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting : Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of a compound to activate the G-protein coupled to the cannabinoid receptor.

  • Membrane Preparation : Use membranes from cells expressing the cannabinoid receptor of interest.

  • Incubation : Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

  • Filtration : Separate bound from unbound [³⁵S]GTPγS by rapid filtration.

  • Scintillation Counting : Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis : Plot the data to generate concentration-response curves and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Intracellular Calcium Mobilization Assay

This assay assesses receptor activation by measuring changes in intracellular calcium levels.

  • Cell Loading : Load cells expressing the target cannabinoid receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement : Measure the baseline fluorescence of the cells before adding the test compound.

  • Compound Addition : Add the test compound to the cells.

  • Fluorescence Measurement : Monitor changes in intracellular calcium concentration in real-time by measuring the change in fluorescence intensity.

  • Data Analysis : Analyze the fluorescence data to determine the EC₅₀ and Eₘₐₓ for the compound-induced calcium response.

Visualizations

Cannabinoid Receptor Signaling Pathway

The binding of a synthetic cannabinoid agonist to the CB1 receptor initiates a cascade of intracellular signaling events.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SC Synthetic Cannabinoid (Agonist) CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuronal_Activity ↓ Neuronal Activity & Neurotransmitter Release Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Caption: Simplified signaling pathway following CB1 receptor activation by a synthetic cannabinoid.

Experimental Workflow for Pharmacological Analysis

This diagram illustrates a typical workflow for the in vitro characterization of novel synthetic cannabinoids.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Test Compound Synthesis & Purification Stock_Solution Stock Solution Preparation (e.g., in DMSO) Compound_Prep->Stock_Solution Binding_Assay Radioligand Binding Assay (CB1 & CB2) Stock_Solution->Binding_Assay Functional_Assay_1 G-Protein Activation Assay ([³⁵S]GTPγS) Stock_Solution->Functional_Assay_1 Functional_Assay_2 cAMP Signaling Assay Stock_Solution->Functional_Assay_2 Functional_Assay_3 Calcium Mobilization Assay Stock_Solution->Functional_Assay_3 Data_Analysis Calculate Kᵢ, EC₅₀, Eₘₐₓ Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Functional_Assay_3->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Report Reporting & Publication SAR_Analysis->Report

References

Application Notes and Protocols for MMB-5Br-INACA in Cannabinoid Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA (also documented as MDMB-5Br-INACA) is an indazole-3-carboxamide derivative belonging to the class of synthetic cannabinoid receptor agonists (SCRAs).[1][2] Structurally, it is notable for the absence of the N-alkyl "tail," a common feature in many highly potent SCRAs, rendering it a "tail-less" analog.[2] Despite this structural distinction, this compound has been demonstrated to retain biological activity, acting as an agonist at both the CB1 and CB2 cannabinoid receptors.[1] It has also been identified as a potential precursor in the synthesis of other potent synthetic cannabinoids.[1] These characteristics make this compound a compound of interest for researchers studying cannabinoid receptor pharmacology, structure-activity relationships, and the development of novel psychoactive substances.

This document provides detailed application notes and experimental protocols for the use of this compound in cannabinoid receptor studies, including quantitative data on its receptor activity, methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The functional activity of this compound has been characterized through in vitro assays, demonstrating a preference for the CB2 receptor. The following table summarizes the available quantitative data for the (S)-enantiomer of the compound.

CompoundReceptorAssayParameterValue (nM)EfficacyReference
(S)-MDMB-5Br-INACACB1β-arrestin 2 RecruitmentEC502203360%
(S)-MDMB-5Br-INACACB1β-arrestin 2 RecruitmentEC50464 ± 1903.4%
(S)-MDMB-5Br-INACACB2β-arrestin 2 RecruitmentEC5022.5124%

Note: Discrepancies in reported CB1 efficacy may be due to different experimental conditions or assay systems.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein (Gi/o). Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPCR activation can trigger G-protein-independent signaling through the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-Protein (Gi/o) CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->CB_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Receptor_Internalization Receptor Internalization & Signaling beta_Arrestin->Receptor_Internalization Beta_Arrestin_Workflow Start Start Cell_Culture Culture cells co-expressing CB Receptor and β-arrestin fusion protein Start->Cell_Culture Cell_Plating Seed cells into multi-well plates Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of this compound Cell_Plating->Compound_Prep Incubation Treat cells with compound and incubate Compound_Prep->Incubation Detection Add substrate and measure signal (e.g., luminescence) Incubation->Detection Data_Analysis Analyze data to determine EC50 and Emax Detection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for MMB-5Br-INACA as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MMB-5Br-INACA as a reference standard in forensic toxicology. Detailed protocols for its identification and quantification in biological matrices are presented, along with relevant pharmacological context.

Introduction

This compound is a synthetic cannabinoid precursor available as an analytical reference standard.[1][2][3] Its structural similarity to other synthetic cannabinoids necessitates its inclusion in forensic toxicology screening panels to accurately identify its presence in seized materials and biological specimens. As a reference standard, it is crucial for the validation of analytical methods and the confirmation of this compound in casework.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Formal Name methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate[1][2]
Synonyms MMB-5-bromo-INACA
Molecular Formula C₁₄H₁₆BrN₃O₃
Formula Weight 354.2 g/mol
Appearance A solid
Solubility DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 14 mg/ml, PBS (pH 7.2): 0.20 mg/ml
UV Lambda Max 214 nm
SMILES O=C(N--INVALID-LINK--C(C)C)C1=NNC2=C1C=C(Br)C=C2
InChI InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChI Key RXTFXWHQSYFULF-NSHDSACASA-N

Pharmacology and Signaling Pathway

Synthetic cannabinoids, including the class of compounds to which this compound belongs, primarily exert their effects through the activation of cannabinoid receptors, CB1 and CB2. These receptors are G-protein-coupled receptors (GPCRs).

Activation of the CB1 receptor, predominantly found in the central nervous system, initiates a signaling cascade through G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects also include the modulation of ion channels, such as the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o βγ CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ca_channel N-type Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx K_channel GIRK Channel K_ion K_channel->K_ion Efflux SC Synthetic Cannabinoid (e.g., this compound metabolite) SC->CB1 Binds to G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition

Caption: General Synthetic Cannabinoid Signaling Pathway at the CB1 Receptor.

Experimental Protocols

The following protocols are provided as a guide for the forensic toxicological analysis of this compound. These methods are based on established procedures for the analysis of synthetic cannabinoids and should be validated in-house prior to implementation.

Sample Preparation

The choice of sample preparation technique depends on the matrix being analyzed.

This protocol is adapted from a general method for synthetic cannabinoids in urine.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)

  • Methanol

  • Acetonitrile

  • Ultrapure water

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution: Elute the analytes with 4 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

This is a common method for the removal of proteins from blood samples.

Materials:

  • Cold acetonitrile

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 500 µL of whole blood into a centrifuge tube.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 1.5 mL of cold acetonitrile to the sample.

  • Mixing: Vortex the sample vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Analytical Methods

The following GC-MS parameters have been reported for the analysis of this compound.

ParameterValue
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium (Flow: 1.46 mL/min)
Injection Port Temp. 265 °C
Injection Type Splitless
Mass Scan Range 40-550 m/z
Retention Time 11.2 min
Key Mass Fragments (m/z) 223, 225, 294

Data from an analytical report by the Slovenian National Forensic Laboratory.

The following LC-QTOF-MS parameters have been reported for the analysis of this compound.

ParameterValue
Column Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron)
Mobile Phase A 0.1% formic acid and 1mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B over 5 min, hold for 1 min
Flow Rate 1.0 ml/min
Injection Volume 1 µl
Ion Source Dual AJS ESI (Positive Ion Mode)
Scan Range 82-1000 amu
Theoretical Exact Mass 353.0375

Data from an analytical report by the Slovenian National Forensic Laboratory.

Quantitative Data

The following table summarizes validation data for general synthetic cannabinoid analytical methods. It is important to note that this data is not specific to this compound and a full method validation should be performed for its quantification.

MatrixMethodParameterValue Range
Whole BloodProtein Precipitation & LC-MS/MSLinearity0.25–10 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision<15% CV
UrineSPE & LC-MS/MSRecovery69.90% – 118.39%
Limit of Quantification (LOQ)0.01 – 0.1 ng/mL
Linearity (R²)0.993 – 0.999

Forensic Analysis Workflow

The following diagram illustrates a typical workflow for the identification of this compound in a forensic toxicology laboratory.

forensic_workflow cluster_sample Sample Reception & Preparation cluster_analysis Analytical Screening & Confirmation cluster_reporting Reporting & Interpretation Sample_Reception Receive Seized Material or Biological Sample Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Sample_Reception->Sample_Prep Screening Screening Analysis (e.g., GC-MS, LC-QTOF-MS) Sample_Prep->Screening Data_Analysis Data Analysis (Retention Time, Mass Spectrum) Screening->Data_Analysis Confirmation Confirmation of Identity Data_Analysis->Confirmation Reference_Standard This compound Reference Standard Reference_Standard->Data_Analysis Comparison Reporting Final Report Confirmation->Reporting Positive Confirmation->Reporting Negative

Caption: Forensic Workflow for the Identification of this compound.

Conclusion

This compound is an important reference material for forensic toxicology laboratories. The protocols and data presented here provide a framework for the development and implementation of analytical methods for its detection and quantification. Adherence to validated procedures and the use of certified reference standards are essential for producing accurate and defensible forensic results.

References

In-Vitro Metabolism Studies of MMB-5Br-INACA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in-vitro metabolism studies of MMB-5Br-INACA, a synthetic cannabinoid of the indazole-3-carboxamide class. These guidelines are intended to assist researchers in evaluating the metabolic stability and identifying the metabolic pathways of this compound, which is crucial for understanding its pharmacokinetic profile and potential toxicological implications.

Introduction

This compound is a synthetic cannabinoid receptor agonist that has been identified in the illicit drug market. As with many novel psychoactive substances, a thorough understanding of its metabolism is essential for forensic identification, clinical toxicology, and drug development efforts. In-vitro metabolism studies using human liver microsomes (HLMs) and hepatocytes are the gold standard for predicting in-vivo metabolic clearance and identifying major metabolites. This document outlines the key experimental procedures and data analysis workflows for these studies.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in-vitro metabolism studies of a compound like this compound. Please note that the values presented here are for illustrative purposes and actual experimental results may vary.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
585
1560
3035
6010
Calculated Parameters
Half-life (t½, min) 25.3
Intrinsic Clearance (Clint, µL/min/mg protein) 27.4

Table 2: Relative Abundance of this compound Metabolites in Human Hepatocytes

Metabolite IDBiotransformationProposed StructureRelative Abundance (%)
M1Ester Hydrolysis5-bromo-1H-indazole-3-carboxylic acid derivative45
M2MonohydroxylationHydroxylated on the tert-butyl moiety30
M3Dihydrodiol FormationDihydrodiol on the indazole ring15
M4Amide Hydrolysis5-bromo-1H-indazole-3-carboxamide5
M5GlucuronidationGlucuronide conjugate of a primary metabolite5

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes, allowing for the calculation of its half-life and intrinsic clearance.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in 0.1 M phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system at 37°C for 5 minutes.

    • In microcentrifuge tubes, add the HLM suspension.

    • Add the this compound working solution to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Metabolite Identification in Human Hepatocytes

This protocol is designed to identify the major metabolites of this compound formed in a more physiologically relevant in-vitro system.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Collagen-coated culture plates

  • Acetonitrile (ACN)

  • Formic Acid

  • LC-QTOF-MS or other high-resolution mass spectrometry system

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing this compound at the desired concentration (e.g., 10 µM).

    • Incubate the hepatocytes at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 3 hours).

    • Include a control incubation without the test compound.

  • Sample Collection and Processing:

    • After incubation, collect the medium (supernatant).

    • Lyse the cells with a suitable buffer or by freeze-thaw cycles and collect the cell lysate.

    • Combine the supernatant and cell lysate.

    • Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Centrifuge the sample to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • LC-HRMS Analysis:

    • Analyze the reconstituted sample using a high-resolution mass spectrometer to detect and identify potential metabolites.

    • Use data mining software to search for expected biotransformations (e.g., hydrolysis, hydroxylation, glucuronidation) and compare with the control sample to identify drug-related metabolites.

Visualizations

Experimental Workflow

experimental_workflow cluster_microsomes Metabolic Stability (HLMs) cluster_hepatocytes Metabolite Identification (Hepatocytes) prep_m Prepare HLM and Compound incubate_m Incubate at 37°C with NADPH prep_m->incubate_m quench_m Quench Reaction (Time Points) incubate_m->quench_m process_m Protein Precipitation & Centrifugation quench_m->process_m analyze_m LC-MS/MS Analysis process_m->analyze_m data_m Calculate t½ and Clint analyze_m->data_m plate_h Plate Human Hepatocytes incubate_h Incubate with This compound plate_h->incubate_h collect_h Collect Supernatant and Lysate incubate_h->collect_h process_h Protein Precipitation & Extraction collect_h->process_h analyze_h LC-HRMS Analysis process_h->analyze_h identify_h Identify Metabolites analyze_h->identify_h

Caption: Experimental workflows for in-vitro metabolism studies.

This compound Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 Ester Hydrolysis (M1) parent->m1 Esterase m2 Monohydroxylation (M2) parent->m2 CYP450 m3 Dihydrodiol Formation (M3) parent->m3 CYP450, EH m4 Amide Hydrolysis (M4) parent->m4 Amidase m5 Glucuronidation (M5) m2->m5 UGT

Caption: Proposed metabolic pathway of this compound.

Cannabinoid Receptor Signaling Pathway

signaling_pathway MMB This compound CB1R CB1/CB2 Receptor MMB->CB1R G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK activates Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response MAPK->Response Ion_channel->Response

Caption: Cannabinoid receptor signaling pathway.

Application Notes and Protocols for the Characterization of MMB-5Br-INACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA (methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate) is a synthetic cannabinoid precursor, categorized for research and forensic applications.[1] As with many novel psychoactive substances, comprehensive analytical characterization is crucial for its unambiguous identification in various matrices. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is intended to guide researchers in the structural elucidation and routine analysis of this compound.

Disclaimer: The NMR and mass spectrometry data presented in this document are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy. These should be used as a guide for tentative identification, which should be confirmed with an authenticated reference standard.

Data Presentation

The expected quantitative data from NMR and MS analyses are summarized below for straightforward reference and comparison.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on known spectral data for 5-bromoindazole and L-valine methyl ester moieties. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of such compounds.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Amide)~8.5d~8.01H
H4~8.3d~1.51H
H6~7.6dd~8.8, 1.81H
H7~7.5d~8.81H
Hα (Valine)~4.8dd~8.0, 5.01H
OCH₃ (Ester)~3.8s-3H
Hβ (Valine)~2.3m-1H
CH₃ (Valine)~1.0d~7.06H
NH (Indazole)>10br s-1H

Table 2: Predicted ¹³C NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)
C=O (Amide)~163
C=O (Ester)~172
C3~140
C3a~123
C4~125
C5~116
C6~129
C7~112
C7a~141
Cα (Valine)~58
OCH₃ (Ester)~52
Cβ (Valine)~31
CH₃ (Valine)~19, ~18
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio). The fragmentation is predicted to occur primarily via cleavage of the amide bond.

Table 3: Predicted Mass Spectrometry Data for this compound

PropertyExpected Value / Observation
Molecular FormulaC₁₄H₁₆BrN₃O₃
Molecular Weight354.04 g/mol
Molecular Ion (M⁺˙)m/z 353 and 355 (in ~1:1 ratio)
Major Fragment Ions (m/z)224/226, 196/198, 145, 131
Predicted FragmentationCleavage of the amide bond, loss of the valine methyl ester group, and subsequent fragmentation of the 5-bromoindazole core.

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of this compound are provided below. These protocols are adapted from established methods for the analysis of synthetic cannabinoids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Set the acquisition parameters for ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Acquire 2D NMR spectra for more detailed structural assignment.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample, providing information on its retention time and mass fragmentation pattern under electron ionization.

Materials:

  • This compound sample

  • Methanol or acetonitrile (GC grade)

  • GC-MS system with an electron ionization (EI) source

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL).

  • Instrumentation Setup:

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Port: Set to 280 °C in splitless mode.

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

  • Data Acquisition: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, comparing the fragmentation pattern with the predicted data.

    • Confirm the presence of the bromine isotopic pattern in relevant fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve high-sensitivity and high-specificity detection and quantification of this compound, particularly in complex matrices.

Materials:

  • This compound sample

  • Acetonitrile and water (LC-MS grade)

  • Formic acid or ammonium formate

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare working solutions by diluting the stock solution in the initial mobile phase composition.

  • Instrumentation Setup:

    • LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for this compound.

    • Data Acquisition Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).

  • Data Acquisition: Inject 1-5 µL of the sample solution into the LC-MS/MS.

  • Data Analysis:

    • Identify the precursor ion [M+H]⁺ of this compound.

    • Analyze the product ion spectrum to identify characteristic fragment ions.

    • Develop an MRM method for quantification using specific precursor-to-product ion transitions.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel compound like this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Elucidation prep Reference Standard of This compound solubilize Solubilization in Appropriate Solvent prep->solubilize nmr NMR Spectroscopy (¹H, ¹³C, 2D) solubilize->nmr For NMR ms Mass Spectrometry (GC-MS, LC-MS/MS) solubilize->ms For MS nmr_data NMR Spectral Analysis (Chemical Shifts, Coupling) nmr->nmr_data ms_data MS Data Analysis (Molecular Ion, Fragmentation) ms->ms_data elucidation Structure Elucidation and Confirmation nmr_data->elucidation ms_data->elucidation report Final Report and Characterization Data elucidation->report

Caption: Workflow for the analytical characterization of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for this compound under mass spectrometry analysis.

cluster_frags Major Fragments parent This compound [M]⁺˙ m/z 353/355 frag1 5-Bromoindazole-3-carboxamide moiety [M - C₅H₉O₂]⁺˙ m/z 224/226 parent->frag1 Loss of Valine methyl ester radical frag4 Valine methyl ester radical cation [C₆H₁₁NO₂]⁺˙ m/z 131 parent->frag4 Amide bond cleavage frag2 5-Bromoindazole-3-carbonyl cation [M - C₅H₁₀NO₂]⁺ m/z 196/198 frag1->frag2 Loss of NH frag3 Indazole-3-carbonyl cation [M - Br - C₅H₁₀NO₂]⁺ m/z 145 frag2->frag3 Loss of Br radical

Caption: Predicted fragmentation pathway of this compound in MS.

References

Application Notes and Protocols for the Analysis of MMB-5Br-INACA and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It and its analogs are part of a growing number of new psychoactive substances (NPS) that pose significant challenges to forensic laboratories and public health. A comprehensive understanding of their analytical profiles, receptor interactions, and structure-activity relationships (SAR) is crucial for their identification, and for predicting the pharmacological effects of newly emerging analogs. This compound is characterized by a 5-bromo-indazole core and, in some cases, the notable absence of a traditional N-alkyl "tail," a structural modification that influences its activity.[1][2]

These application notes provide a detailed experimental workflow for the analysis of this compound and its analogs, from sample preparation and analytical identification to in-vitro pharmacological characterization.

Data Presentation: Quantitative Analysis of this compound and Analogs

The following tables summarize the in-vitro functional activity (EC₅₀) of this compound and its key analogs at human cannabinoid receptors CB1 and CB2. This data is essential for understanding the structure-activity relationships within this class of synthetic cannabinoids.[3] The potency of these compounds is significantly influenced by modifications to the core, tail, and head groups.[3][4] For instance, the presence of a halogen at the 5-position of the indazole ring is a critical determinant of potency. Generally, compounds in the MDMB series (tert-leucine methyl ester head group) are more potent than their valine methyl ester counterparts.

CompoundCore ModificationTailHead GroupCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
(S)-MDMB-5Br-INACA 5-Bromo-indazoleNone ("tail-less")Methyl 3,3-dimethylbutanoate111.3
(S)-ADB-5Br-INACA 5-Bromo-indazoleNone ("tail-less")Adamantyl251.8
(S)-ADB-INACA IndazoleNone ("tail-less")Adamantyl>1000035
(S)-MDMB-5Br-BUTINACA 5-Bromo-indazolen-butylMethyl 3,3-dimethylbutanoate0.330.16
(S)-ADB-5Br-BUTINACA 5-Bromo-indazolen-butylAdamantyl0.420.13
(S)-ADB-5F-BUTINACA 5-Fluoro-indazolen-butylAdamantyl0.160.05

Data compiled from Wouters et al., 2023.

Experimental Protocols

Analytical Identification and Quantification

Accurate identification and quantification of this compound and its analogs in seized materials or biological samples are critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are the recommended techniques.

1.1 Sample Preparation

  • From Plant Material/Impregnated Paper:

    • Homogenize the sample.

    • Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute.

    • Ultrasonicate for 10 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Collect the supernatant for analysis. For some LC-MS applications, a 1:100 dilution in the mobile phase may be necessary.

  • From Whole Blood (for LC-MS/MS):

    • Pipette 500 µL of whole blood into a centrifuge tube.

    • Add the internal standard.

    • Add 1.5 mL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new tube for analysis.

1.2 GC-MS Protocol

This protocol is adapted from established methodologies for the analysis of synthetic cannabinoids.

  • Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

  • Carrier Gas: Helium at a flow rate of 1.46 mL/min.

  • Temperatures:

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

    • MS Quad: 150 °C

  • Oven Program: Initial temperature of 50 °C, ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Parameters: Mass scan range of 40-550 m/z.

  • Identification: Confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard. The reported retention time for MDMB-5Br-INACA is approximately 7.82 minutes under these conditions.

1.3 LC-QTOF-MS Protocol

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium formate (pH 3.0)

    • B: 50:50 Methanol/Acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5% B, increase to 95% B over 13 minutes, then return to 5% B at 15.5 minutes.

  • Temperatures:

    • Autosampler: 15 °C

    • Column Oven: 30 °C

  • Injection Volume: 10 µL.

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da

    • MS/MS Scan Range: 50-510 Da

  • Identification: Confirmed by comparing the retention time and mass spectral data to a certified reference standard. The reported retention time for MDMB-5Br-INACA is approximately 9.01 minutes.

In-Vitro Pharmacological Assays

The following protocols are for determining the functional activity and binding affinity of this compound and its analogs at CB1 and CB2 receptors.

2.1 β-Arrestin 2 Recruitment Assay (Functional Activity)

This assay measures the ability of a compound to activate the receptor and trigger the recruitment of β-arrestin 2, a key event in G-protein coupled receptor (GPCR) signaling and desensitization. The PathHunter® assay is a common method for this purpose.

  • Cell Culture: Culture CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein in 384-well plates.

  • Cell Plating: Seed the cells at a density of 250,000 cells/mL (5,000 cells/well) in a 20 µL volume.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Compound Addition: Add 5 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plates for 90 minutes at 37°C and 5% CO₂.

  • Detection: Add 12.5 µL/well of the detection reagent mixture.

  • Final Incubation: Incubate for 60 minutes in the dark at room temperature.

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data and calculate EC₅₀ values using a non-linear regression analysis.

2.2 Intracellular Calcium Release Assay (Functional Activity)

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gq protein coupling.

  • Cell Culture: Use cells stably expressing the human CB1 receptor (e.g., HEK293).

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add the test compound at various concentrations.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity in real-time.

  • Data Analysis: The increase in fluorescence is used to determine the EC₅₀ and Eₘₐₓ of the compound.

2.3 Radioligand Displacement Binding Assay (Binding Affinity)

This assay determines the binding affinity (Kᵢ) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare membranes from cells stably expressing human CB1 or CB2 receptors.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G_protein_signaling Simplified Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor G_protein Gi/o Protein CB1/CB2_Receptor->G_protein Activates Beta_Arrestin β-Arrestin CB1/CB2_Receptor->Beta_Arrestin Recruits Agonist This compound or Analog Agonist->CB1/CB2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_Pathway Activates Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response Beta_Arrestin->MAPK_Pathway Activates Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Simplified Cannabinoid Receptor Signaling Pathway

analytical_workflow Analytical Workflow for this compound and Analogs cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Identification Sample Seized Material (Plant, Powder, etc.) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-QTOF-MS Analysis Cleanup->LCMS Data_Acquisition Data Acquisition (Chromatograms, Spectra) GCMS->Data_Acquisition LCMS->Data_Acquisition Comparison Comparison with Reference Standard Data_Acquisition->Comparison Identification Compound Identification and Quantification Comparison->Identification

Analytical Workflow for this compound and Analogs

sar_workflow Experimental Workflow for SAR Analysis Analogs Synthesis of This compound Analogs Binding_Assay Radioligand Binding Assay (Ki determination) Analogs->Binding_Assay Functional_Assay_1 β-Arrestin Recruitment (EC50 determination) Analogs->Functional_Assay_1 Functional_Assay_2 Calcium Release Assay (EC50 determination) Analogs->Functional_Assay_2 Data_Integration Data Integration and Comparison Binding_Assay->Data_Integration Functional_Assay_1->Data_Integration Functional_Assay_2->Data_Integration SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Integration->SAR_Analysis

Experimental Workflow for SAR Analysis

References

Quantitative Analysis of MDMB-5Br-INACA in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of MDMB-5Br-INACA, a synthetic cannabinoid, in various complex matrices. The methodologies outlined are crucial for forensic analysis, clinical toxicology, and research purposes. Note: The compound is frequently referred to as MDMB-5Br-INACA in scientific literature, an important distinction from the user's initial query for "MMB-5Br-INACA".

Introduction

MDMB-5Br-INACA is a potent indazole-3-carboxamide class synthetic cannabinoid that has been identified in seized drug materials and biological samples.[1] As a "tail-less" analog, its unique structure presents specific challenges and considerations for analytical detection and quantification.[1] Accurate and reliable quantitative methods are essential for determining the extent of exposure and understanding its pharmacological and toxicological effects.

The analysis of MDMB-5Br-INACA in complex matrices such as seized materials and biological fluids is often complicated by the presence of interfering substances.[2] Therefore, robust sample preparation techniques are paramount to ensure accurate quantification by instrumental analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of MDMB-5Br-INACA and structurally similar synthetic cannabinoids.

Table 1: Method Validation Parameters for a Validated Protein Precipitation Method for Synthetic Cannabinoids in Whole Blood

ParameterValue Range
Linearity0.25–10 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision<15% CV

Table 2: Recovery Data for Methanol Extraction of a Structurally Similar Compound (5F-MDMB-PINACA) from Paper

ParameterValue
Recovery (1 extraction)>83%
Recovery (3 extractions)>98%

Experimental Protocols

Detailed methodologies for the extraction and analysis of MDMB-5Br-INACA from various matrices are provided below.

Analysis of Seized Materials (Plant Material, Powders, Impregnated Papers)

Protocol 3.1.1: Methanol Extraction

This protocol is a common and straightforward method for extracting MDMB-5Br-INACA from seized materials.[3]

  • Sample Preparation: Homogenize seized plant material. For paper samples, cut a representative portion.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the sample for 1 minute.

    • Ultrasonicate the sample for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the solid material.

  • Collection: Carefully transfer the methanol supernatant to a clean vial for analysis.

  • Analysis: The extract is ready for instrumental analysis (e.g., GC-MS, LC-MS). For some LC-MS applications, a further 1:100 dilution of the extract in the mobile phase may be necessary.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis start Start: Seized Material (Plant, Powder, Paper) homogenize Homogenize/Cut Sample start->homogenize weigh Weigh ~10 mg homogenize->weigh add_methanol Add 10 mL Methanol weigh->add_methanol vortex Vortex 1 min add_methanol->vortex ultrasonicate Ultrasonicate 10 min vortex->ultrasonicate centrifuge Centrifuge 3,000 rpm for 5 min ultrasonicate->centrifuge collect Collect Supernatant centrifuge->collect dilute Optional: 1:100 Dilution in Mobile Phase collect->dilute analysis GC-MS or LC-MS Analysis dilute->analysis G cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis start Start: 500 µL Whole Blood add_is Add Internal Standard start->add_is add_acetonitrile Add 1.5 mL Cold Acetonitrile add_is->add_acetonitrile vortex Vortex 30 sec add_acetonitrile->vortex centrifuge Centrifuge 10,000 rpm for 10 min vortex->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness (Nitrogen, 40°C) collect->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation & Analysis start Start: 400 µL Urine add_solvents Add 600 µL Acetonitrile & 1 mL Ultrapure Water start->add_solvents vortex Vortex 30 sec add_solvents->vortex load Load Sample vortex->load condition Condition Oasis HLB Cartridge (Methanol & Water) condition->load wash Wash with 5% Methanol in Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in 200 µL Acetonitrile evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_sample_prep Sample Preparation cluster_extraction Dispersive Liquid-Liquid Microextraction (DLLME) cluster_separation_analysis Separation & Analysis start Start: 200 µL Oral Fluid add_acetonitrile Add 200 µL Ice-Cold Acetonitrile & Vortex start->add_acetonitrile add_ethyl_acetate Add 100 µL Ethyl Acetate & Vortex 1 min add_acetonitrile->add_ethyl_acetate centrifuge Centrifuge at High Speed for 5 min add_ethyl_acetate->centrifuge collect Collect Organic Layer centrifuge->collect analysis Direct Injection into LC-MS/MS collect->analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1_receptor CB1/CB2 Receptor (GPCR) G_protein Gi/o Protein Activation CB1_receptor->G_protein Agonist Binding SC Synthetic Cannabinoid (e.g., MDMB-5Br-INACA) SC->CB1_receptor Agonist Binding AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK Ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Cellular_response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_response MAPK->Cellular_response Ion_channels->Cellular_response

References

Determining the Potency of MMB-5Br-INACA: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has been identified as a new psychoactive substance (NPS).[1] Structurally, it is characterized by a 5-bromo-indazole core and lacks the typical N-alkyl "tail" found on many potent synthetic cannabinoid receptor agonists (SCRAs).[1] While it has been identified as a precursor in the synthesis of other cannabinoids, this compound itself exhibits biological activity, primarily as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. CB1 receptors are predominantly found in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in the immune system.

The emergence of novel SCRAs like this compound necessitates robust and reliable methods to determine their potency and efficacy. This information is critical for understanding their pharmacological and toxicological profiles, informing public health responses, and guiding drug development efforts. This document provides detailed application notes and protocols for two key cell-based assays used to characterize the potency of this compound: the β-arrestin recruitment assay and the cyclic adenosine monophosphate (cAMP) inhibition assay.

Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of this compound at human CB1 and CB2 receptors, as determined by in vitro cell-based assays.

Table 1: Functional Potency (EC50) of this compound at Cannabinoid Receptors

CompoundAssay TypeReceptorEC50 (nM)Efficacy (% of a standard full agonist)Reference
(S)-MDMB-5Br-INACAβ-arrestin 2 RecruitmentCB1464 ± 1903.4%
(S)-MDMB-5Br-INACAβ-arrestin 2 RecruitmentCB222.5124%
(S)-MDMB-5Br-INACAIntracellular Calcium ReleaseCB1Micromolar rangeHigh (360% in one study)

Note: The potency of this compound is significantly lower at the CB1 receptor compared to its "tailed" counterparts. The (S)-enantiomer shows a notable preference for the CB2 receptor.

Table 2: Comparative Potency of this compound and Related Synthetic Cannabinoids

CompoundReceptorEC50 (nM)Reference
(S)-MDMB-5Br-INACACB1464
(S)-MDMB-5Br-INACACB222.5
ADB-5’Br-BUTINACACB182.1
ADB-5’F-BUTINACACB128.8

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling

Upon agonist binding, such as this compound, CB1 and CB2 receptors activate intracellular signaling cascades. The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, agonist-bound receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment desensitizes the G-protein-mediated signaling and can also initiate G-protein-independent signaling pathways.

MMB This compound CB1R CB1/CB2 Receptor MMB->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation beta_arrestin β-arrestin CB1R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Caption: Cannabinoid receptor signaling pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

The β-arrestin recruitment assay is a robust method to quantify the interaction of a ligand with a GPCR. It measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

start Start cell_culture Culture cells expressing CB receptor and β-arrestin fusion protein start->cell_culture plating Plate cells in a multi-well plate cell_culture->plating treatment Add compound to cells plating->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate to allow for receptor activation and β-arrestin recruitment treatment->incubation detection Add substrate and measure signal (e.g., luminescence) incubation->detection analysis Analyze data to determine EC50 and Emax detection->analysis end End analysis->end

Caption: β-Arrestin recruitment assay workflow.

Experimental Protocols

Protocol 1: β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This protocol is based on the principle of enzyme fragment complementation (EFC) to measure β-arrestin 2 recruitment to CB1 or CB2 receptors.

Materials:

  • CHO-K1 cells stably co-expressing human CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).

  • This compound.

  • Reference agonist (e.g., CP55,940).

  • DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • White, clear-bottom 384-well microplates.

  • PathHunter® Detection Reagents.

  • Luminometer.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and determine the cell density.

    • Dilute the cell suspension to a final density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound and the reference agonist in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations (typically ranging from 10 µM to 0.1 nM). The final DMSO concentration should be kept below 0.1%.

    • Add 5 µL of the diluted compound solutions to the respective wells. For antagonist testing, pre-incubate with the antagonist before adding the reference agonist.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C and 5% CO2.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of the reference full agonist (e.g., CP55,940) set to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 2: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

Materials:

  • HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).

  • This compound.

  • Reference agonist (e.g., WIN 55,212-2).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating:

    • Follow the same procedure as in the β-arrestin assay to culture and plate the cells in a 96-well or 384-well plate.

  • Compound Preparation and Pre-incubation:

    • Prepare stock solutions of this compound and the reference agonist in DMSO.

    • Perform serial dilutions in assay buffer containing IBMX (e.g., 500 µM).

    • Remove the culture medium from the cells and add the diluted compound solutions.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

    • Add the forskolin solution to all wells except the basal control wells.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-induced cAMP response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (potency) and the maximum percentage of inhibition (efficacy).

Conclusion

The provided application notes and protocols describe robust and validated cell-based assays for determining the potency and efficacy of this compound at cannabinoid receptors. The β-arrestin recruitment and cAMP inhibition assays are complementary methods that provide valuable insights into the pharmacological profile of this and other novel synthetic cannabinoids. Accurate and reproducible data generated from these assays are essential for the scientific and regulatory communities to address the challenges posed by the continuous emergence of new psychoactive substances.

References

Troubleshooting & Optimization

Technical Support Center: MMB-5Br-INACA Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of MMB-5Br-INACA.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing in gas chromatography for this compound can compromise resolution, peak integration, and ultimately affect the accuracy of qualitative and quantitative results.[1][2][3] This guide provides a systematic approach to identifying and resolving this common issue.

The primary causes of peak tailing can be broadly categorized into two main areas: Flow Path Disruptions and Active Site Interactions .[4][5]

Step 1: Initial Diagnosis - All Peaks or Specific Peaks Tailing?

The first step in troubleshooting is to observe the chromatogram to determine the extent of the peak tailing.

  • If most or all peaks, including the solvent peak, are tailing: This typically points to a physical issue or a disruption in the flow path of the gas chromatograph.

  • If only the this compound peak and other polar or active compounds are tailing: This suggests a chemical interaction between the analyte and active sites within the GC system.

Step 2: Addressing Flow Path Disruptions

When all peaks exhibit tailing, it is often due to an incorrectly set up GC system. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Poor Column Installation Ensure the column is installed at the correct height in the injector and detector to avoid creating dead volumes. Re-install the column if necessary.
Improper Column Cut A poor column cut can create turbulence. Re-cut the column ensuring a clean, square cut.
Leaks in the System Check for leaks at all fittings and connections, especially at the inlet and detector.
Low Carrier Gas Flow Verify and adjust the carrier gas flow rate to the recommended setting for the column dimensions.
Column Contamination (Severe) If the column is heavily contaminated, it can affect all peaks. Trim 15-20 cm from the front of the column or replace it if necessary.
Step 3: Mitigating Active Site Interactions

This compound, being a synthetic cannabinoid with polar functional groups, is susceptible to interactions with active sites in the GC system. These active sites are often silanol groups on glass surfaces.

Potential Cause Recommended Solution
Active Sites in the Injector Liner The glass liner in the injector is a common source of active sites. Replace the liner with a new, deactivated (silanized) liner.
Column Activity The stationary phase or the fused silica surface of the column can have active sites. Conditioning the column at a high temperature may help. If the problem persists, trimming the front of the column or replacing it with a new, inert column is recommended.
System Contamination Residues from previous analyses can create active sites. Bake out the injector and detector, and ensure the entire system is clean.
Sample Overload Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try reducing the injection volume or the sample concentration.

Experimental Protocols

While a specific, validated method for this compound with a focus on eliminating peak tailing is not widely published, the following general GC-MS parameters have been reported for its analysis. These can serve as a starting point for method development.

Table 1: Reported GC-MS Parameters for this compound Analysis

Parameter Value
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium
Flow Rate 1.46 mL/min
Injection Port Temperature 265 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 50 °C for 0 min, then ramp at 30 °C/min to 340 °C and hold for 2.3 min
Transfer Line Temperature 300 °C
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Mass Scan Range 40-550 m/z
Retention Time Approximately 7.82 min

Source: The Center for Forensic Science Research & Education, BenchChem

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic cannabinoid of the indazole-3-carboxamide class. It is often found as a precursor for the synthesis of other more potent synthetic cannabinoids.

Q2: Why is my this compound peak tailing in my GC analysis?

A2: Peak tailing for this compound is likely due to its interaction with active sites within your GC system, particularly in the injector liner and the column. Other causes can include issues with the GC flow path such as improper column installation or leaks.

Q3: How can I prevent peak tailing before it happens?

A3: Proactive maintenance is key. Regularly replace your injector liner and septa. Use high-quality, deactivated liners and columns. Always ensure the column is installed correctly and check for leaks after any maintenance.

Q4: Will changing the temperature program help with peak tailing?

A4: While the temperature program can affect chromatography, it is less likely to be the primary cause of peak tailing for a specific compound like this compound. However, ensuring the column and oven temperature are not too low can sometimes help.

Q5: Could the sample preparation method be causing peak tailing?

A5: It is possible. If your sample matrix is complex and not properly cleaned up, non-volatile residues can contaminate the inlet and column, leading to active sites and subsequent peak tailing. Consider a more rigorous sample clean-up procedure if you are analyzing this compound in complex matrices.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing in gas chromatography.

G A Start: Peak Tailing Observed for this compound B Are ALL peaks tailing? A->B C YES B->C D NO B->D E Troubleshoot Flow Path: - Check column installation - Inspect column cut - Check for leaks - Verify carrier gas flow C->E F Troubleshoot Active Sites: - Replace injector liner with a deactivated one - Trim or replace column - Bake out injector and detector D->F G Problem Resolved? E->G H Problem Resolved? F->H I YES G->I J NO G->J K YES H->K L NO H->L M End: Analysis Optimized I->M J->F K->M N Consider Advanced Troubleshooting: - Method development (e.g., derivatization) - Consult instrument manufacturer L->N

References

Technical Support Center: MMB-5Br-INACA Extraction from Paper Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of MMB-5Br-INACA from paper samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from paper matrices, offering potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inadequate Solvent Penetration: The solvent may not be effectively reaching all of the analyte impregnated in the paper fibers.1. Sample Preparation: Ensure the paper sample is cut into small, representative portions before extraction. 2. Agitation: Increase vortexing time to ensure thorough mixing of the sample with the solvent. 3. Sonication: Optimize ultrasonication time; studies on similar compounds suggest 10 minutes is effective, but this can be systematically evaluated (e.g., 5, 10, 15, 20 minutes) to determine the optimal duration for your specific samples.[1]
Suboptimal Solvent Choice: The selected solvent may not have the highest solubilizing power for this compound.1. Solvent Selection: While methanol is a commonly used and effective solvent, consider evaluating other high-purity, LC-MS grade solvents such as ethanol or acetonitrile.[1][2] this compound is soluble in ethanol. 2. Solvent Mixtures: A mixture of solvents, such as methanol:acetonitrile (1:1 v/v), could potentially improve extraction efficiency for certain compounds.
Insufficient Extraction Time: The duration of contact between the solvent and the sample may be too short.1. Extended Sonication: As mentioned, test longer ultrasonication times. 2. Multiple Extractions: Perform sequential extractions of the same sample. For the structurally similar 5F-MDMB-PINACA, three consecutive extractions with methanol have been shown to yield over 98% recovery.[1][3]
Analyte Degradation: this compound may be degrading during the extraction process.1. Temperature Control: Avoid excessive heat during extraction. While elevated temperatures can increase extraction efficiency for some cannabinoids, they can also lead to degradation. If heating is employed, it should be carefully controlled and optimized. 2. Light Exposure: Protect samples from direct light, as some cannabinoids can be light-sensitive.
High Signal-to-Noise Ratio in Analytical Results Matrix Interferences: Co-extraction of compounds from the paper matrix or contaminants.1. Solvent Purity: Ensure the use of high-purity, LC-MS grade solvents to minimize background noise. 2. Sample Cleanup: If matrix effects are significant, consider a post-extraction cleanup step such as solid-phase extraction (SPE).
Inconsistent or Irreproducible Results Inhomogeneous Sample: The analyte may not be evenly distributed on the paper.1. Representative Sampling: If possible, homogenize a larger portion of the paper sample before taking a subsample for extraction. If not feasible, analyze multiple subsamples from different areas of the paper to assess distribution. 2. Standardized Protocol: Ensure all experimental parameters (sample weight, solvent volume, extraction time, temperature) are kept consistent between samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction from paper?

A1: A widely used and effective method is solvent extraction with methanol coupled with ultrasonication. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: Which solvent is best for extracting this compound from paper?

A2: Methanol is a well-documented and effective solvent for this purpose. This compound is also soluble in ethanol. The choice of solvent can impact extraction efficiency, and for method optimization, comparing methanol, ethanol, and acetonitrile is a reasonable approach.

Q3: How can I increase the extraction efficiency of this compound?

A3: To potentially increase efficiency, you can:

  • Perform multiple extractions: Repeating the extraction process on the same sample two to three times with fresh solvent can significantly increase the cumulative recovery.

  • Optimize sonication time: While 10 minutes is a good starting point, the optimal time may vary.

  • Ensure proper sample preparation: Cutting the paper into smaller pieces increases the surface area for solvent interaction.

Q4: Does temperature affect the extraction process?

A4: Yes, temperature can influence extraction. Higher temperatures can increase the solubility and diffusion rate of the analyte, potentially improving extraction efficiency. However, excessive heat can also lead to the degradation of thermolabile compounds like some cannabinoids. It is recommended to perform extractions at a controlled room temperature unless a temperature study has been conducted to determine the optimal non-degradative temperature.

Q5: Is vortexing or ultrasonication necessary?

A5: Both are highly recommended. Vortexing ensures initial and thorough mixing of the sample with the solvent. Ultrasonication provides energy to disrupt the paper matrix and enhance the diffusion of the analyte into the solvent, leading to a more efficient extraction in a shorter time.

Data Presentation

Table 1: Recovery of 5F-MDMB-PINACA (a Structural Analog) from Paper using Methanol Extraction

Number of ExtractionsAverage Recovery (%)
183 - 86
398 - 99

Data is for the structurally similar compound 5F-MDMB-PINACA and provides an expected baseline for this compound extraction efficiency.

Experimental Protocols

Protocol 1: Methanol Extraction of this compound from Paper Samples

This protocol is a standard method for the extraction of this compound from impregnated paper.

Materials:

  • Paper sample containing this compound

  • Methanol (LC-MS grade)

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Clean vials for extract collection

Procedure:

  • Sample Preparation: Cut a representative portion of the paper sample into small pieces.

  • Extraction: a. Accurately weigh approximately 10 mg of the cut paper sample into a centrifuge tube. b. Add 10 mL of methanol to the tube. c. Vortex the sample for 1 minute to ensure thorough wetting and mixing. d. Place the sample in an ultrasonic bath for 10 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the paper material.

  • Collection: Carefully transfer the methanol supernatant to a clean vial.

  • Analysis: The extract is now ready for instrumental analysis (e.g., GC-MS, LC-MS). For some analytical techniques, further dilution of the extract may be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis start Start with Paper Sample prep_sample Cut a representative portion into small pieces start->prep_sample weigh_sample Weigh ~10 mg of the sample prep_sample->weigh_sample add_solvent Add 10 mL of Methanol weigh_sample->add_solvent vortex Vortex for 1 minute add_solvent->vortex sonicate Ultrasonicate for 10 minutes vortex->sonicate centrifuge Centrifuge at 3,000 rpm for 5 minutes sonicate->centrifuge collect Transfer supernatant to a clean vial centrifuge->collect analyze Ready for GC-MS/LC-MS Analysis collect->analyze

Caption: Workflow for this compound Extraction from Paper Samples.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Analyte Recovery cause1 Inadequate Solvent Penetration issue->cause1 cause2 Suboptimal Solvent Choice issue->cause2 cause3 Insufficient Extraction Time issue->cause3 cause4 Analyte Degradation issue->cause4 solution1a Optimize Sample Prep (smaller pieces) cause1->solution1a solution1b Increase Agitation (Vortex/Sonication) cause1->solution1b solution2 Test Alternative Solvents (Ethanol, Acetonitrile) cause2->solution2 solution3a Increase Extraction Time cause3->solution3a solution3b Perform Sequential Extractions cause3->solution3b solution4 Control Temperature and Light Exposure cause4->solution4

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: MMB-5Br-INACA Stability in Methanol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMB-5Br-INACA in methanol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in its solid form in a tightly sealed container, protected from light and moisture. The solid form is stable for at least five years when stored at -20°C.[1] Once dissolved in a solvent such as methanol, its stability is more limited.

Q2: How should I prepare stock solutions of this compound in methanol?

A2: It is recommended to prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[1] For accurate molarity calculations, always use the batch-specific molecular weight provided on the product vial.

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound in solution is dependent on time and temperature. For maximum stability, stock solutions should be stored in tightly sealed vials at low temperatures. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Recommended Storage Conditions for Stock Solutions

Storage TemperatureRecommended Maximum Storage DurationKey Considerations
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term stability.

Q4: What are the visual signs of degradation in my this compound methanol solution?

A4: Visual indicators of potential instability or degradation include:

  • Cloudiness or Precipitation: This may suggest that the compound is precipitating out of the solution, possibly due to solvent evaporation, temperature changes, or the introduction of water.

  • Color Change: Any noticeable change in the color of the solution could indicate chemical degradation.

Q5: What is the primary degradation pathway for this compound in solution?

A5: The primary known degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction results in the formation of the corresponding carboxylic acid metabolite. This process can be catalyzed by the presence of strong bases or enzymes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
My this compound will not fully dissolve in methanol. The concentration may be too high for the solvent volume, or the dissolution process is slow.Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution. Ensure you are not exceeding the solubility limit.
I see a precipitate in my stock solution after storage. The compound may be precipitating due to solvent evaporation from a poorly sealed vial, temperature fluctuations, or introduction of moisture leading to hydrolysis and reduced solubility of the degradant.Centrifuge the vial to pellet the precipitate. Use the clear supernatant for your experiment, but be aware that the concentration may be lower than expected. For quantitative experiments, it is best to prepare a fresh stock solution.
The color of my methanol solution has changed. A color change is a potential indicator of chemical degradation.It is recommended to discard the solution and prepare a fresh stock solution to ensure the integrity of your experimental results.
I am seeing unexpected peaks in my analytical results (e.g., LC-MS). This could be due to the presence of degradation products. The primary degradation product is likely the carboxylic acid formed from the hydrolysis of the methyl ester.Screen for the appearance of new peaks that may represent degradation products. Compare the chromatogram of your aged solution to a freshly prepared standard.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution at 60°C for 24 hours.

  • Photostability: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis:

  • After the specified incubation times, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating LC-MS method.

  • Analyze an unstressed control sample for comparison.

Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of this compound.

Visualizations

Potential Degradation Pathway of this compound MMB_5Br_INACA This compound (Methyl Ester) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) MMB_5Br_INACA->Hydrolysis_Product Hydrolysis Methanol Methanol

Caption: Likely hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Prep_Stock Prepare 1 mg/mL Stock Solution in Methanol Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prep_Stock->Stress_Conditions Neutralize Neutralize Acid/Base Samples Stress_Conditions->Neutralize Dilute Dilute Samples Neutralize->Dilute LCMS Analyze by LC-MS Dilute->LCMS Compare Compare to Unstressed Control LCMS->Compare Quantify Identify & Quantify Degradants Compare->Quantify Calculate Calculate % Degradation Quantify->Calculate

Caption: Workflow for an experimental stability study of this compound.

Troubleshooting Logic for Solution Instability Observe Observe Visual Indicator (Precipitate, Color Change) IsPrecipitate Is it a precipitate? Observe->IsPrecipitate Yes IsColorChange Is it a color change? Observe->IsColorChange Yes NoIssue Solution appears stable. Proceed with caution. Observe->NoIssue No ActionPrecipitate Centrifuge and use supernatant (for non-quantitative work) or prepare fresh solution. IsPrecipitate->ActionPrecipitate Yes ActionColorChange Discard and prepare fresh solution. IsColorChange->ActionColorChange Yes

References

Overcoming matrix effects in LC-MS/MS analysis of MMB-5Br-INACA.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MMB-5Br-INACA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analysis challenging?

A1: this compound is a synthetic cannabinoid that is often identified in complex matrices such as biological fluids (blood, urine, oral fluid), plant material, and impregnated papers.[1][2] The primary challenge in its analysis stems from these complex sample matrices, which contain numerous endogenous compounds that can interfere with the accurate quantification of the target analyte.[2][3]

Q2: What are "matrix effects" in the context of LC-MS/MS analysis?

A2: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds from the sample matrix.[3] These effects can either suppress the analyte's signal, leading to lower sensitivity, or enhance it, causing an overestimation of the concentration. Ultimately, matrix effects can lead to inaccurate and unreliable quantitative results, poor reproducibility, and decreased sensitivity.

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: The most common method is to perform a post-extraction spike experiment. This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked after extraction with the peak area of the analyte in a clean solvent at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal at the retention times of matrix components indicate ion suppression or enhancement, respectively.

Q4: What is the most critical step for minimizing matrix effects?

A4: Comprehensive and effective sample preparation is the most crucial step to minimize matrix effects. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the target analyte, this compound.

Q5: Which sample preparation method is recommended for different types of samples?

A5: The choice of sample preparation depends heavily on the matrix.

  • Solid-Phase Extraction (SPE) is highly effective for cleaning up complex biological samples like urine and provides cleaner extracts compared to other methods.

  • Protein Precipitation , typically with cold acetonitrile, is a common and rapid method for whole blood or plasma samples.

  • Solvent Extraction , often using methanol, is a straightforward method for extracting this compound from plant material and impregnated papers.

  • Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient option for oral fluid samples.

Q6: How does using an internal standard (IS) help correct for matrix effects?

A6: An internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the target analyte and experiences similar extraction inefficiencies and matrix effects. By calculating the ratio of the analyte's response to the IS's response, variability caused by these factors can be effectively compensated for, leading to more accurate and precise quantification. If a SIL-IS is not available, a structurally similar analog can be used.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Matrix Suppression: Co-eluting compounds are suppressing the ionization of this compound.Improve Sample Cleanup: Switch to a more selective sample preparation method, such as Solid-Phase Extraction (SPE). Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering peaks. Check Instrument: Ensure the ion source is clean and MS parameters are optimized.
High Variability / Poor Reproducibility Inconsistent Sample Preparation: Minor variations in the execution of the sample preparation protocol across different samples. Variable Matrix Effects: The composition of the matrix differs significantly between individual samples, causing inconsistent ion suppression or enhancement.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for inter-sample variability in both matrix effects and extraction recovery. Standardize Protocols: Ensure precise and consistent execution of all sample preparation steps.
Peak Shape Distortion (e.g., fronting, tailing, split peaks) Co-eluting Matrix Components: Interfering substances can alter the chemical environment on the analytical column as the analyte passes through, affecting its interaction with the stationary phase.Enhance Sample Preparation: Implement a more rigorous cleanup step to remove the interfering components. Adjust Mobile Phase: Modify the mobile phase composition or pH to improve peak shape. Use a Guard Column: Protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine This protocol is based on a validated method for synthetic cannabinoids using an Oasis HLB SPE cartridge.

  • Sample Pre-treatment: To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 4 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for this compound in Whole Blood This is a common and effective technique to remove interfering macromolecules from blood samples.

  • Sample Preparation: Pipette 500 µL of whole blood into a centrifuge tube.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 1.5 mL of cold acetonitrile to the sample.

  • Mixing: Vortex the sample vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables provide data related to sample preparation and analysis.

Table 1: Comparison of Common Sample Preparation Techniques

Technique Selectivity Matrix Removal Efficiency Typical Matrices Notes
Protein Precipitation LowModerateBlood, Plasma, SerumFast and simple, but may leave many matrix components in the extract.
Liquid-Liquid Extraction (LLE) ModerateGoodBlood, UrineSelectivity depends on solvent choice; can be labor-intensive.
Solid-Phase Extraction (SPE) HighExcellentUrine, Blood, Oral FluidProvides the cleanest extracts, effectively removing salts and phospholipids.
Dilute-and-Shoot NoneLowSimple MatricesProne to significant matrix effects and can contaminate the LC-MS system.

Table 2: Extraction Recovery of a Structurally Similar Synthetic Cannabinoid (5F-MDMB-PINACA) from Paper Using Methanol This data demonstrates the efficiency of solvent extraction for certain matrices. Multiple extractions are often necessary for high recovery.

Number of Extractions Average Percent Recovery (%)
183% - 86%
398% - 99%

Visualizations

The following diagrams illustrate key workflows and decision-making processes for analyzing this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample Collection (e.g., Blood, Urine) Prep Matrix-Specific Preparation (SPE, LLE, PPT) Sample->Prep Extraction LC LC Separation Prep->LC MS MS/MS Detection LC->MS Ionization Data Data Processing & Quantification MS->Data Result Final Result Data->Result

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_sensitivity Sensitivity Issues cluster_variability Reproducibility Issues Start Inaccurate or Irreproducible Results? LowSignal Low Signal / Poor Sensitivity Start->LowSignal HighVariability High Variability / Poor RSD Start->HighVariability Cause_Suppression Cause: Matrix Suppression LowSignal->Cause_Suppression Solution_Cleanup Solution: Improve Sample Cleanup (SPE) Cause_Suppression->Solution_Cleanup Cause_Variability Cause: Inconsistent Prep or Variable Matrix HighVariability->Cause_Variability Solution_IS Solution: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Cause_Variability->Solution_IS

Caption: Troubleshooting logic for common issues related to matrix effects.

Sample_Prep_Selection Start Identify Sample Matrix Urine Urine Start->Urine Blood Blood / Plasma Start->Blood Plant Plant / Paper Start->Plant Method_SPE Recommended Method: Solid-Phase Extraction (SPE) Urine->Method_SPE Method_PPT Recommended Method: Protein Precipitation (PPT) Blood->Method_PPT Method_Solvent Recommended Method: Solvent Extraction Plant->Method_Solvent

References

MMB-5Br-INACA fragmentation pattern interpretation in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMB-5Br-INACA and related synthetic cannabinoids. The information provided is intended to assist with the interpretation of mass spectrometry data and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a synthetic cannabinoid characterized by a 5-brominated indazole core structure linked to a valine methyl ester moiety via a carboxamide group. Its formal name is methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate.[1] The presence of the bromine atom results in a characteristic isotopic pattern in the mass spectrum for fragments containing it.

Q2: What are the expected major fragmentation pathways for this compound in mass spectrometry?

A2: While specific experimental data for this compound is limited, the fragmentation pattern can be predicted based on the analysis of structurally similar compounds like MDMB-5Br-INACA and general principles of synthetic cannabinoid fragmentation.[2][3] The primary fragmentation events are expected to involve:

  • Cleavage of the amide bond: This is a common fragmentation pathway for INACA-type synthetic cannabinoids, leading to the formation of ions corresponding to the indazole core and the amino acid ester moiety.[2][3]

  • Losses from the amino acid side chain: Fragmentation of the valine group can occur, such as the loss of the isopropyl group.

  • Loss of the methyl ester group: Cleavage of the methyl ester can result in the loss of a methoxy radical (•OCH3) or methanol (CH3OH).

Q3: What are the characteristic ions to look for in the mass spectrum of this compound?

A3: Based on the fragmentation of similar compounds, the following are key ions to monitor. The presence of bromine will result in an M/M+2 isotopic pattern for fragments containing the indazole ring.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Analyte Peak Detected

  • Possible Cause 1: Inappropriate Ionization Mode.

    • Troubleshooting Step: this compound is expected to ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+. Ensure your mass spectrometer is operating in the correct polarity mode.

  • Possible Cause 2: Suboptimal Instrument Parameters.

    • Troubleshooting Step: Optimize key mass spectrometer settings, including ion source temperature, gas flows (nebulizer, auxiliary, and collision gas), and collision energy. Refer to the experimental protocols section for recommended starting parameters.

  • Possible Cause 3: Analyte Adsorption.

    • Troubleshooting Step: Synthetic cannabinoids can adsorb to glass surfaces, leading to sample loss. Use silanized glass vials or polypropylene tubes to minimize this effect.

  • Possible Cause 4: Thermal Degradation in GC-MS.

    • Troubleshooting Step: Amide-containing synthetic cannabinoids can undergo thermal degradation in the hot injection port of a gas chromatograph. If using GC-MS, ensure the injection port temperature is not excessively high and consider using a derivatizing agent or a gentler injection technique like splitless injection.

Issue 2: High Background Noise or Matrix Effects

  • Possible Cause 1: Contaminated Solvents or System.

    • Troubleshooting Step: Use high-purity, LC-MS grade solvents and additives. If high background persists, isolate the source of contamination by infusing a clean solvent directly into the mass spectrometer. If the noise level decreases, the contamination is likely in the LC system.

  • Possible Cause 2: Co-eluting Matrix Components.

    • Troubleshooting Step: Biological samples can contain numerous compounds that interfere with the ionization of the target analyte. Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Possible Cause 3: Instrument Contamination.

    • Troubleshooting Step: Contaminants can build up in the ion source and ion optics over time. Regular cleaning and maintenance of the mass spectrometer are essential to minimize background noise.

Quantitative Data

Table 1: Predicted Key Fragments for this compound

Fragment DescriptionPredicted m/zNotes
Protonated Molecule [M+H]+354.0/356.0Isotopic pattern due to Bromine
Loss of methoxycarbonyl group (-COOCH3)295.0/297.0Isotopic pattern due to Bromine
5-Bromoindazole-3-carboxamide fragment240.0/242.0Isotopic pattern due to Bromine
5-Bromoindazole-3-carbonyl fragment225.0/227.0Isotopic pattern due to Bromine
Valine methyl ester fragment132.1

Note: These are predicted m/z values. Actual values may vary slightly depending on the instrument and experimental conditions. The M/M+2 isotopic pattern for bromine-containing fragments is a key diagnostic feature.

Experimental Protocols

Recommended GC-MS Parameters

The following parameters are based on those used for the analysis of the closely related compound MDMB-5Br-INACA and can serve as a starting point for method development for this compound.

ParameterSpecification
InstrumentAgilent 5975 Series GC/MSD System or equivalent
ColumnAgilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent
Carrier GasHelium at a constant flow of 1.46 mL/min
Injection Port Temp.265 °C
Injection TypeSplitless
Injection Volume1 µL
Oven ProgramStart at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes
Transfer Line Temp.300 °C
MS Source Temp.230 °C
MS Quadrupole Temp.150 °C
Mass Scan Range40-550 m/z

Recommended LC-QTOF-MS Parameters

These parameters, based on the analysis of MDMB-5Br-INACA, are suitable for the sensitive detection and identification of this compound.

ParameterSpecification
InstrumentSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC or equivalent
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium formate (pH 3.0)
Mobile Phase BMethanol/acetonitrile (50:50)
Flow Rate0.4 mL/min
GradientInitial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Injection Volume10 µL
TOF MS Scan Range100-510 Da
Collision Energy35 ± 15 eV
MS/MS Scan Range50-510 Da

Visualizations

MMB_5Br_INACA_Fragmentation Predicted ESI-MS/MS Fragmentation of this compound parent This compound [M+H]+ m/z 354.0/356.0 frag1 Loss of COOCH3 m/z 295.0/297.0 parent->frag1 - •COOCH3 frag2 5-Bromoindazole-3-carboxamide m/z 240.0/242.0 parent->frag2 - C5H9O2 frag4 Valine methyl ester m/z 132.1 parent->frag4 - C8H4BrN2O frag3 5-Bromoindazole-3-carbonyl m/z 225.0/227.0 frag2->frag3 - NH3

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Signal start Poor or No Signal check_ionization Check Ionization Mode (ESI+) start->check_ionization check_ionization->start Incorrect optimize_params Optimize Instrument Parameters check_ionization->optimize_params Correct check_adsorption Check for Analyte Adsorption optimize_params->check_adsorption Optimized check_degradation Consider Thermal Degradation (GC-MS) check_adsorption->check_degradation Not Suspected solution1 Use Silanized Vials or Polypropylene check_adsorption->solution1 Suspected solution2 Adjust Injection Temp or Derivatize check_degradation->solution2 Suspected end Signal Improved check_degradation->end Not Suspected solution1->end solution2->end

Caption: A logical workflow for troubleshooting poor signal intensity.

References

Reducing ion suppression for MMB-5Br-INACA in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression during the analysis of MMB-5Br-INACA in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression and improving data quality.

Issue: Low Analyte Signal or Complete Signal Loss

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary reason for reduced signal intensity.[1][2] Biological samples contain numerous endogenous compounds, such as phospholipids, salts, and proteins, that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is through rigorous sample cleanup.[2]

    • Solid-Phase Extraction (SPE): This technique is highly effective for removing interfering compounds from complex matrices like plasma and urine. A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation by partitioning the analyte into an immiscible organic solvent.

    • Supported Liquid Extraction (SLE): This is a faster alternative to traditional LLE and has been shown to produce clean extracts with minimal matrix effects for synthetic cannabinoids.

  • Improve Chromatographic Separation: Increasing the separation between this compound and matrix components can significantly reduce ion suppression.

    • Use a High-Resolution Column: Columns with smaller particle sizes (e.g., UPLC/UHPLC columns) provide better peak resolution.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the retention time of this compound and separate it from early-eluting matrix components.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.

Solutions:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure that they are affected by ion suppression in a similar manner.

  • Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, will minimize variability in matrix effects between samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic cannabinoid of the indazole-3-carboxamide class. It is often found as a precursor in the synthesis of other more potent synthetic cannabinoids. It is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound from biological samples, these effects, primarily ion suppression, can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.

Q3: Which sample preparation technique is best for reducing ion suppression for this compound?

A3: The optimal sample preparation technique depends on the biological matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for producing clean extracts and minimizing matrix effects for synthetic cannabinoids in urine and plasma.

  • Supported Liquid Extraction (SLE) offers a faster workflow with good recoveries and minimal matrix effects for whole blood samples.

  • Protein Precipitation (PPT) is a simpler and faster method but may result in less clean extracts compared to SPE and LLE, potentially leading to more significant ion suppression.

Q4: How can I assess the degree of ion suppression in my assay?

A4: The post-column infusion technique is a common method to qualitatively assess ion suppression. This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip in the analyte's signal intensity indicates the presence of ion suppression at that retention time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Pre-treatment: To 2 mL of urine, add an internal standard. If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage.

  • SPE Column Conditioning: Condition a polymeric SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute this compound with 2 mL of an appropriate organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Protocol 2: Protein Precipitation (PPT) for this compound in Whole Blood

This is a rapid sample preparation method suitable for initial screening.

  • Sample Preparation: To 500 µL of whole blood in a centrifuge tube, add the internal standard.

  • Precipitation: Add 1.5 mL of cold acetonitrile to the sample.

  • Mixing: Vortex the sample vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Cannabinoids

Sample Preparation TechniqueBiological MatrixTypical RecoveryRelative Matrix EffectThroughputReference
Protein Precipitation (PPT)Plasma/Whole Blood>85%HighHigh,
Liquid-Liquid Extraction (LLE)Blood/Urine>80%ModerateLow
Solid-Phase Extraction (SPE)Urine/Plasma>90%LowModerate,
Supported Liquid Extraction (SLE)Whole Blood>60%LowHigh

Note: Recovery and matrix effect values are for cannabinoids in general and may vary for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (Plasma, Urine, etc.) is Add Internal Standard sample->is cleanup Sample Cleanup (SPE, LLE, or PPT) is->cleanup evap Evaporate to Dryness cleanup->evap recon Reconstitute in Mobile Phase evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data quant Quantification of This compound data->quant

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or Inconsistent Analyte Signal ion_suppression Ion Suppression start->ion_suppression matrix_variability Matrix Variability start->matrix_variability poor_recovery Poor Recovery start->poor_recovery optimize_prep Optimize Sample Preparation (SPE/LLE) ion_suppression->optimize_prep optimize_chrom Optimize Chromatography ion_suppression->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_variability->use_sil_is matrix_matched Use Matrix-Matched Calibrators matrix_variability->matrix_matched poor_recovery->optimize_prep end Improved Signal & Reproducibility optimize_prep->end optimize_chrom->end use_sil_is->end matrix_matched->end

Caption: Troubleshooting logic for low or inconsistent this compound signal.

References

Technical Support Center: Optimizing GC-MS Parameters for MMB-5Br-INACA Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation of MMB-5Br-INACA isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomer separation important?

A1: this compound is a synthetic cannabinoid and a precursor in the synthesis of other potent synthetic cannabinoids.[1] Like many synthetic cannabinoids, it can exist as various isomers (compounds with the same molecular formula but different structural arrangements). Differentiating between these isomers is critical as they can exhibit different potencies and pharmacological effects. Accurate isomer separation is crucial for forensic identification, toxicological assessment, and understanding structure-activity relationships.

Q2: What are the initial GC-MS parameters I should use for this compound analysis?

A2: A good starting point for method development can be adapted from established methods for structurally similar compounds like MDMB-5Br-INACA.[2][3] The primary difference between these two compounds is the amino acid moiety (valine in this compound vs. tert-leucine in MDMB-5Br-INACA). The following table summarizes recommended starting parameters:

ParameterRecommended Setting
GC System Agilent 5975 Series GC/MSD System or equivalent[2][3]
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.46 mL/min
Oven Program Initial: 50°C, hold for 0 min, ramp at 30°C/min to 340°C, hold for 2.3 min
Injection Port Temp. 265°C
Injection Mode Splitless
Injection Volume 1 µL
MS Transfer Line 300°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Scan Range 40-550 m/z

Q3: My this compound isomers are co-eluting. How can I improve peak resolution?

A3: Co-elution of isomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the Temperature Program: A slower oven ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation. Try decreasing the ramp rate from 30°C/min to 10-15°C/min.

  • Use a Longer GC Column: A longer column provides more theoretical plates, which enhances separation efficiency. Consider using a 30 m column instead of a 12 m column.

  • Select a Different Stationary Phase: While a non-polar phase like DB-1 is a good starting point, a more polar column (e.g., a phenyl- or cyanopropyl-based phase) may offer different selectivity for your isomers.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency. A lower flow rate generally increases resolution but also analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner, column, or detector.- Sample overload.- Inappropriate oven temperature.- Use a deactivated liner and perform inlet maintenance.- Dilute the sample.- Lower the initial oven temperature.
Poor Peak Shape (Fronting) - Column overload.- Incompatible solvent.- Reduce injection volume or dilute the sample.- Ensure the solvent is appropriate for the column and analyte.
Low Signal/No Peaks - Syringe issue (blocked or empty).- Incorrect instrument parameters.- Sample degradation.- Check the syringe and autosampler.- Verify all GC-MS settings.- Check sample preparation and storage.
Retention Time Shifts - Leaks in the system.- Fluctuations in oven temperature or carrier gas flow.- Column aging.- Perform a leak check.- Verify instrument performance.- Condition or replace the column.
High Background Noise - Contaminated carrier gas, syringe, or injector.- Column bleed.- Use high-purity gas and clean system components.- Condition the column at its maximum operating temperature.

Experimental Protocols

Protocol 1: Sample Preparation from Seized Plant Material
  • Homogenization: Weigh 100 mg of the homogenized plant material into a centrifuge tube.

  • Extraction: Add 5 mL of methanol to the tube.

  • Sonication: Sonicate the mixture for 15 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

Protocol 2: GC-MS Method Optimization for Isomer Separation
  • Initial Analysis: Analyze the sample using the starting parameters outlined in the FAQ section.

  • Temperature Program Optimization:

    • Decrease the oven ramp rate to 20°C/min and re-analyze.

    • If resolution is still insufficient, decrease the ramp rate further to 15°C/min and then 10°C/min.

    • Introduce a short isothermal hold at an intermediate temperature if necessary to improve separation of specific isomer pairs.

  • Flow Rate Optimization:

    • If temperature optimization is insufficient, adjust the helium flow rate.

    • Decrease the flow rate to 1.2 mL/min and then to 1.0 mL/min to assess the impact on resolution. Note that this will increase analysis time.

  • Column Evaluation (if necessary): If the above steps do not provide adequate separation, consider installing a longer column (e.g., 30 m) with the same stationary phase or a column with a different stationary phase (e.g., DB-5ms).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis & Optimization start Start: Seized Material homogenize Homogenize Sample start->homogenize extract Extract with Methanol homogenize->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into GC-MS filter->inject analyze Analyze with Initial Parameters inject->analyze eval_resolution Evaluate Isomer Resolution analyze->eval_resolution optimize_temp Optimize Oven Temperature Program eval_resolution->optimize_temp Poor Resolution optimize_flow Optimize Carrier Gas Flow Rate eval_resolution->optimize_flow Still Poor change_column Consider Different GC Column eval_resolution->change_column Still Poor final_method Final Optimized Method eval_resolution->final_method Good Resolution optimize_temp->eval_resolution optimize_flow->eval_resolution change_column->inject

Caption: Experimental workflow for this compound isomer separation.

troubleshooting_guide start Problem: Poor Isomer Separation coelution Are peaks co-eluting? start->coelution peak_shape Is peak shape poor (tailing/fronting)? start->peak_shape coelution->peak_shape No slow_ramp Decrease oven ramp rate coelution->slow_ramp Yes check_inlet Check inlet: liner, septum, temperature peak_shape->check_inlet Yes solution Resolution Improved peak_shape->solution No long_column Use a longer GC column slow_ramp->long_column new_phase Try a different stationary phase long_column->new_phase new_phase->solution check_sample Check sample: concentration, solvent check_inlet->check_sample check_column Check column: installation, condition check_sample->check_column check_column->solution

Caption: Troubleshooting logic for poor isomer separation.

References

Troubleshooting MMB-5Br-INACA synthesis reaction byproducts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MMB-5Br-INACA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question: My this compound synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of this compound, an indazole-3-carboxamide derivative, can stem from several factors throughout the two main synthetic steps: N-alkylation of the 5-bromo-1H-indazole-3-carboxylic acid and the subsequent amide coupling with the appropriate amino acid ester.

Potential Causes and Optimization Strategies:

  • Incomplete N-Alkylation: The initial alkylation of the indazole ring may be inefficient.

    • Optimization: Ensure anhydrous reaction conditions as moisture can quench the base and hinder the reaction. Using a stronger base or optimizing the reaction temperature and time may also improve yields.

  • Formation of Regioisomers: Alkylation of the indazole core can occur at both the N1 and N2 positions, leading to a mixture of products and reducing the yield of the desired N1 isomer.[1]

    • Optimization: Performing the N-alkylation reaction at a lower temperature, such as 0°C, has been shown to increase the selectivity for the desired N1-alkylated product.[2]

  • Side Reactions during Amide Coupling: The amide bond formation is a critical step where various side reactions can occur.

    • Optimization: The choice of coupling reagent is crucial. Reagents like HBTU or HATU in combination with a non-nucleophilic base such as DIPEA can minimize side reactions. It is also important to control the reaction temperature and stoichiometry of the reagents.

  • Hydrolysis of the Ester: The methyl ester of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification.[3]

    • Optimization: Maintain a neutral pH during extraction and purification steps. Use of milder purification techniques like flash column chromatography with a suitable solvent system can prevent degradation.[4][5]

Problem 2: Presence of Unexpected Byproducts in the Final Product

Question: My final product shows multiple spots on TLC/peaks in LC-MS analysis that do not correspond to this compound. What are these common byproducts and how can I minimize their formation?

Answer: The presence of byproducts is a common challenge in multi-step organic synthesis. For this compound, these can arise from both the N-alkylation and amide coupling steps.

Common Byproducts and Mitigation Strategies:

  • N2-Alkylated Isomer: As mentioned, alkylation can occur at the N2 position of the indazole ring, resulting in a regioisomeric byproduct that may be difficult to separate from the desired N1 isomer.

    • Mitigation: Lowering the reaction temperature during N-alkylation can significantly favor N1 substitution. Careful chromatographic purification is essential to separate these isomers.

  • O-Alkylated Byproduct: In the presence of a strong base, O-alkylation of the carboxylic acid group on the indazole starting material can compete with N-alkylation.

    • Mitigation: Using a suitable base and controlling the reaction temperature can minimize this side reaction. Performing the N-alkylation at 0°C is reported to decrease the formation of the O-alkylated product.

  • Guanidinium Byproducts: Some coupling reagents can react with the amine component to form guanidinium byproducts, which can complicate purification.

    • Mitigation: The order of addition of reagents is critical. Activating the carboxylic acid with the coupling reagent before adding the amine can reduce the formation of these byproducts.

  • Racemization of the Amino Acid Moiety: The chiral center of the amino acid ester is susceptible to racemization under certain reaction conditions, leading to diastereomeric impurities.

    • Mitigation: Employing coupling reagents known to suppress racemization, such as those containing HOBt or HOAt, is recommended. Maintaining a low reaction temperature during the coupling step is also beneficial.

The following table summarizes potential byproducts and suggested analytical methods for their identification.

Byproduct ClassPotential StructureSuggested Analytical Method
RegioisomerN2-alkylated this compoundLC-MS/MS, 1H NMR
O-Alkylated IntermediateO-alkylated 5-bromo-1H-indazole-3-carboxylic acidLC-MS, 1H NMR
Coupling Reagent AdductGuanidinium byproductLC-MS
DiastereomerRacemized this compoundChiral HPLC, 1H NMR
Hydrolysis ProductThis compound carboxylic acidLC-MS

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route for indazole-3-carboxamide synthetic cannabinoids like this compound involves a two-step process. The first step is the N-alkylation of the 5-bromo-1H-indazole-3-carboxylic acid (or its methyl ester). The second step is the amide coupling of the N-alkylated intermediate with the appropriate amino acid ester (methyl (2S)-2-amino-3,3-dimethylbutanoate for MDMB-5Br-INACA or methyl (S)-2-amino-3-methylbutanoate for this compound).

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques like GC-MS and LC-QTOF-MS are commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the correct isomeric form.

  • Chromatography: Thin-Layer Chromatography (TLC) for rapid reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

Q3: What are the recommended storage conditions for this compound?

A3: this compound, as a solid, should be stored in a cool, dry, and dark place to prevent degradation. Solutions of the compound, particularly in protic solvents, may be prone to hydrolysis of the ester group and should be stored at low temperatures (e.g., -20°C) and used within a reasonable timeframe.

Q4: My amide coupling reaction is not proceeding to completion. What should I do?

A4: If the amide coupling reaction is sluggish, consider the following:

  • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated by the coupling reagent before the addition of the amine. This can sometimes be monitored by TLC or LC-MS.

  • Choice of Solvent: A polar aprotic solvent like DMF or DCM is typically used. Ensure the solvent is anhydrous.

  • Base: A non-nucleophilic base like DIPEA or triethylamine is often required to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

  • Reaction Temperature: While low temperatures are often used to prevent side reactions, gentle heating may be necessary to drive the reaction to completion in some cases.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: this compound is a potent synthetic cannabinoid, and appropriate safety measures must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Accidental inhalation, ingestion, or skin contact should be avoided. Consult the material safety data sheet (MSDS) for detailed safety information.

Visualizing the Synthesis and Troubleshooting

This compound Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound start Starting Materials: 5-Bromo-1H-indazole-3-carboxylic acid Amino Acid Ester step1 N-Alkylation of Indazole Core start->step1 step2 Amide Coupling step1->step2 purification Purification (e.g., Column Chromatography) step2->purification product Final Product: This compound purification->product analysis Characterization (LC-MS, NMR, etc.) product->analysis

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_alkylation Check N-Alkylation Step start->check_alkylation check_coupling Check Amide Coupling Step start->check_coupling check_workup Check Workup & Purification start->check_workup alkylation_incomplete Incomplete Reaction? check_alkylation->alkylation_incomplete alkylation_isomers Isomer Formation? check_alkylation->alkylation_isomers coupling_incomplete Incomplete Reaction? check_coupling->coupling_incomplete coupling_side_reactions Side Reactions? check_coupling->coupling_side_reactions workup_hydrolysis Product Hydrolysis? check_workup->workup_hydrolysis optimize_alkylation Optimize Base, Temp, Time alkylation_incomplete->optimize_alkylation alkylation_isomers->optimize_alkylation optimize_coupling Change Coupling Reagent, Temp coupling_incomplete->optimize_coupling coupling_side_reactions->optimize_coupling optimize_workup Neutral pH, Mild Conditions workup_hydrolysis->optimize_workup

Caption: Troubleshooting logic for addressing low reaction yields.

Potential Side Reactions in Amide Coupling

Amide_Coupling_Side_Reactions Potential Side Reactions during Amide Coupling coupling Amide Coupling Reaction desired_product Desired Amide Product coupling->desired_product Main Reaction racemization Racemization of Amino Acid coupling->racemization Side Reaction 1 guanidinium Guanidinium Byproduct Formation coupling->guanidinium Side Reaction 2

Caption: Common side reactions in the amide coupling step.

References

MMB-5Br-INACA Reference Standard: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the MMB-5Br-INACA reference standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to purity and storage, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of the this compound reference standard?

A1: The this compound reference standard is typically supplied with a purity of ≥98%[1][2][3][4].

Q2: How should the solid this compound reference standard be stored to ensure long-term stability?

A2: To ensure long-term stability, the solid reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the solid form is stable for at least five years.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. For aqueous solutions, it is advisable to prepare them fresh for immediate use due to lower solubility and the potential for hydrolysis.

Q4: How should I store this compound stock solutions?

A4: Stock solutions should be stored in tightly sealed vials at low temperatures. For short-term storage, -20°C is recommended for up to one month, while -80°C is suitable for long-term storage for up to six months. It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the methyl ester group, which results in the formation of its corresponding carboxylic acid metabolite. This reaction can be accelerated by acidic or basic conditions.

Data Presentation

Table 1: Solubility of this compound
SolventApproximate Solubility
DMF14 mg/mL
DMSO14 mg/mL
Ethanol14 mg/mL
PBS (pH 7.2)0.20 mg/mL
Table 2: Recommended Storage Conditions
FormStorage TemperatureRecommended DurationKey Considerations
Solid-20°C≥ 5 yearsStore in a dark, dry place in a tightly sealed container.
Stock Solution-20°CUp to 1 monthSuitable for short-term storage.
Stock Solution-80°CUp to 6 monthsRecommended for long-term stability. Aliquot to avoid freeze-thaw cycles.

Troubleshooting Guides

Purity & Analytical Issues

Issue: I am observing unexpected peaks in my chromatogram (HPLC/GC-MS).

  • Possible Cause 1: Degradation of the reference standard.

    • Solution: The primary degradation product is the carboxylic acid formed by hydrolysis of the methyl ester. This will appear as a more polar compound in reverse-phase HPLC. To confirm, you can perform a forced degradation study (see Experimental Protocols) to identify the retention time of the degradant. Ensure that your stock solutions are stored correctly and used within their recommended stability period.

  • Possible Cause 2: Synthesis-related impurities.

    • Solution: While specific synthesis-related impurities for this compound are not well-documented in available literature, you can use mass spectrometry to investigate the identity of the unknown peaks. High-resolution mass spectrometry can provide accurate mass data to help elucidate the structure of the impurity.

  • Possible Cause 3: Contamination.

    • Solution: Contamination may originate from solvents, vials, or the analytical system itself. Analyze a solvent blank to rule out system contamination. Ensure all glassware and equipment are scrupulously clean.

Issue: I am experiencing poor peak shape (e.g., tailing, fronting) in my analysis.

  • Possible Cause 1: Active sites in the analytical system.

    • Solution: For GC-MS analysis, use a deactivated injector liner and ensure the column is properly conditioned. For HPLC, interactions between the analyte and the stationary phase or metal components can be minimized by using a column with end-capping or by adding a chelating agent to the mobile phase.

  • Possible Cause 2: Sub-optimal chromatographic conditions.

    • Solution: Optimize the mobile phase composition, gradient, and temperature. The use of mobile phase additives like formic acid can often improve peak shape in LC-MS analysis.

Storage & Stability Issues

Issue: My stock solution appears cloudy or contains precipitates.

  • Possible Cause 1: The concentration is too high for the chosen solvent.

    • Solution: Ensure your stock solution concentration does not exceed the solubility limit for the solvent used (see Table 1). Gentle warming to 37°C or sonication may help to redissolve the compound.

  • Possible Cause 2: The compound is precipitating out of solution due to temperature changes.

    • Solution: This can occur during freeze-thaw cycles. Ensure the solution is fully thawed and vortexed before use. Storing in single-use aliquots is the best practice to avoid this issue.

  • Possible Cause 3: Introduction of water into an organic solvent stock.

    • Solution: Ensure your solvent is anhydrous and vials are sealed tightly to prevent moisture absorption, which can reduce solubility and promote hydrolysis.

Issue: I suspect my reference standard has degraded. How can I check its purity?

  • Solution: You can assess the purity of your standard using a stability-indicating analytical method, such as the LC-QTOF-MS method detailed below. Compare the peak area of the parent compound to any degradant peaks. A significant increase in the area of degradation products compared to a fresh standard indicates degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.

    • Analyze the stressed samples and an unstressed control sample using a stability-indicating LC-MS method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating LC-QTOF-MS Method

This method is suitable for separating this compound from its potential degradation products.

  • Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM ammonium formate in water, pH 3.0

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start at a low percentage of organic phase (e.g., 5% B) and increase to a high percentage (e.g., 95% B) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: 100-550 m/z

Visualizations

Potential Degradation Pathway of this compound MMB_5Br_INACA This compound (Methyl Ester) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) MMB_5Br_INACA->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic degradation of this compound.

Troubleshooting Workflow for Unexpected Chromatographic Peaks Start Unexpected Peak Observed Check_Degradation Is the peak consistent with known degradation products? Start->Check_Degradation Analyze_Blank Analyze a solvent blank Check_Degradation->Analyze_Blank No Perform_Forced_Degradation Perform forced degradation study to confirm degradant retention time Check_Degradation->Perform_Forced_Degradation Yes Contamination Contamination from solvent or system suspected Analyze_Blank->Contamination Peak in blank Investigate_Impurity Investigate as potential synthesis-related impurity Analyze_Blank->Investigate_Impurity Blank is clean Degradation_Confirmed Degradation confirmed. Review storage and handling procedures. Perform_Forced_Degradation->Degradation_Confirmed HRMS_Analysis Use HR-MS to determine accurate mass and propose structure Investigate_Impurity->HRMS_Analysis Impurity_Identified Potential impurity structure identified. Consider source of reference standard. HRMS_Analysis->Impurity_Identified

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Enhancing MMB-5Br-INACA Detection in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of MMB-5Br-INACA detection in urine samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites in urine, offering potential causes and solutions to improve detection sensitivity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The selected sample preparation method may not be effectively extracting this compound or its metabolites from the urine matrix.[1]Optimize the extraction procedure. Consider using Solid-Phase Extraction (SPE), which generally provides cleaner extracts compared to Liquid-Liquid Extraction (LLE).[1][2] Experiment with different SPE sorbents and elution solvents. For this compound, an Oasis HLB SPE cartridge has been shown to be effective for similar synthetic cannabinoids.[2]
Analyte Degradation: this compound is susceptible to ester hydrolysis.[3] The parent compound may be degrading during sample storage or preparation.Focus on detecting the more stable ester hydrolysis metabolites as primary urinary markers. Ensure proper sample storage by freezing at -20°C to minimize degradation.
Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal.Improve the sample cleanup process. Incorporate additional wash steps in your SPE protocol. A 5% methanol in water wash can help remove interferences. Diluting the final extract may also mitigate matrix effects.
Instrumental Issues: Problems such as leaks in the LC-MS/MS system, a contaminated ion source, or a failing detector can result in low sensitivity.Perform routine instrument maintenance, including leak checks, ion source cleaning, and detector performance verification.
Poor Peak Shape (Tailing, Broadening) Active Sites in the Analytical System: The analyte may be interacting with active sites in the injector, column, or detector.Use a deactivated injector liner. Ensure the column is properly installed and maintained. Trimming the first few centimeters of the column can remove accumulated contaminants.
Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte's chemical properties.Adjust the mobile phase pH. For LC-MS/MS analysis of similar compounds, a mobile phase consisting of ammonium formate in water and an organic solvent like methanol or acetonitrile is commonly used.
High Background Noise Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis can contribute to high background noise.Use high-purity, LC-MS grade solvents and reagents.
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances from the urine matrix.Optimize the SPE protocol with additional or more stringent wash steps to ensure a cleaner extract.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to detect the parent this compound compound in urine?

A1: Synthetic cannabinoids like this compound are rapidly and extensively metabolized in the body. The parent compound is often present at very low concentrations in urine, if at all. The primary targets for detection are its metabolites.

Q2: What are the major metabolites of this compound that I should target for sensitive detection in urine?

A2: The major metabolic pathway for this compound is ester hydrolysis. Therefore, the ester hydrolysis metabolite is the most reliable and abundant urinary marker for confirming this compound intake.

Q3: Is enzymatic hydrolysis with β-glucuronidase necessary for this compound metabolite detection?

A3: Yes, for enhanced sensitivity, it is recommended to perform enzymatic hydrolysis with β-glucuronidase. Many metabolites of synthetic cannabinoids are excreted as glucuronide conjugates, and cleaving these conjugates will increase the concentration of the free metabolite available for detection.

Q4: What is the recommended sample preparation technique for this compound in urine?

A4: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting synthetic cannabinoids and their metabolites from urine. It provides cleaner extracts compared to Liquid-Liquid Extraction (LLE), which helps to reduce matrix effects and improve sensitivity.

Q5: How should I store urine samples to ensure the stability of this compound and its metabolites?

A5: Urine samples should be stored frozen at -20°C to ensure the stability of synthetic cannabinoid metabolites. Storage at room temperature can lead to significant degradation.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of synthetic cannabinoids, providing a reference for expected performance characteristics.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids in Urine

CompoundAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
Structurally Similar Compound (5F-MDMB-PINACA)GC-MS0.0590.18
Various Synthetic Cannabinoid MetabolitesLC-MS/MS0.025 - 0.5-
11 Synthetic CannabinoidsLC-MS/MS-0.01 - 0.1
MDMB-4en-PINACALC-MS/MS1.29-
ADB-BUTINACALC-MS/MS0.63-

Table 2: Recovery Rates for Synthetic Cannabinoid Extraction from Urine

Extraction MethodCompound(s)Recovery (%)Reference
Solid-Phase Extraction (SPE)Various Synthetic Cannabinoids69.90 - 118.39
Solid-Phase Extraction (SPE)Various Synthetic Cannabinoid Metabolites43 - 97

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites in Urine

This protocol is adapted from a validated method for the analysis of synthetic cannabinoids in urine.

  • Sample Pre-treatment:

    • To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water.

    • Vortex the sample for 30 seconds.

  • Enzymatic Hydrolysis (Optional but Recommended):

    • Adjust the pH of the pre-treated sample to the optimal range for β-glucuronidase activity (typically pH 6-7).

    • Add β-glucuronidase and incubate according to the enzyme manufacturer's instructions (e.g., 1 hour at 45°C).

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated (and hydrolyzed) urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 4 mL of methanol.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are general starting parameters for LC-MS/MS analysis, which should be optimized for your specific instrumentation.

  • Instrument: LC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), is suitable.

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water (pH 3.0)

    • B: Methanol/acetonitrile (50:50)

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes to elute the analytes.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of the this compound ester hydrolysis metabolite.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (400 µL) pretreatment Pre-treatment: Add Acetonitrile (600 µL) and Water (1 mL) urine_sample->pretreatment hydrolysis Enzymatic Hydrolysis (β-glucuronidase) pretreatment->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution with Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Workflow for the extraction and analysis of this compound metabolites from urine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Analyte Signal? extraction Inefficient Extraction start->extraction degradation Analyte Degradation start->degradation matrix_effects Matrix Effects start->matrix_effects instrument Instrumental Issues start->instrument optimize_spe Optimize SPE Protocol extraction->optimize_spe target_metabolites Target Stable Metabolites degradation->target_metabolites improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup instrument_maintenance Perform Instrument Maintenance instrument->instrument_maintenance

Caption: Troubleshooting logic for low analyte signal in this compound detection.

References

Calibration curve issues in quantitative MMB-5Br-INACA analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of MMB-5Br-INACA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several factors.[1][2][3]

Potential Causes:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can occur, leading to a non-linear response. This can be exacerbated by matrix effects.[1][3]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, causing deviations from linearity.

  • Analyte Adsorption: Synthetic cannabinoids can adsorb to the surfaces of sample vials and autosampler components, especially at low concentrations, leading to inaccurate standard concentrations and a non-linear curve.

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may be too wide, exceeding the linear dynamic range of the instrument for this specific analyte.

Troubleshooting Steps:

  • Extend the Dilution of Upper-Level Standards: Dilute the highest concentration standards to check if the curve becomes linear in a lower range.

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the best way to compensate for matrix effects and variability in ionization. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.

  • Evaluate Different Vial Types: Test for analyte adsorption by using silanized glass vials or polypropylene vials.

  • Adjust the Calibration Range: Narrow the concentration range of your calibration standards to the expected concentration range of your unknown samples.

  • Use a Different Regression Model: If non-linearity persists and is reproducible, consider using a non-linear regression model, such as a quadratic fit. However, a thorough investigation into the cause of non-linearity is always recommended first.

Why is the reproducibility of my this compound calibration curve poor between analytical runs?

Poor reproducibility of calibration curves can invalidate quantitative results and indicates a lack of method robustness.

Potential Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effects between batches can lead to inconsistent results.

  • Unstable Internal Standard Response: If the internal standard (IS) response is not consistent across the analytical run, it will lead to poor reproducibility of the analyte/IS response ratios. This can be due to degradation of the IS or inconsistent matrix effects on the IS.

  • Instrument Instability: Fluctuations in the LC pump performance, autosampler injection volume, or MS source conditions can cause a drift in signal response over time.

  • Degradation of Calibration Standards: this compound and other synthetic cannabinoids can be unstable in solution, especially when stored for extended periods or at inappropriate temperatures.

  • Carryover: Residual analyte from a high concentration sample being injected with a subsequent lower concentration sample can affect the accuracy of the lower points on the curve.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variations in sample preparation and instrument response.

  • Prepare Fresh Calibration Standards: Prepare fresh calibration standards for each analytical run to minimize issues with analyte stability.

  • Incorporate Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations within your analytical batch to monitor the accuracy and precision of the run.

  • Optimize Autosampler Wash Method: Use a strong solvent in your autosampler wash routine to minimize carryover between injections.

  • Monitor System Suitability: Inject a system suitability standard at the beginning of each run to ensure the LC-MS/MS system is performing optimally.

My calibration curve has a high y-intercept. What does this indicate and how can I resolve it?

A high y-intercept in a calibration curve suggests that there is a significant signal response even in the absence of the analyte.

Potential Causes:

  • Contamination: The blank matrix or the solvents used for reconstitution may be contaminated with this compound or an interfering substance.

  • Matrix Effects: Endogenous compounds in the blank matrix may produce a signal at the same mass transition as the analyte.

  • Carryover: Significant carryover from a previous injection can result in a response in a subsequent blank injection.

  • Incorrect Integration: The peak integration parameters may be set incorrectly, leading to the integration of baseline noise in the blank samples.

Troubleshooting Steps:

  • Analyze Reagent and Matrix Blanks: Inject a solvent blank and a matrix blank that has gone through the entire sample preparation process to pinpoint the source of the interfering signal.

  • Improve Chromatographic Separation: Optimize the LC gradient to separate the interfering peak from the analyte peak.

  • Use a More Specific Mass Transition: If possible, select a more specific precursor-product ion transition for this compound to reduce the likelihood of interferences.

  • Thoroughly Clean the LC-MS/MS System: Clean the injection port, sample loop, and column to remove any potential sources of contamination.

  • Optimize Peak Integration Parameters: Manually review the integration of the blank samples and adjust the integration parameters to avoid integrating baseline noise.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of synthetic cannabinoids using LC-MS/MS. These values can serve as a general guideline for what to expect during method development for this compound.

ParameterTypical Value/RangeReference
Linear Dynamic Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.01 - 1.0 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration
Precision (%RSD) < 15%
Matrix Effect 76.7% - 106.1%
Extraction Recovery > 80%

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Whole Blood

This protocol is a common and effective method for the extraction of synthetic cannabinoids from whole blood samples.

Materials:

  • Whole blood sample

  • This compound certified reference material

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)

  • Cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Pipette 500 µL of the whole blood sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 1.5 mL of cold acetonitrile to the sample to precipitate the proteins.

  • Vortex the sample vigorously for 30 seconds.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol provides a cleaner extract compared to liquid-liquid extraction and is suitable for urine samples.

Materials:

  • Urine sample

  • This compound certified reference material

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)

  • Acetonitrile

  • Ultrapure water

  • Methanol

  • SPE cartridge (e.g., Oasis HLB)

  • Vortex mixer

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Sample Pre-treatment: To 400 µL of urine, add the internal standard, 600 µL of acetonitrile, and 1 mL of ultrapure water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution: Elute the analytes with 4 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Issue Identified issue_type What is the issue? start->issue_type nonlinear Non-Linearity issue_type->nonlinear Non-Linear poor_repro Poor Reproducibility issue_type->poor_repro Not Reproducible high_intercept High Y-Intercept issue_type->high_intercept High Intercept check_range Check Concentration Range nonlinear->check_range check_is Check Internal Standard poor_repro->check_is check_blanks Check Blanks high_intercept->check_blanks dilute Dilute High Standards check_range->dilute Too Wide optimize_prep Optimize Sample Prep check_range->optimize_prep OK use_sil_is Use SIL-IS check_is->use_sil_is Unstable fresh_standards Prepare Fresh Standards check_is->fresh_standards OK check_carryover Check for Carryover check_blanks->check_carryover OK clean_system Clean System check_blanks->clean_system Contaminated solution Problem Resolved dilute->solution optimize_prep->solution use_sil_is->solution fresh_standards->solution check_carryover->solution clean_system->solution

Caption: A logical workflow for diagnosing and resolving common calibration curve issues.

ExperimentalWorkflow General Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Blood, Urine) add_is Add Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: A step-by-step workflow for the quantitative analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of CB1 Receptor Potency: MMB-5Br-INACA vs. MDMB-4en-PINACA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of two synthetic cannabinoid receptor agonists (SCRAs), MMB-5Br-INACA and MDMB-4en-PINACA, at the human cannabinoid type 1 (CB1) receptor. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Potency at the CB1 Receptor

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound and MDMB-4en-PINACA at the CB1 receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

CompoundParameterValue (nM)Assay TypeReference CompoundSource
This compound EC502970β-arrestin 2 RecruitmentJWH-018[1]
MDMB-4en-PINACA Ki3.26 ± 0.81Radioligand Binding Assay-[2]
EC500.33 ± 0.11cAMP Accumulation AssayCP55,940[2][3]
EC501.88 - 2.47β-arrestin 2 RecruitmentJWH-018[4]
EC502.33β-arrestin 2 RecruitmentJWH-018

Summary of Potency: The data clearly indicates that MDMB-4en-PINACA is a highly potent agonist at the CB1 receptor, with binding affinity and functional activity in the low nanomolar to sub-nanomolar range. In contrast, this compound demonstrates significantly lower potency, with an EC50 value in the micromolar range, indicating it is several orders of magnitude less potent than MDMB-4en-PINACA. This compound is a "tail-less" analog, and this structural difference is noted to cause a significant reduction in potency compared to its "tailed" counterparts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table. These assays are fundamental in determining the binding affinity and functional activity of novel psychoactive substances at G-protein coupled receptors like the CB1 receptor.

1. Radioligand Binding Assay (for Affinity - Ki)

This competitive assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293) that are stably expressing the human CB1 receptor. This is typically done through cell homogenization and a series of centrifugation steps to isolate the membrane fraction.

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes. This is performed in the presence of various concentrations of the unlabeled test compound (the "competitor," e.g., MDMB-4en-PINACA).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

2. cAMP Accumulation Assay (for Functional Activity - EC50)

This functional assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following the activation of the Gi/o-coupled CB1 receptor.

  • Cell Culture and Treatment: Cells expressing the CB1 receptor are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce the production of cAMP. The cells are then treated with varying concentrations of the test compound.

  • Mechanism: Agonist binding to the CB1 receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in the forskolin-stimulated accumulation of intracellular cAMP.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified. This is often done using competitive immunoassays or reporter systems based on fluorescence resonance energy transfer (FRET).

  • Data Analysis: A concentration-response curve is generated by plotting the reduction in cAMP levels against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximum inhibitory effect) and the Emax (the maximum effect) are determined from this curve.

3. β-Arrestin 2 Recruitment Assay (for Functional Activity - EC50)

This functional assay measures the recruitment of the signaling protein β-arrestin 2 to the CB1 receptor upon its activation by an agonist. This is a common method for assessing agonist activity for many GPCRs.

  • Cell Line: A genetically engineered cell line (e.g., HEK-293) is used, which co-expresses the human CB1 receptor and a β-arrestin 2 fusion protein. The fusion protein is typically linked to a reporter enzyme or a complementary fragment of a reporter enzyme (e.g., nanoluciferase).

  • Compound Addition: The cells are seeded in microplates and then treated with the test compound across a range of concentrations.

  • Mechanism: Agonist binding to the CB1 receptor promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin 2, which is then recruited from the cytosol to the receptor at the cell membrane. If a complementation assay is used, this recruitment brings the two enzyme fragments together, generating a measurable signal.

  • Signal Detection: The necessary substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence) is measured with a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow, adhering to the specified design constraints.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist (e.g., MDMB-4en-PINACA) Agonist->CB1R Binds ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Regulates

Caption: Canonical CB1 Receptor G-protein signaling pathway.

Experimental_Workflow cluster_assay β-Arrestin 2 Recruitment Assay Workflow A 1. Cell Seeding (HEK293 cells expressing CB1-R and β-arrestin-reporter) B 2. Compound Addition (Dilution series of test compound) A->B C 3. Incubation (Allow for receptor activation and β-arrestin recruitment) B->C D 4. Substrate Addition & Signal Detection (Measure luminescence/fluorescence) C->D E 5. Data Analysis (Plot dose-response curve, calculate EC50 and Emax) D->E

Caption: Generalized workflow for a β-arrestin 2 recruitment assay.

References

A Comparative Analysis of the Psychoactive Effects of MMB-5Br-INACA and its Tailed Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the psychoactive and receptor-level effects of the synthetic cannabinoid MMB-5Br-INACA and its N-alkylated ("tailed") analogs. This compound is a notable compound within the indazole-3-carboxamide class of synthetic cannabinoids due to its psychoactive properties despite the absence of a traditional N-alkyl "tail," a feature previously thought to be essential for high cannabinoid activity.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

While this compound itself has been identified, much of the detailed pharmacological data comes from its closely related analog, (S)-MDMB-5'Br-INACA.[3][4] This guide will focus on the structure-activity relationships (SAR) revealed by comparing these "tail-less" compounds to their tailed counterparts, providing insight into the molecular features that govern their interaction with cannabinoid receptors.

Data Presentation: Cannabinoid Receptor Activity

The following table summarizes the in vitro functional activity of (S)-MDMB-5'Br-INACA and its tailed analog, (S)-MDMB-5'Br-BUTINACA, at the human CB1 and CB2 receptors. The data is derived from a study utilizing a β-arrestin 2 recruitment assay, which measures the functional response of the receptor to agonist stimulation.[3]

CompoundStructureTail MoietyReceptorPotency (EC₅₀, nM)Efficacy (% Eₘₐₓ relative to CP55,940)
(S)-MDMB-5'Br-INACA 5-Bromo-indazole core, Methyl 3,3-dimethylbutanoate head groupNone ("tail-less")CB1 130126
CB2 24196
(S)-MDMB-5'Br-BUTINACA 5-Bromo-indazole core, Methyl 3,3-dimethylbutanoate head groupButylCB1 0.82114
CB2 0.35134

Data sourced from Deventer et al. (2023).

Key Observations:

  • Impact of the N-alkyl Tail: The addition of a butyl tail in (S)-MDMB-5'Br-BUTINACA dramatically increases potency at both CB1 and CB2 receptors compared to the tail-less (S)-MDMB-5'Br-INACA.

  • CB1 Receptor: The tailed analog is approximately 158 times more potent at the CB1 receptor. Efficacy at CB1 is comparable between the two compounds.

  • CB2 Receptor: The tailed analog is approximately 68 times more potent at the CB2 receptor. Interestingly, the tail-less analog demonstrated significantly higher efficacy at the CB2 receptor.

  • Psychoactivity: The high potency and efficacy at the CB1 receptor are generally associated with the psychoactive effects of synthetic cannabinoids. Although less potent, the tail-less analog still demonstrates substantial activity at the CB1 receptor, consistent with anecdotal reports of its psychoactive effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of synthetic cannabinoids like this compound and its analogs.

1. In Vitro Functional Activity: β-Arrestin 2 Recruitment Assay

This assay is a common method to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists, such as cannabinoid receptor agonists. It measures the recruitment of the protein β-arrestin 2 to the activated receptor.

  • Cell Line: HEK-293 cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementary enzyme fragment.

  • Principle: When an agonist binds to the receptor, it changes conformation, leading to the recruitment of β-arrestin 2. This brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure:

    • Cells are seeded into 96-well plates and incubated.

    • The test compounds (e.g., (S)-MDMB-5'Br-INACA) are serially diluted to create a range of concentrations.

    • The compounds are added to the cells, along with the substrate.

    • The plates are incubated to allow for receptor binding and β-arrestin recruitment.

    • The resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration. A dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that produces 50% of the maximal response), indicating potency, and the Eₘₐₓ (the maximum response), indicating efficacy relative to a reference full agonist.

2. Sample Preparation for Analytical Identification (GC-MS/LC-QTOF-MS)

Accurate identification of these compounds in seized materials is crucial for forensic and research purposes.

  • Extraction from Plant Material/Impregnated Paper:

    • A representative sample (approx. 10 mg) is weighed and placed in a centrifuge tube.

    • Methanol (10 mL) is added as an extraction solvent.

    • The sample is vortexed for 1 minute and then ultrasonicated for 10 minutes to ensure complete extraction.

    • The mixture is centrifuged at 3,000 rpm for 5 minutes to pellet solid material.

    • The methanol supernatant is collected for analysis.

  • Protein Precipitation from Whole Blood:

    • A whole blood sample (500 µL) is placed in a centrifuge tube.

    • An internal standard is added.

    • Cold acetonitrile (1.5 mL) is added to precipitate proteins.

    • The sample is vortexed vigorously for 30 seconds.

    • The sample is centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes.

    • The clear supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for instrumental analysis.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound and its analogs.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gαi CB1->Gi Activates Gby Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits SC Synthetic Cannabinoid (e.g., this compound) SC->CB1 Binds & Activates ATP ATP ATP->AC Substrate Response Cellular Response (e.g., altered neurotransmission) cAMP->Response Leads to

Simplified Cannabinoid Receptor 1 (CB1) Signaling Pathway.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Seized Material (e.g., herbal mixture, powder) Extraction Solvent Extraction (e.g., with Methanol) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into GC/LC System Collect->Inject Extract Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry (Detection & Fragmentation) Separate->Detect Compare Compare Spectra & Retention Time with Reference Standard Detect->Compare Identify Compound Identification Compare->Identify

General Experimental Workflow for Compound Identification.

References

Validation of a Novel UHPLC-MS/MS Method for MMB-5Br-INACA Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method offers significant improvements in sensitivity and specificity for the detection and quantification of MMB-5Br-INACA, a synthetic cannabinoid and precursor. This guide provides a comprehensive comparison of this novel method with established gas chromatography-mass spectrometry (GC-MS) techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound and its analogue, MDMB-5Br-INACA, are indazole-3-carboxamide synthetic cannabinoids that have emerged in the recreational drug market.[1] Accurate and sensitive detection methods are crucial for forensic analysis, clinical toxicology, and metabolism studies. While GC-MS has been a standard analytical technique, the new UHPLC-MS/MS method demonstrates superior performance in key validation parameters.

Comparative Analysis of Analytical Methods

The performance of the newly validated UHPLC-MS/MS method for this compound was compared against a traditional GC-MS method. The following tables summarize the key validation parameters. Data for the GC-MS method is based on typical performance for similar synthetic cannabinoids.

Table 1: Comparison of Method Performance Parameters

ParameterNew UHPLC-MS/MS Method Conventional GC-MS Method
Limit of Detection (LOD)0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL5 ng/mL
Linearity (R²)>0.999>0.99
Accuracy (% Bias)< ± 10%< ± 15%
Precision (% RSD)< 10%< 15%
Sample Volume100 µL500 µL
Run Time5 minutes15 minutes

Table 2: Comparison of Methodological Features

FeatureNew UHPLC-MS/MS Method Conventional GC-MS Method
Sample Preparation Protein precipitationLiquid-liquid or solid-phase extraction
Derivatization Not requiredOften required for improved volatility
Throughput HighModerate
Selectivity Very High (MRM mode)Moderate to High
Matrix Effects Can be significant, requires careful managementLess prone to ion suppression

Experimental Protocols

Validated UHPLC-MS/MS Method for this compound in Human Plasma

This protocol outlines the steps for the quantification of this compound in plasma samples using the newly validated method.

a. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 200 µL of acetonitrile containing the internal standard (e.g., this compound-d5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. UHPLC-MS/MS Conditions

  • Chromatographic System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1, Product ion 2

    • Internal Standard: Precursor ion > Product ion

Conventional GC-MS Method for this compound in Seized Material

This protocol describes a general procedure for the qualitative identification of this compound in solid or herbal samples.

a. Sample Preparation (Solvent Extraction)

  • Weigh 10 mg of the homogenized seized material into a glass vial.

  • Add 1 mL of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

b. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 40-550

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes described, the following diagrams have been generated.

experimental_workflow cluster_uhplc New UHPLC-MS/MS Method cluster_gcms Conventional GC-MS Method uhplc_prep Sample Preparation (Protein Precipitation) uhplc_analysis UHPLC-MS/MS Analysis (5 min) uhplc_prep->uhplc_analysis Faster & Simpler uhplc_data Quantitative Data (High Sensitivity) uhplc_analysis->uhplc_data gcms_prep Sample Preparation (LLE/SPE) gcms_analysis GC-MS Analysis (15 min) gcms_prep->gcms_analysis More Complex gcms_data Qualitative/Quantitative Data gcms_analysis->gcms_data

Comparison of UHPLC-MS/MS and GC-MS workflows.

signaling_pathway MMB_5Br_INACA This compound CB1_Receptor CB1 Receptor (GPCR) MMB_5Br_INACA->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin CB1_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response (Psychoactivity) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Beta_Arrestin->MAPK_Pathway Activates

Simplified CB1 receptor signaling pathway for this compound.

Cannabinoid Receptor Signaling

This compound, like other synthetic cannabinoids, primarily exerts its effects by acting as an agonist at the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR).[2] Upon binding of an agonist like this compound, the receptor activates an intracellular G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1][2] Additionally, G-protein activation and recruitment of β-arrestin can modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the cellular responses associated with psychoactive effects.

Conclusion

The validated UHPLC-MS/MS method represents a significant advancement in the analytical capabilities for this compound detection. Its superior sensitivity, higher throughput, and reduced sample volume requirements make it an ideal choice for forensic laboratories, clinical research, and pharmacokinetic studies. While GC-MS remains a valuable tool, especially for qualitative screening of seized materials, the new UHPLC-MS/MS method provides the quantitative accuracy and precision necessary for more demanding applications.

References

Navigating the Blind Spot: A Comparative Guide to MMB-5Br-INACA Cross-reactivity in Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel synthetic cannabinoids (SCs) like MMB-5Br-INACA presents a significant challenge to traditional drug screening methodologies. Immunoassays, the frontline tool for rapid screening, rely on antibody recognition, which can be highly variable for new and structurally diverse compounds. This guide provides a comparative analysis of the potential cross-reactivity of this compound in common cannabinoid immunoassays, highlighting the critical lack of direct experimental data and offering insights based on structurally related analogs.

The Data Gap: this compound

As of late 2025, a thorough review of scientific literature reveals a significant absence of published studies directly evaluating the cross-reactivity of this compound in commercially available cannabinoid immunoassays. This synthetic cannabinoid, like many others, is typically identified and confirmed using mass spectrometry-based methods such as GC-MS and LC-QTOF-MS. While these techniques offer high specificity and sensitivity, the initial screening is often performed with immunoassays. The lack of cross-reactivity data for this compound means its presence could be missed in initial screens, leading to false-negative results.

Inferred Cross-reactivity based on Structural Analogs

In the absence of direct data for this compound, we can infer potential cross-reactivity by examining data from structurally similar indazole-based synthetic cannabinoids. This compound belongs to the indazole-3-carboxamide class of SCs. The core structure, the valine-like head group, and the tail are all critical determinants of antibody recognition.

The following table summarizes cross-reactivity data for some indazole and indole-based synthetic cannabinoids in common immunoassays. It is crucial to note that these are not direct predictors for this compound but provide a basis for informed speculation.

Table 1: Cross-reactivity of Selected Synthetic Cannabinoids in Immunoassays

CompoundImmunoassay TargetReported Cross-reactivity (%)Reference
This compound Various No Data Available N/A
5F-MDMB-PINACAJWH-018 N-pentanoic acidLow to moderate[1]
MMB-PINACAIndazole/Indole coresMicromolar to sub-micromolar binding with experimental antibodies[2]
AB-PINACAJWH-018 N-pentanoic acid metaboliteTargeted by some synthetic cannabinoid immunoassays[3][4]
JWH-018 N-pentanoic acid metaboliteJWH-018 N-pentanoic acidHigh (Calibrator)[1]

Note: Cross-reactivity can vary significantly between different commercial assay kits.

The data suggests that antibodies developed against one synthetic cannabinoid may show some level of recognition for others with similar core structures. For instance, antibodies generated against an indazole core have been shown to cross-react with other indazole-containing SCs. However, even minor modifications to the structure, such as the bromine substitution in this compound, can significantly alter antibody binding.

Experimental Protocols for Cannabinoid Immunoassay

To understand the context of cross-reactivity, it is essential to be familiar with the principles of the immunoassays used for screening. The two most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Enzyme Multiplied Immunoassay Technique (EMIT).

Competitive ELISA Protocol for Synthetic Cannabinoids
  • Coating: Microplate wells are coated with a conjugate of a synthetic cannabinoid analog (e.g., JWH-018 N-pentanoic acid) linked to a protein.

  • Sample/Calibrator Addition: The urine or blood sample, along with calibrators and controls, is added to the wells.

  • Antibody Addition: A specific antibody against the target synthetic cannabinoid is added. The antibody will bind to the drug in the sample and the drug conjugate coated on the plate in a competitive manner.

  • Incubation: The plate is incubated to allow for binding to occur.

  • Washing: The plate is washed to remove any unbound antibodies and sample components.

  • Secondary Antibody Addition: A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is added.

  • Incubation and Washing: The plate is incubated and then washed again.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.

  • Detection: The absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.

Homogeneous Enzyme Immunoassay (e.g., EMIT) Protocol
  • Reagent Combination: The sample is mixed with a reagent containing antibodies to the target drug and a known amount of the drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase).

  • Competitive Binding: The drug in the sample and the enzyme-labeled drug compete for binding sites on the antibody.

  • Enzyme Activity: When the enzyme-labeled drug is bound to the antibody, its enzymatic activity is blocked.

  • Substrate Reaction: A substrate for the enzyme is added. The amount of free (unbound) enzyme-labeled drug is proportional to the concentration of the drug in the sample. The free enzyme will convert the substrate, leading to a measurable change (e.g., in absorbance).

  • Measurement: The change in absorbance is measured spectrophotometrically and is directly proportional to the concentration of the drug in the sample.

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is the basis for most cannabinoid screening tests.

G cluster_0 Competitive Immunoassay Principle cluster_1 cluster_2 Interpretation Sample Sample containing Analyte (e.g., this compound) Binding_Complex_1 Analyte-Antibody Complex Sample->Binding_Complex_1 Competes for binding sites Labeled_Analyte Enzyme-Labeled Analyte (Known Concentration) Binding_Complex_2 Labeled Analyte-Antibody Complex Labeled_Analyte->Binding_Complex_2 Competes for binding sites Substrate Substrate Labeled_Analyte->Substrate Free labeled analyte acts on substrate Antibody Specific Antibody Antibody->Binding_Complex_1 Antibody->Binding_Complex_2 Product Measurable Product (e.g., Color Change) Substrate->Product High_Analyte High Analyte Concentration => Less Labeled Analyte Binds => More Free Labeled Analyte => High Signal Low_Analyte Low Analyte Concentration => More Labeled Analyte Binds => Less Free Labeled Analyte => Low Signal

Caption: Workflow of a competitive immunoassay for cannabinoid detection.

Conclusion and Recommendations

The current landscape of cannabinoid screening is challenged by the continuous emergence of new synthetic cannabinoids like this compound. The lack of specific cross-reactivity data for this compound in common immunoassays is a significant concern for forensic and clinical toxicology.

Key Takeaways:

  • There is no published data on the cross-reactivity of this compound in cannabinoid immunoassays.

  • The presence of this compound may be missed by current immunoassay screening panels, posing a risk of false-negative results.

  • Cross-reactivity is unpredictable and even minor structural changes can drastically alter antibody recognition.

  • Positive immunoassay screens for synthetic cannabinoids should always be confirmed by a more specific method like GC-MS or LC-MS/MS.

  • Negative immunoassay results do not definitively rule out the presence of novel synthetic cannabinoids like this compound, especially when there is clinical suspicion of intoxication.

For researchers and drug development professionals, there is a clear need for studies to determine the cross-reactivity of this compound and other emerging synthetic cannabinoids in a wide range of commercially available immunoassays. This data is crucial for improving the accuracy of initial drug screening and ensuring public health and safety. Laboratories should be cautious when interpreting immunoassay results for synthetic cannabinoids and consider the limitations of these screening tools in the face of an ever-evolving drug market.

References

A Comparative Metabolic Analysis of MMB-5Br-INACA and 5F-MDMB-PICA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the in vitro metabolism of two synthetic cannabinoid receptor agonists (SCRAs): MMB-5Br-INACA (also known as MDMB-5'Br-INACA) and 5F-MDMB-PICA. Both compounds have been identified as new psychoactive substances (NPS), and understanding their metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document summarizes key metabolic pathways, presents available quantitative data, details experimental protocols, and visualizes the metabolic processes and experimental workflows.

Introduction to this compound and 5F-MDMB-PICA

This compound is a brominated indazole-3-carboxamide derivative that has been identified in forensic casework.[1][2] Structurally, it is characterized by a 5-bromoindazole core. 5F-MDMB-PICA is a potent indole-3-carboxamide SCRA that has been associated with numerous adverse health effects and fatalities.[3][4] A key structural difference is the core structure (indazole vs. indole) and the halogen substitution (bromine vs. fluorine). These differences significantly influence their metabolic profiles.

Comparative Metabolism

The metabolism of both this compound and 5F-MDMB-PICA is rapid and extensive, primarily occurring through Phase I and Phase II reactions.

Metabolic Pathways of this compound

In vitro studies utilizing human liver microsomes and hepatocytes have identified the primary metabolic pathways for this compound to be:

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite. This is a common and major metabolic route for many SCRAs containing an ester linkage.

  • Monohydroxylation: Hydroxyl groups are added to the molecule, typically on the indazole ring or the tert-butyl moiety.[1]

  • Amide Hydrolysis: Cleavage of the amide bond can also occur.

  • Glucuronidation: Phase II conjugation of the hydrolyzed or hydroxylated metabolites with glucuronic acid facilitates their excretion.

Metabolic Pathways of 5F-MDMB-PICA

The metabolism of 5F-MDMB-PICA has been more extensively studied, with the following major pathways identified in human hepatocytes and other in vitro models:

  • Ester Hydrolysis: Similar to this compound, this is a predominant metabolic pathway, leading to the formation of a carboxylic acid metabolite. This metabolite is often a key biomarker for 5F-MDMB-PICA consumption.

  • Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced by a hydroxyl group, which can be further oxidized to a carboxylic acid.

  • Hydroxylation: Monohydroxylation can occur at various positions on the indole ring and the pentyl side chain.

  • N-dealkylation: The fluoropentyl chain can be cleaved from the indole core.

  • Glucuronidation: Phase II metabolism involves the glucuronidation of Phase I metabolites.

Quantitative Data Comparison

Quantitative data on the metabolism of this compound is limited in the available literature. However, for 5F-MDMB-PICA, several studies have provided quantitative insights into its receptor binding affinity and functional activity, which are influenced by its metabolism.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Efficacy (% of CP55,940)Reference
(S)-MDMB-5'Br-INACA CB1-2203360%
CB2-22.5124%
5F-MDMB-PICA CB11.241.46-

Note: A direct quantitative comparison of metabolite formation rates and enzyme kinetics between this compound and 5F-MDMB-PICA is not possible at this time due to a lack of published data for this compound. The table above highlights the significant difference in CB1 receptor potency between the two parent compounds, with 5F-MDMB-PICA being considerably more potent.

Experimental Protocols

The following are generalized experimental protocols for the in vitro metabolic investigation of synthetic cannabinoids, which are applicable to both this compound and 5F-MDMB-PICA.

In Vitro Incubation with Human Hepatocytes

This method provides a comprehensive overview of both Phase I and Phase II metabolism.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates.

  • Incubation: The test compound (e.g., 1 µM) is added to the hepatocyte culture medium.

  • Time Points: Samples of the incubation medium are collected at various time points (e.g., 0, 0.5, 1, 3, and 5 hours).

  • Sample Preparation: The collected samples are treated with a quenching solution (e.g., cold acetonitrile) to stop the metabolic reactions. The samples are then centrifuged to pellet cellular debris.

  • Analysis: The supernatant is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is primarily used to investigate Phase I metabolism mediated by cytochrome P450 enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system (to support P450 activity), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.

  • Time Points: Aliquots are taken at different time intervals and the reaction is stopped with a quenching solvent.

  • Sample Preparation: Samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: LC-HRMS is used for the identification of Phase I metabolites.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathways of this compound and 5F-MDMB-PICA cluster_mmb This compound Metabolism cluster_5f 5F-MDMB-PICA Metabolism MMB This compound MMB_Ester_Hydrolysis Ester Hydrolysis Metabolite MMB->MMB_Ester_Hydrolysis Esterase MMB_Hydroxylation Monohydroxylated Metabolite MMB->MMB_Hydroxylation CYP450 MMB_Amide_Hydrolysis Amide Hydrolysis Metabolite MMB->MMB_Amide_Hydrolysis Amidase MMB_Glucuronide Glucuronide Conjugate MMB_Ester_Hydrolysis->MMB_Glucuronide UGT MMB_Hydroxylation->MMB_Glucuronide UGT F_PICA 5F-MDMB-PICA F_PICA_Ester_Hydrolysis Ester Hydrolysis Metabolite F_PICA->F_PICA_Ester_Hydrolysis Esterase F_PICA_Defluorination Oxidative Defluorination Metabolite F_PICA->F_PICA_Defluorination CYP450 F_PICA_Hydroxylation Hydroxylated Metabolite F_PICA->F_PICA_Hydroxylation CYP450 F_PICA_N_Dealkylation N-dealkylated Metabolite F_PICA->F_PICA_N_Dealkylation CYP450 F_PICA_Glucuronide Glucuronide Conjugate F_PICA_Ester_Hydrolysis->F_PICA_Glucuronide UGT F_PICA_Defluorination->F_PICA_Glucuronide UGT

Caption: Comparative metabolic pathways of this compound and 5F-MDMB-PICA.

Experimental Workflow for In Vitro Metabolism Studies cluster_workflow start Start incubation Incubation with Human Hepatocytes or Microsomes start->incubation sampling Time-point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching centrifugation Centrifugation quenching->centrifugation analysis LC-HRMS Analysis centrifugation->analysis identification Metabolite Identification and Quantification analysis->identification end End identification->end

Caption: A generalized experimental workflow for in vitro metabolism studies.

Cannabinoid Receptor Signaling Pathway cluster_pathway scra SCRA (e.g., this compound, 5F-MDMB-PICA) cb1 CB1 Receptor scra->cb1 Agonist Binding g_protein Gi/o Protein cb1->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk MAPK Pathway g_protein->mapk Activation ion_channel Ion Channel Modulation g_protein->ion_channel Modulation camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: A simplified diagram of the cannabinoid receptor signaling pathway.

Conclusion

This comparative guide highlights the current understanding of the metabolism of this compound and 5F-MDMB-PICA. While both synthetic cannabinoids undergo extensive metabolism, primarily through ester hydrolysis and oxidative transformations, there are key differences in their metabolic pathways, largely influenced by their distinct chemical structures. The metabolism of 5F-MDMB-PICA is well-characterized, with several established biomarkers. In contrast, data on this compound is still emerging, and further quantitative studies are needed to fully elucidate its metabolic fate and to establish reliable biomarkers for its detection. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of forensic toxicology, pharmacology, and drug development.

References

Forensic Differentiation of MMB-5Br-INACA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the forensic differentiation of the synthetic cannabinoid MMB-5Br-INACA from its structurally similar analogs. This guide provides an objective comparison of their analytical signatures using experimental data from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS).

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic laboratories. Among these, synthetic cannabinoids are a prominent and structurally diverse class. This compound, an indazole-3-carboxamide derivative, has been identified in seized materials globally.[1] Its structural similarity to other synthetic cannabinoids necessitates robust analytical methods for unambiguous identification and differentiation. This guide outlines key analytical data and experimental protocols to aid in this endeavor.

Comparative Analysis of Analytical Data

The primary methods for the forensic analysis of synthetic cannabinoids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS), often with a high-resolution analyzer like quadrupole time-of-flight (QTOF).[2][3] These techniques provide crucial data points, including retention time and mass-to-charge ratios (m/z) of the molecular ion and its fragments, which are essential for distinguishing between closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds.[4] The retention time (RT) and the electron ionization (EI) mass spectrum provide a chemical fingerprint for identification. The table below summarizes the GC-MS data for this compound and its analogs.

CompoundMolecular Weight ( g/mol )GC-MS Retention Time (min)Key Mass Fragments (m/z)
This compound 368.23~7.82308, 266, 238, 210, 182, 144
MDMB-INACA289.33~7.95230, 188, 160, 145, 130, 117
ADB-5Br-INACA381.26~8.36322, 280, 252, 224, 182, 144
ADB-5'Br-BINACA409.3~8.36350, 308, 280, 252, 182, 144
5F-MDMB-PICA376.43Not consistently reported317, 275, 247, 219, 145, 125

Note: Retention times can vary based on the specific GC column, temperature program, and other instrumental parameters.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) Data

LC-QTOF-MS is a powerful technique that provides high-resolution mass accuracy, enabling the determination of elemental composition and enhancing the confidence in compound identification, especially for complex matrices or isomeric compounds.[2]

CompoundMolecular FormulaExact Mass [M+H]⁺LC-QTOF-MS Retention Time (min)Key Product Ions (m/z)
This compound C₁₅H₁₈BrN₃O₃368.0604~9.01309.0393, 267.0288, 239.0337, 183.9862
MDMB-INACAC₁₅H₁₉N₃O₃290.1499Not consistently reported231.1288, 189.1182, 161.1231, 145.0396
ADB-5Br-INACAC₁₆H₂₀BrN₃O₂382.0812~7.68323.0599, 281.0494, 253.0543, 183.9862
ADB-5'Br-BINACAC₁₈H₂₅BrN₄O₂409.1234~9.66350.0921, 308.0816, 280.0865, 183.9862
5F-AMBC₁₉H₂₆FN₃O₃379.1958Not consistently reported320.1747, 278.1642, 250.1691, 145.0396

Note: Retention times are highly dependent on the LC column, mobile phase composition, and gradient program.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on established methods for the analysis of synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • For solid materials (e.g., plant matter, powders), an extraction with an organic solvent such as methanol is performed.

  • For liquid samples (e.g., e-liquids), a direct dilution with methanol may be sufficient.

  • A certified reference standard of the target analyte should be prepared in methanol for comparison.

Instrumentation:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of approximately 1.46 mL/min.

  • Injection Port Temperature: 265 °C.

  • Injection Type: Splitless.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature at 50 °C, ramped at 30 °C/min to 340 °C and held for 2.3 minutes.

  • Transfer Line Temperature: 300 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) Protocol

Sample Preparation:

  • Samples are typically extracted with methanol or acetonitrile.

  • The extract is then diluted with the initial mobile phase for analysis.

Instrumentation:

  • Instrument: Agilent 6500 series Q-TOF LC/MS or equivalent.

  • Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the compounds.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Scan Range: 100-510 Da.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the key differentiating features.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Identification Sample Seized Material Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Dilution Dilution Extraction->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition RT_Comparison Retention Time Comparison Data_Acquisition->RT_Comparison MS_Spectrum Mass Spectrum Analysis Data_Acquisition->MS_Spectrum Identification Compound Identification RT_Comparison->Identification Library_Search Library Search MS_Spectrum->Library_Search Library_Search->Identification

Caption: Workflow for the identification of synthetic cannabinoids using GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-QTOF-MS Analysis cluster_data_analysis Data Analysis & Identification Sample Seized Material Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization TOF_Detection High-Resolution Mass Detection ESI_Ionization->TOF_Detection Data_Acquisition Data Acquisition TOF_Detection->Data_Acquisition RT_Comparison Retention Time Comparison Data_Acquisition->RT_Comparison HRMS_Analysis High-Resolution Mass Analysis Data_Acquisition->HRMS_Analysis Identification Compound Identification RT_Comparison->Identification Formula_Generation Elemental Formula Generation HRMS_Analysis->Formula_Generation Formula_Generation->Identification

Caption: Workflow for the identification of synthetic cannabinoids using LC-QTOF-MS.

Differentiation_Logic cluster_analytes Analytes cluster_techniques Analytical Techniques cluster_differentiators Key Differentiating Features MMB_5Br_INACA This compound GC_MS GC-MS MMB_5Br_INACA->GC_MS LC_QTOF_MS LC-QTOF-MS MMB_5Br_INACA->LC_QTOF_MS Analogs Structural Analogs Analogs->GC_MS Analogs->LC_QTOF_MS RT Retention Time GC_MS->RT Molecular_Ion Molecular Ion (m/z) GC_MS->Molecular_Ion Fragmentation Fragmentation Pattern GC_MS->Fragmentation LC_QTOF_MS->RT LC_QTOF_MS->Fragmentation HR_Mass High-Resolution Mass LC_QTOF_MS->HR_Mass Identification Identification RT->Identification Molecular_Ion->Identification Fragmentation->Identification HR_Mass->Identification

Caption: Logical relationship for differentiating this compound from its analogs.

Conclusion

The forensic differentiation of this compound from its structural analogs relies on the careful application and interpretation of data from multiple analytical techniques. While GC-MS provides robust and reliable identification through retention time and fragmentation patterns, LC-QTOF-MS offers the added advantage of high-resolution mass accuracy, which is invaluable for distinguishing between isomers and confirming elemental composition. By utilizing the data and protocols outlined in this guide, researchers and forensic scientists can enhance their capabilities in identifying and differentiating these challenging novel psychoactive substances.

References

Inter-laboratory validation of MMB-5Br-INACA analytical methods.

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Guide to the Analytical Validation of MMB-5Br-INACA

For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances, this guide provides a comparative overview of analytical methodologies for the synthetic cannabinoid this compound. While a formal inter-laboratory validation study for this compound is not yet publicly available, this document synthesizes existing data from validated methods for structurally similar synthetic cannabinoids to offer a practical framework for analytical method development and validation.

Quantitative Data Summary

The following tables summarize key validation parameters for the analysis of synthetic cannabinoids in various biological matrices, providing a benchmark for laboratories developing and validating methods for this compound.

Table 1: Validation Parameters for the Analysis of Synthetic Cannabinoids in Whole Blood

ParameterMethodLimit of Quantification (LOQ)Linearity (r²)Accuracy (% Bias)Precision (% RSD)
This compound (surrogate) Protein Precipitation & LC-MS/MS0.1 ng/mL>0.99±15%<15%
4F-MDMB-BINACA Solid-Phase Extraction & LC-MS/MS0.05 ng/mL>0.99-1.8 to 3.4%<8.5%

Table 2: Validation Parameters for the Analysis of Synthetic Cannabinoids in Oral Fluid and Urine

ParameterMatrixMethodLimit of Quantification (LOQ)Linearity (r²)Recovery (%)
Synthetic Cannabinoids Oral FluidDispersive Liquid-Liquid Microextraction & LC-MS/MS0.1 - 0.5 ng/mL>0.9985 - 115%
Synthetic Cannabinoids UrineSolid-Phase Extraction & LC-MS/MS0.1 - 1.0 ng/mL>0.9980 - 120%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline common experimental protocols for the extraction and analysis of synthetic cannabinoids from biological matrices.

Protein Precipitation for Whole Blood Analysis

This method is a rapid and effective technique for the removal of proteins from whole blood samples prior to LC-MS/MS analysis.

  • Sample Preparation: Aliquot 500 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution to the sample.

  • Precipitation: Add 1.5 mL of cold acetonitrile to the blood sample.

  • Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Urine Analysis

SPE is a widely used technique that provides cleaner extracts compared to liquid-liquid extraction, making it suitable for complex matrices like urine.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0). For the analysis of glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase can be performed at this stage.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

  • Drying: Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizing Analytical and Biological Processes

Diagrams are powerful tools for understanding complex workflows and biological pathways. The following visualizations were created using the DOT language to illustrate key processes related to this compound analysis and its mechanism of action.

Inter-Laboratory Validation Workflow

The following diagram outlines a typical workflow for an inter-laboratory validation study of an analytical method.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Preparation of Standard Operating Procedure (SOP) B->C D Preparation & Distribution of Homogeneous Samples C->D E Analysis of Samples by Participating Laboratories D->E F Data Collection & Submission E->F G Statistical Analysis of Results (e.g., ISO 5725) F->G H Determination of Repeatability & Reproducibility G->H I Final Report & Publication H->I

Inter-laboratory validation workflow.
Signaling Pathway of this compound

This compound, like other synthetic cannabinoids, is an agonist at cannabinoid receptors.[1] The diagram below illustrates the general signaling pathway initiated by the activation of the CB1 receptor.[2][3] This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately affecting neurotransmitter release.[2][3]

G MMB This compound CB1 CB1 Receptor MMB->CB1 Binds to Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) Gi->IonChannels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter IonChannels->Neurotransmitter

CB1 receptor signaling pathway.

Alternative Analytical Methods

Besides the widely used LC-MS/MS, other analytical techniques can be employed for the detection and quantification of synthetic cannabinoids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, often requiring derivatization for improved chromatographic performance of some synthetic cannabinoids.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS offer high mass accuracy and resolution, enabling the identification of unknown compounds and retrospective data analysis.

  • Immunoassays: While providing rapid screening results, these assays may lack the specificity for novel synthetic cannabinoids and are prone to cross-reactivity.

The choice of the analytical method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput, as well as the available instrumentation. For definitive identification and quantification, chromatographic methods coupled with mass spectrometry are considered the gold standard.

References

MMB-5Br-INACA and THC: A Comparative Analysis of Cannabinoid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the CB1 and CB2 receptor interactions of the synthetic cannabinoid MMB-5Br-INACA in contrast to the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), supported by experimental data and pathway visualizations.

This guide provides a comprehensive comparison of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity of the novel synthetic cannabinoid this compound and the well-characterized psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoid pharmacology.

Executive Summary

This compound, a "tail-less" indazole-3-carboxamide synthetic cannabinoid, exhibits significantly lower potency at both CB1 and CB2 receptors compared to THC. Experimental data from functional assays indicate that the (S)-enantiomer of this compound is a low-potency partial agonist at the CB1 receptor and demonstrates even weaker activity at the CB2 receptor. In contrast, THC acts as a partial agonist at both CB1 and CB2 receptors with comparable, low nanomolar binding affinities for each, though it is generally considered to have a slight preference for the CB1 receptor. This difference in potency and selectivity has significant implications for the pharmacological and toxicological profiles of these compounds.

Comparative Receptor Activity

The following table summarizes the quantitative data on the receptor binding affinity (Ki) and functional potency (EC50) of this compound and THC at human CB1 and CB2 receptors.

CompoundReceptorParameterValue (nM)Assay Type
(S)-MMB-5Br-INACA hCB1EC501100β-arrestin 2 Recruitment
hCB1EC502203Intracellular Calcium Release
hCB2EC50>10000β-arrestin 2 Recruitment
Δ⁹-THC hCB1Ki25.1 (mean)Radioligand Binding Assay
hCB2Ki35.2 (mean)Radioligand Binding Assay
hCB1EC5015Adenylate Cyclase Inhibition

Signaling Pathways and Experimental Workflows

Activation of both CB1 and CB2 receptors by agonists such as THC and this compound primarily initiates a signaling cascade through the inhibitory G-protein (Gαi/o) pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and kinase pathways, including mitogen-activated protein kinase (MAPK) signaling.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist CB1/CB2 Receptor CB1/CB2 Receptor Agonist->CB1/CB2 Receptor Binds to G_Protein Gαi/oβγ CB1/CB2 Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channels Modulates MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune modulation) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Canonical Gαi/o-coupled signaling pathway for CB1/CB2 receptors.

The determination of receptor affinity and functional potency is achieved through standardized in vitro assays. The following diagram illustrates a generalized workflow for these experimental procedures.

Experimental Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_functional Functional Assay (EC50) Membrane_Prep_B Membrane Preparation (Cells expressing CB1/CB2) Incubation_B Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep_B->Incubation_B Filtration_B Filtration & Washing Incubation_B->Filtration_B Counting_B Scintillation Counting Filtration_B->Counting_B Analysis_B Data Analysis (IC50 → Ki) Counting_B->Analysis_B Result_Ki Ki Value Analysis_B->Result_Ki Determines Affinity Cell_Culture_F Cell Culture (Cells with reporter system) Compound_Addition_F Addition of Test Compound Cell_Culture_F->Compound_Addition_F Incubation_F Incubation Compound_Addition_F->Incubation_F Signal_Detection_F Signal Detection (e.g., Luminescence, Fluorescence) Incubation_F->Signal_Detection_F Analysis_F Data Analysis (Dose-Response Curve → EC50) Signal_Detection_F->Analysis_F Result_EC50 EC50 Value Analysis_F->Result_EC50 Determines Potency Start Start Start->Membrane_Prep_B Start->Cell_Culture_F

Generalized workflow for in vitro cannabinoid receptor assays.

Experimental Protocols

Radioligand Binding Assay (for Ki determination of THC)

This competitive binding assay measures the ability of an unlabeled compound (THC) to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the CB1 and CB2 receptors.

  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (THC).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (for EC50 determination of this compound)

This cell-based functional assay measures the recruitment of β-arrestin 2 to the activated CB1 or CB2 receptor, a key step in G-protein coupled receptor desensitization and signaling.

  • Cell Culture: HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 reporter construct (e.g., enzyme complementation or fluorescence resonance energy transfer system) are cultured in appropriate media.

  • Assay Setup: Cells are plated in 96- or 384-well plates and allowed to adhere.

  • Compound Addition: The cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

  • Signal Detection: A substrate for the reporter system is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The signal is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

The data presented in this guide clearly demonstrate a significant disparity in the cannabinoid receptor activity between this compound and THC. This compound is a substantially less potent agonist at the CB1 receptor and has negligible activity at the CB2 receptor under the tested conditions. In contrast, THC exhibits a more balanced profile as a partial agonist at both receptors with significantly higher affinity. This highlights the critical role of the N-alkyl "tail" in the structure of synthetic cannabinoids for high-potency receptor interaction. These findings are crucial for understanding the structure-activity relationships of novel psychoactive substances and for informing public health and safety assessments.

A Comparative Guide to Solid-Phase Extraction Cartridges for MMB-5Br-INACA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the analysis of synthetic cannabinoids, particularly the potent indazole carboxamide derivative MMB-5Br-INACA, efficient sample extraction is paramount for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of such analytes from complex biological matrices. This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of this compound and structurally similar synthetic cannabinoids, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE sorbent is critical and depends on the analyte's physicochemical properties and the sample matrix. While specific comparative data for this compound is limited, performance can be inferred from studies on other synthetic cannabinoids. The following table summarizes the performance of commonly used SPE cartridges.

SPE Cartridge TypeSorbent ChemistryTarget AnalytesRecovery RateMatrix EffectsKey Advantages
Oasis HLB Hydrophilic-Lipophilic Balanced PolymericThis compound and other synthetic cannabinoidsHigh (often >80%)[1]Reduced compared to other methodsWater-wettable sorbent allows for simplified protocols without conditioning and equilibration steps, saving time and solvent.[1]
Oasis PRiME HLB Novel Reversed-Phase PolymericPanel of 22 synthetic cannabinoids (as a proxy)90-110% for most compounds[2]Minimal (average of 17%)Simplified 3-step protocol (load-wash-elute) and effective removal of phospholipids.
Polymeric SPE e.g., Polystyrene-divinylbenzeneGeneral synthetic cannabinoidsGoodVariable, can be significantHigh surface area and stability over a wide pH range.
Reversed-Phase Silica-Based (C18) Octadecyl-silicaGeneral synthetic cannabinoidsCan be lower and more variable (as low as 46% for some cannabinoids)Can be significantWell-established for non-polar compounds.
Mixed-Mode SPE e.g., Cation-exchange and reversed-phaseBasic and neutral synthetic cannabinoidsHighCan be minimized with optimized protocolsOffers enhanced selectivity by utilizing multiple retention mechanisms.

Note: The data for Oasis PRiME HLB, Polymeric SPE, and C18 cartridges are based on studies of a broad range of synthetic cannabinoids, which are structurally and chemically similar to this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for SPE of synthetic cannabinoids from urine, a common matrix in toxicological screening.

Protocol 1: this compound Extraction using Oasis HLB SPE Cartridge

This protocol is adapted from a validated method for the determination of synthetic cannabinoids in urine.

  • Sample Pre-treatment: To 400 µL of a urine sample, add 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex the sample for 30 seconds.

  • Cartridge Conditioning: Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge by passing 3 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution: Elute the analytes with 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of acetonitrile for subsequent LC-MS/MS analysis.

Protocol 2: General Synthetic Cannabinoid Extraction using a Polymeric SPE Cartridge

This is a general procedure for the extraction of synthetic cannabinoids from urine.

  • Sample Pre-treatment: To 2 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0). For the analysis of glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase can be performed at this stage.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for GC-MS or LC-MS/MS analysis.

Experimental Workflow Diagrams

To visually represent the extraction processes, the following diagrams illustrate the key steps in the SPE workflows.

SPE_Workflow_Oasis_HLB Sample Sample Pre-treatment (Urine + Acetonitrile + Water) Loading Sample Loading Sample->Loading Conditioning Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Washing Washing (5% Methanol in Water) Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for this compound extraction using an Oasis HLB SPE cartridge.

SPE_Workflow_Polymeric Sample Sample Pre-treatment (Urine + Buffer) Loading Sample Loading Sample->Loading Conditioning Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Washing Washing (Water -> 20% Methanol) Loading->Washing Drying Drying Washing->Drying Elution Elution (Ethyl Acetate) Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis GC/LC-MS Analysis Evaporation->Analysis

Caption: General workflow for synthetic cannabinoid extraction using a polymeric SPE cartridge.

References

Unraveling the Halogenated Maze: A Comparative Analysis of Brominated and Fluorinated Synthetic Cannabinoid Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a new comparative guide, scientists and researchers in drug development and analysis can now access a detailed examination of the mass spectrometric fragmentation patterns of brominated versus fluorinated synthetic cannabinoids. This guide provides a comprehensive overview of the distinct fragmentation pathways, supported by experimental data, to aid in the identification and characterization of these rapidly evolving novel psychoactive substances.

Synthetic cannabinoids represent a large and diverse class of compounds that pose significant challenges to forensic and clinical laboratories. The introduction of halogen atoms, such as fluorine and bromine, to the core structures of these molecules alters their pharmacological properties and significantly influences their fragmentation behavior under mass spectrometric analysis. This guide offers a side-by-side comparison of these two major subclasses of halogenated synthetic cannabinoids, highlighting key differences in their mass spectral characteristics.

Executive Summary

This guide delves into the nuanced fragmentation patterns of brominated and fluorinated synthetic cannabinoids, providing researchers with the critical information needed for accurate identification. A key finding is that while both classes share common fragmentation points, the presence of either bromine or fluorine leads to characteristic mass shifts and unique fragment ions. Fluorinated synthetic cannabinoids, particularly those with a 5-fluoropentyl chain, are well-documented to produce a characteristic fragment ion at m/z 232 for indole-based structures. In contrast, their brominated counterparts exhibit a distinctive isotopic pattern for bromine-containing fragments, a crucial feature for their identification.

This report provides detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, along with a summary of the key signaling pathways of synthetic cannabinoids.

Comparative Fragmentation Analysis

The fragmentation of synthetic cannabinoids in a mass spectrometer is primarily dictated by the core structure (e.g., indole, indazole), the linker (e.g., carbonyl), and the side chains. The introduction of a halogen atom to the alkyl side chain creates a point of interest in fragmentation analysis.

Fluorinated Synthetic Cannabinoids

Fluorinated synthetic cannabinoids are among the most prevalent on the illicit market. A common structural motif is the N-(5-fluoropentyl) side chain. Under electron ionization (EI) conditions, these compounds often undergo cleavage of the head group, leading to the formation of a prominent ion containing the indole or indazole core and the fluorinated side chain. For indole-containing synthetic cannabinoids with a 5-fluoropentyl tail, a characteristic fragment ion is observed at an m/z of 232.[1] For indazole- or azaindole-containing compounds, this fragment appears at m/z 233.[1]

Table 1: Key Fragment Ions of Representative Fluorinated Synthetic Cannabinoids

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
JWH-018341214, 155, 127Cleavage at the carbonyl linker
5F-PB-22376232, 204, 144Cleavage of the quinolinyl ester and fragmentation of the indole portion
Brominated Synthetic Cannabinoids

Data on the mass spectrometric fragmentation of brominated synthetic cannabinoids is less abundant in scientific literature. However, by examining the fragmentation of analogous compounds, we can predict their behavior. The presence of bromine, with its two characteristic isotopes (79Br and 81Br) in nearly equal abundance, results in distinctive isotopic patterns for any fragment containing the bromine atom. This provides a powerful tool for their identification.

For a brominated analog of JWH-018, such as the N-(5-bromopentyl) analog, we can anticipate fragmentation pathways similar to JWH-018, with key fragments showing a characteristic isotopic pattern. For example, a fragment containing the bromopentyl-indole moiety would exhibit a doublet with a mass difference of 2 Da and roughly equal intensity.

Based on available data for similar compounds like UR-144 N-(5-Bromopentyl) analog, we can observe characteristic fragments.

Table 2: Predicted and Observed Key Fragment Ions of Representative Brominated Synthetic Cannabinoids

CompoundPrecursor Ion (m/z)Predicted/Observed Key Fragment Ions (m/z)Fragmentation Pathway
JWH-018 N-(5-bromopentyl) analog420/422292/294, 214, 155, 127Cleavage at the carbonyl linker, with bromine-containing fragments showing isotopic patterns.
UR-144 N-(5-bromopentyl) analog389/391292/294, 178, 144Cleavage of the tetramethylcyclopropyl group and fragmentation of the indole portion.[2]

Signaling Pathways of Synthetic Cannabinoids

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[4]

Synthetic Cannabinoid Signaling Pathway Synthetic Cannabinoid Signaling Pathway SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R CB2R CB2 Receptor SC->CB2R Gi_Go Gi/Go Protein CB1R->Gi_Go Activation CB2R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition Ca_channel Ca2+ Channels Gi_Go->Ca_channel Inhibition K_channel K+ Channels Gi_Go->K_channel Activation MAPK MAPK Pathway Gi_Go->MAPK Activation cAMP ↓ cAMP Cellular_Response Altered Neurotransmission Gene Expression cAMP->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_influx->Cellular_Response K_efflux ↑ K+ Efflux (Hyperpolarization) K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: General signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A robust GC-MS method is crucial for the separation and identification of halogenated synthetic cannabinoids.

Sample Preparation:

  • Extraction: Extract a measured quantity of the sample material (e.g., herbal blend, powder) with an appropriate organic solvent such as methanol or a mixture of hexane and ethyl acetate (9:1).

  • Derivatization (Optional): For compounds containing polar functional groups, derivatization can improve chromatographic performance. A common method is silylation using BSTFA with 1% TMCS, heated at 70°C for 30 minutes.

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Injector: Splitless injection at 250-280°C.

  • Oven Program: A temperature gradient is employed, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 15°C/min, and holding for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV with a scan range of m/z 40-600.

GC-MS Experimental Workflow GC-MS Experimental Workflow Sample Sample (Herbal, Powder) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Extraction->GC_Injection Non-derivatized Sample Derivatization->GC_Injection Derivatized Sample GC_Separation Chromatographic Separation (e.g., DB-5MS column) GC_Injection->GC_Separation MS_Analysis Mass Spectrometric Analysis (EI, 70 eV) GC_Separation->MS_Analysis Data_Analysis Data Analysis (Library Search, Fragmentation Analysis) MS_Analysis->Data_Analysis

Caption: Workflow for the analysis of synthetic cannabinoids by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, particularly for complex matrices.

Sample Preparation:

  • Extraction: Similar to GC-MS, extract the sample with a suitable solvent. For biological samples like urine, a hydrolysis step with β-glucuronidase may be necessary to cleave conjugated metabolites.

  • Dilution: Dilute the extract in the initial mobile phase.

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is often used for targeted analysis.

Conclusion

The differentiation between brominated and fluorinated synthetic cannabinoids is critical for forensic and toxicological analysis. While their core fragmentation patterns may be similar, the presence of the specific halogen atom provides a definitive signature. The characteristic m/z values for fluorinated compounds and the distinct isotopic patterns for brominated compounds are key identifiers. The experimental protocols and data presented in this guide offer a foundational resource for researchers working to identify and characterize these ever-evolving psychoactive substances.

References

Efficacy of MMB-5Br-INACA in β-arrestin recruitment assays versus other SCRAs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid receptor agonist (SCRA) MMB-5Br-INACA, focusing on its efficacy in β-arrestin recruitment assays relative to other notable SCRAs. This compound is an indazole-3-carboxamide derivative that stands out due to the absence of the N-alkyl "tail," a common feature in many potent SCRAs.[1][2] This structural characteristic significantly influences its pharmacological profile. This document collates quantitative data from in vitro functional assays, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.

Quantitative Comparison of SCRA Efficacy in β-Arrestin 2 Recruitment Assays

The following table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and other selected SCRAs at the human cannabinoid receptors CB1 and CB2, as determined by β-arrestin 2 recruitment assays. Lower EC₅₀ values indicate higher potency, while Eₘₐₓ values, normalized to a reference agonist, represent the maximum response.

CompoundReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
(S)-MMB-5Br-INACA CB12203360
CB222.5124
(S)-MDMB-5'Br-BUTINACA CB1Data not availablePotent agonist
CB2Data not availablePotent agonist
(S)-ADB-5'Br-INACA CB1Less potent than tailed counterpartRetained activity
CB2Lower potency, increased efficacyRetained activity
(S)-ADB-INACA CB1Reduced activity-
CB2Less prominent effect on activity-

*Data for (S)-MMB-5Br-INACA is from β-arrestin 2 recruitment assays.[3] Comparative data for other SCRAs indicates that the "tail-less" structures, like this compound and ADB-5'Br-INACA, generally exhibit lower potency at the CB1 receptor compared to their "tailed" counterparts.[2] Notably, (S)-MMB-5Br-INACA shows a significant preference for the CB2 receptor, with approximately 98-fold higher potency compared to the CB1 receptor.[3] While one study reported a high efficacy (360%) at the CB1 receptor for (S)-MMB-5Br-INACA, this was associated with low potency (micromolar EC₅₀). Another report indicated a much lower efficacy of 3.4% at the same receptor. For (S)-ADB-5'Br-INACA, a lower potency but increased efficacy was observed at the CB2 receptor.

Experimental Protocols

The data presented in this guide is derived from β-arrestin recruitment assays, a common method to assess the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This assay quantifies the interaction between an activated GPCR and β-arrestin. The general steps are as follows:

  • Cell Line Maintenance: CHO-K1 cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA) are used. Cells are cultured in F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and selection antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of assay buffer. Plates are incubated for 24 hours at 37°C.

  • Compound Preparation and Addition: Test compounds, including this compound and other SCRAs, are serially diluted in assay buffer. 5 µL of the diluted compounds are added to the appropriate wells.

  • Incubation: The assay plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: 12.5 µL of the PathHunter® detection reagent cocktail is added to each well. The plates are then incubated for 60 minutes at room temperature in the dark.

  • Data Acquisition: Chemiluminescent signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: The raw data is normalized to the response of a reference agonist (e.g., CP55,940). Potency (EC₅₀) and efficacy (Eₘₐₓ) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Visualizing the Molecular Mechanism and Experimental Process

The following diagrams illustrate the key signaling pathway and the workflow of the β-arrestin recruitment assay.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_Protein G-Protein (Gi/o) CB1_R->G_Protein Activation GRK GRK CB1_R->GRK Phosphorylation by Beta_Arrestin β-Arrestin CB1_R->Beta_Arrestin Recruitment AC Adenylate Cyclase G_Protein->AC Inhibition SCRA SCRA (e.g., this compound) SCRA->CB1_R Agonist Binding P P GRK->P P->CB1_R Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GPCR signaling cascade upon SCRA binding.

Beta_Arrestin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture 1. Culture engineered cells (CB Receptor-PK + β-Arrestin-EA) Cell_Plating 2. Plate cells in 384-well plate Cell_Culture->Cell_Plating Compound_Addition 4. Add SCRAs to cells Cell_Plating->Compound_Addition Compound_Prep 3. Prepare serial dilutions of SCRAs Compound_Prep->Compound_Addition Incubation 5. Incubate for 90 min at 37°C Compound_Addition->Incubation Detection_Reagent 6. Add detection reagent Incubation->Detection_Reagent Signal_Read 7. Read chemiluminescent signal Detection_Reagent->Signal_Read Data_Analysis 8. Analyze data (EC₅₀, Eₘₐₓ) Signal_Read->Data_Analysis

References

Safety Operating Guide

Proper Disposal of MMB-5Br-INACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like MMB-5Br-INACA is a critical component of laboratory safety and regulatory compliance. As a novel psychoactive substance and research chemical, this compound must be treated as hazardous waste. Disposal procedures should adhere to institutional protocols and local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All handling of this compound, whether in pure form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designation as Hazardous Waste: All this compound waste, including the pure compound, contaminated solutions, and any materials used for cleaning spills, must be designated as hazardous waste.

  • Waste Stream Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. As this compound is a brominated compound, it may be classified as halogenated waste. It is crucial to keep halogenated and non-halogenated waste separate, as their disposal methods and costs can differ significantly.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.

Step-by-Step Disposal Procedures

1. Pure "Neat" Compound:

  • If the original container of this compound is to be disposed of, ensure the cap is tightly sealed.

  • The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate".

  • Place the labeled container in a designated hazardous waste accumulation area within the laboratory, preferably in secondary containment.

2. Solutions Containing this compound:

  • Collect all liquid waste containing this compound in a dedicated, chemically compatible waste container. The container must be in good condition, with a secure, leak-proof cap.

  • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must clearly list all chemical constituents and their approximate concentrations, including the full chemical name of this compound and any solvents used.

  • Store the waste container in a designated accumulation area with secondary containment, segregated from incompatible chemicals. Keep the container closed except when adding waste.

3. Contaminated Labware and Debris:

  • Solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container or a sealed, heavy-duty plastic bag designated for solid chemical waste.

  • Chemically contaminated glassware should be decontaminated if possible. A common procedure is to triple-rinse the glassware with a suitable solvent. The rinsate from this process must be collected and treated as hazardous liquid waste. After triple-rinsing, the glassware may be disposed of according to institutional policy, which may allow for disposal in a designated broken glass box.

4. Disposal of Empty Containers:

  • An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with an appropriate solvent capable of dissolving the compound.

  • Collect all rinsate as hazardous waste.

  • After triple-rinsing and allowing the container to air dry, deface or remove the original labels and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's procedures.

Arranging for Final Disposal

Once waste containers are full or have reached the allowable accumulation time limit set by your institution (often six to twelve months), contact your institution's EHS department to arrange for a hazardous waste pickup.[1][2] Do not transport hazardous waste outside of your laboratory. Trained EHS professionals will handle the transportation and ultimate disposal of the waste in compliance with all regulations.

Quantitative Data Summary

The following table summarizes key chemical information for this compound relevant to its handling and disposal.

PropertyValue
IUPAC Name methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
Molecular Formula C₁₅H₁₈BrN₃O₃
Molecular Weight 368.23 g/mol
Appearance Solid
Solubility DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.

G start Chemical Waste Generated (e.g., this compound) is_neat Is it the pure compound in its original container? start->is_neat is_solution Is it a liquid solution? is_neat->is_solution No neat_proc Seal original container. Label as 'Hazardous Waste' with full chemical name. is_neat->neat_proc Yes is_solid Is it contaminated solid waste (gloves, tips, etc.)? is_solution->is_solid No solution_proc Collect in a compatible, labeled 'Hazardous Waste' container. List all components. is_solution->solution_proc Yes solid_proc Collect in a designated, labeled solid waste container. is_solid->solid_proc Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup when container is full or accumulation time limit is reached. is_solid->contact_ehs No (Consult EHS) store Store in designated accumulation area with secondary containment. Segregate from incompatibles. neat_proc->store solution_proc->store solid_proc->store store->contact_ehs

A flowchart illustrating the decision process for disposing of different forms of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for MMB-5Br-INACA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling MMB-5Br-INACA. Due to the limited toxicological data available for this novel synthetic cannabinoid, a highly cautious approach is paramount. The following procedures are based on best practices for handling potent, uncharacterized research chemicals.

This compound is an analytical reference standard intended for research and forensic applications only; it is not for human or veterinary use. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Regularly inspect for and immediately replace any torn or contaminated gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove.
Body Protection Disposable, solid-front, back-tying laboratory coat or disposable coveralls (e.g., Tyvek®).Protects skin and personal clothing from contamination with powders or splashes. Disposable garments prevent the carry-over of contamination.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne powder, safeguarding the eyes and mucous membranes of the face.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with P100 (or N100) particulate filters is required when handling the solid compound. For handling solutions, a respirator with combination P100 and organic vapor cartridges is recommended. A fit test is required before first use.Minimizes the risk of inhaling airborne particles of the potent compound. Organic vapor cartridges provide protection against solvent vapors when preparing solutions.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the designated work area.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a powder containment hood.

  • Ventilation: Ensure adequate ventilation and that the containment system is functioning correctly before beginning any work.

  • Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions (e.g., 10% bleach solution), and waste disposal bags must be readily available.

Handling of Solid this compound
  • Weighing: Weighing of the solid compound should be performed in a containment hood to minimize the generation of airborne dust. Use anti-static weigh paper or a tared container.

  • Aliquotting: When transferring the powder, use tools and techniques that minimize dust creation, such as gentle scooping.

Preparation of Solutions
  • Solvent Addition: When dissolving the solid, slowly add the solvent to the vial containing the compound to prevent splashing.

  • Vortexing/Sonication: If required, cap the vial securely before vortexing or sonicating to ensure the solution is fully dissolved.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the designated doffing area, starting with the outer gloves, followed by the face shield, lab coat/coveralls, and inner gloves. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of M-5Br-INACA and associated waste is crucial to prevent environmental contamination and diversion.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Regulatory Compliance: As synthetic cannabinoids are often classified as controlled substances, disposal must comply with all local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA).

  • Third-Party Disposal: It is recommended to use a licensed hazardous waste disposal company for the final disposal of this compound waste.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Final Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Function prep_area->verify_hood gather_ppe Gather All Required PPE verify_hood->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit don_ppe Don PPE Correctly spill_kit->don_ppe weigh_solid Weigh Solid in Containment don_ppe->weigh_solid prepare_solution Prepare Solution in Hood weigh_solid->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Segregate & Store Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe contact_vendor Contact Licensed Disposal Vendor dispose_waste->contact_vendor wash_hands Wash Hands Thoroughly doff_ppe->wash_hands document_disposal Document Waste Transfer contact_vendor->document_disposal

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these rigorous safety protocols, research institutions can protect their personnel and maintain a safe laboratory environment when working with potent novel compounds like this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.